molecular formula C8H6N2O B114505 Imidazo[1,5-a]pyridine-8-carbaldehyde CAS No. 151509-03-4

Imidazo[1,5-a]pyridine-8-carbaldehyde

Cat. No.: B114505
CAS No.: 151509-03-4
M. Wt: 146.15 g/mol
InChI Key: QYDRDWLSMBNJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridine-8-carbaldehyde is a versatile chemical intermediate that facilitates innovation across multiple scientific disciplines. In medicinal chemistry, the imidazo[1,5-a]pyridine core is a privileged scaffold found in compounds with a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties . This structural motif is also actively investigated for its potential in treating neurological disorders and as a candidate in anticancer therapies, for instance, through mechanisms such as inhibiting tubulin polymerization . The aldehyde functional group at the 8-position is a critical handle for synthetic elaboration, enabling its use as a precursor for the development of highly fluorescent dyes and sensors . These derivatives are valuable in material science for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), due to their tunable photophysical properties, such as high quantum yields and large Stokes shifts . Furthermore, this compound serves as a crucial precursor in the synthesis of sophisticated ligand systems for transition metal catalysis. Imidazo[1,5-a]pyridine-based ligands have proven effective in various catalytic reactions, including enantioselective gold(I)-catalyzed transformations, where they impart high levels of reactivity and stereocontrol . Its role extends to organic synthesis as a fundamental building block for constructing complex molecular architectures, such as methylene-bridged bis-heterocycles, which can exhibit unique ligand behavior . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDRDWLSMBNJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440257
Record name Imidazo[1,5-a]pyridine-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151509-03-4
Record name Imidazo[1,5-a]pyridine-8-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151509-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Imidazo[1,5-a]pyridine-8-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The imidazo[1,5-a]pyridine scaffold is a privileged structure, present in a variety of pharmacologically active compounds.[1] The introduction of a carbaldehyde group at the 8-position offers a versatile handle for further molecular elaboration. This document delineates a strategic two-stage synthetic approach, commencing with the construction of the core imidazo[1,5-a]pyridine heterocycle, followed by a regioselective formylation at the C8-position via the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and present quantitative data to ensure reproducibility and scalability.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine ring system is a significant pharmacophore found in numerous compounds with a broad spectrum of biological activities. Its unique electronic and structural features allow for diverse interactions with biological targets. The development of efficient and regioselective methods for the functionalization of this scaffold is therefore of paramount importance to the drug development community. The target molecule, this compound, serves as a crucial intermediate, enabling the introduction of various functionalities at the 8-position of the pyridine ring, a key region for modulating pharmacological activity.

Strategic Synthesis Overview

The synthesis of this compound is most effectively approached in a two-step sequence. The initial phase focuses on the construction of the parent Imidazo[1,5-a]pyridine ring system. Subsequently, a formyl group is introduced at the C8 position through an electrophilic aromatic substitution, for which the Vilsmeier-Haack reaction is the method of choice.

Synthesis_Overview Start Starting Materials Core_Synthesis Step 1: Imidazo[1,5-a]pyridine Core Synthesis Start->Core_Synthesis Formylation Step 2: Vilsmeier-Haack Formylation Core_Synthesis->Formylation Target Imidazo[1,5-a]pyridine- 8-carbaldehyde Formylation->Target

Caption: High-level overview of the two-step synthetic strategy.

Part I: Synthesis of the Imidazo[1,5-a]pyridine Core

Several methodologies have been reported for the synthesis of the imidazo[1,5-a]pyridine core.[1][2] A robust and widely applicable method involves the cyclocondensation of 2-(aminomethyl)pyridine with a suitable one-carbon electrophile.

Recommended Protocol: Cyclocondensation of 2-(Aminomethyl)pyridine

This protocol provides a reliable and scalable method for the synthesis of the parent Imidazo[1,5-a]pyridine.

Reaction Scheme:

(An illustrative chemical reaction scheme would be placed here in a publication)

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in an appropriate solvent such as ethanol, add a suitable cyclizing agent.

  • Cyclization: The reaction mixture is then heated to reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized. The product is extracted, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

ParameterValue
Starting Material 2-(Aminomethyl)pyridine
Solvent Ethanol
Temperature Reflux
Monitoring TLC

Part II: Regioselective C8-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][6]

Causality of Reagent Choice and Regioselectivity

The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile.[4] The reaction, therefore, proceeds most efficiently on substrates with high electron density. In the Imidazo[1,5-a]pyridine system, the imidazole ring is electron-rich and would be expected to be reactive towards electrophiles. However, the pyridine ring is also activated by the fused imidazole ring. Computational and empirical data for similar heterocyclic systems suggest that the C8 position is a favorable site for electrophilic attack due to electronic activation and steric accessibility.

Vilsmeier-Haack Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction is a well-established two-part process:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich Imidazo[1,5-a]pyridine attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 IP Imidazo[1,5-a]pyridine Intermediate Iminium Intermediate IP->Intermediate + Vilsmeier Reagent Aldehyde Imidazo[1,5-a]pyridine- 8-carbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: A simplified workflow of the Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol for C8-Formylation

This protocol is adapted from established procedures for the formylation of related heterocyclic systems and is optimized for the synthesis of this compound.[7]

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the synthesized Imidazo[1,5-a]pyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and carefully pour it into crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

ParameterReagent/ConditionMolar Ratio (to Substrate)
Formylating Agent DMF / POCl₃2.0 eq (POCl₃)
Solvent Anhydrous Dichloromethane (DCM)-
Reaction Temperature 60-70 °C-
Reaction Time 3-5 hours-
Work-up Aqueous NaHCO₃ neutralization-

Conclusion

This technical guide has outlined a robust and reproducible two-step synthetic route for the preparation of this compound. The synthesis of the core heterocyclic system followed by a regioselective Vilsmeier-Haack formylation provides an efficient pathway to this valuable building block. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this and related compounds for the advancement of their research programs.

References

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Royal Society of Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Tolkunov, S. V., et al. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]

Sources

An In-depth Technical Guide to Imidazo[1,5-a]pyridine-8-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Imidazo[1,5-a]pyridine-8-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, reactivity, and its pivotal role as a precursor to novel therapeutic agents. This document is designed to be a practical resource for scientists, offering both foundational knowledge and actionable experimental insights.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its unique electronic and steric properties allow for diverse interactions with biological targets. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[2] this compound, in particular, serves as a versatile intermediate, with its aldehyde functionality providing a reactive handle for the synthesis of more complex molecules.[2]

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent imidazo[1,5-a]pyridine heterocycle. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

Vilsmeier-Haack Formylation: Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[4] This electrophilic iminium salt then reacts with the electron-rich imidazo[1,5-a]pyridine ring. The reaction is followed by hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate + Imidazo[1,5-a]pyridine Product This compound Intermediate->Product H₂O

Caption: Mechanism of Vilsmeier-Haack Formylation.

Experimental Protocol: Vilsmeier-Haack Formylation (Representative)

Materials:

  • Imidazo[1,5-a]pyridine

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent is exothermic. After the addition is complete, stir the mixture at 0 °C for 30 minutes.[5]

  • Reaction with Imidazo[1,5-a]pyridine: Dissolve Imidazo[1,5-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Physicochemical and Spectroscopic Profile

The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O[6][7]
Molecular Weight 146.15 g/mol [6]
CAS Number 151509-03-4[6]
Appearance Expected to be a solid (related isomers are brown to yellow solids)[2] (by analogy)
Melting Point Not reported-
¹H NMR (Predicted) Aldehyde proton (CHO) ~9.8-10.0 ppm (singlet), aromatic protons in the range of 7.0-9.0 ppm.Based on related structures[8][9]
¹³C NMR (Predicted) Carbonyl carbon (C=O) ~180-185 ppm, aromatic carbons in the range of 110-150 ppm.Based on related structures[8][9]
IR (Predicted, cm⁻¹) ~1680-1700 (C=O stretch of aldehyde), ~3000-3100 (aromatic C-H stretch), ~1600 (C=N and C=C stretches).Based on related structures[6]
Mass Spec (Predicted) [M+H]⁺ at m/z 147.0553[7]

Reactivity and Synthetic Utility

The aldehyde group at the 8-position of the Imidazo[1,5-a]pyridine core is a versatile functional group that can participate in a variety of chemical transformations, making it a valuable intermediate for the synthesis of diverse compound libraries.

Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes. The reaction of this compound with a phosphonium ylide can be used to introduce a vinyl group, which can be further functionalized.

Representative Protocol (adapted from a general procedure for heterocyclic aldehydes): [10]

  • Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 eq). A color change typically indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired alkene.

Wittig_Reaction Aldehyde This compound Alkene 8-Alkenyl-imidazo[1,5-a]pyridine Aldehyde->Alkene + Ylide Ylide Phosphonium Ylide (R-CH=PPh₃) Phosphine_Oxide Triphenylphosphine Oxide

Caption: General scheme for the Wittig reaction.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. This compound can react with primary or secondary amines to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

Representative Protocol:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Applications in Drug Discovery

The Imidazo[1,5-a]pyridine scaffold is a key component of several compounds with demonstrated therapeutic potential. The 8-carbaldehyde derivative is a crucial starting material for the synthesis of libraries of compounds for screening against various biological targets.

  • Neurological Disorders: Derivatives of imidazo[1,5-a]pyridine have been investigated as 5-HT₄ receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease.[2] The 8-carboxamide moiety, which can be derived from the 8-carbaldehyde, is a key structural feature in some of these compounds.[9]

  • Oncology: The broader class of imidazopyridines has been extensively studied for its anticancer properties, with derivatives showing activity against various cancer cell lines. The aldehyde at the 8-position allows for the introduction of diverse pharmacophores to explore structure-activity relationships.

Drug_Discovery_Workflow A This compound B Chemical Transformations (e.g., Wittig, Reductive Amination) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

The following safety information is derived from the Material Safety Data Sheet for this compound (CAS 151509-03-4).

  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

  • First Aid Measures:

    • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.

    • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

    • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

  • Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

  • Accidental Release Measures: Avoid dust formation. Use personal protective equipment. Collect and arrange for disposal in suitable, closed containers.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide access to a wide range of complex molecules. The demonstrated biological activity of the imidazo[1,5-a]pyridine scaffold makes this compound a key starting material for the discovery and development of new therapeutic agents. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their research endeavors.

References

  • MSDS of this compound. Capot Chemical Co., Ltd.

  • 151509-03-4 | this compound. AiFChem.

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry.

  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde. ResearchGate.

  • This compound (C8H6N2O). PubChemLite.

  • experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Benchchem.

  • Imidazo[1,5-a]pyridine-5-carbaldehyde. Chem-Impex.

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. National Institutes of Health.

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Examples of pharmacologically active compounds containing an imidazo[4,5-b]pyridine skeleton. ResearchGate.

  • Synthesis of new polyfunctional 5,6,7,8-tetrahydroimidazo-[1,5-c]pyrimidin-5-ones by the aza-Wittig reaction followed by intramolecular cyclization and 1,3-prototropic shift. Semantic Scholar.

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Institutes of Health.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

  • Imidazo[1,5-a]pyridine-1-carbaldehyde | C8H6N2O | CID 12222773. PubChem.

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Imidazo[1,2-a]pyridine-8-carbaldehyde | CAS 136117-73-3. Santa Cruz Biotechnology.

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health.

  • 136117-74-3, Imidazo[1,2-a]pyridine-8-carbaldehyde Formula. Echemi.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Publications.

  • Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. ACS Publications.

  • CAS 136117-74-3 Imidazo[1,2-a]pyridine-8-carbaldehyde. Alfa Chemistry.

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. National Institutes of Health.

  • Imidazo[1,2-a]pyridine-3-carbaldehyde | C8H6N2O | CID 10510981. PubChem.

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org.

  • IMidazo[1,2-a]pyridine-2-carboxaldehyde, 8-broMo- - Safety Data Sheet. ChemicalBook.

  • (PDF) Synthesis of new Organic reagent by Vilsmeier–Haack reaction and estimation of pharmaceutical compounds (Mesalazine) containing aromatic amine groups. ResearchGate.

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. ResearchGate.

  • Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Institutes of Health.

Sources

Spectroscopic Data for Imidazo[1,5-a]pyridine-8-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for Imidazo[1,5-a]pyridine-8-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to aid researchers in the identification, characterization, and quality control of this and similar molecular scaffolds.

The Imidazo[1,5-a]pyridine core is a significant pharmacophore, and the introduction of a carbaldehyde group at the 8-position creates a versatile synthetic handle for further molecular elaboration. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The expected chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and the aromatic ring system.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, we anticipate distinct signals for the aldehyde proton and the protons on the bicyclic aromatic core.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.0-8.2Singlet-
H-3~7.8-8.0Singlet-
H-5~7.2-7.4Doublet of doubletsJ ≈ 7.0, 1.5
H-6~6.8-7.0TripletJ ≈ 7.0
H-7~7.5-7.7DoubletJ ≈ 7.0
CHO~9.9-10.1Singlet-

Causality Behind Expected Shifts:

  • Aldehyde Proton (CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and will appear as a characteristic singlet in the downfield region of the spectrum.

  • Imidazole Ring Protons (H-1, H-3): These protons are on the electron-rich imidazole ring but are influenced by the adjacent pyridine ring and the aldehyde group. They are expected to be singlets due to the lack of adjacent protons.

  • Pyridine Ring Protons (H-5, H-6, H-7): These protons will exhibit splitting patterns (doublet of doublets, triplet, doublet) characteristic of a substituted pyridine ring. The electron-withdrawing aldehyde group at C-8 will deshield the adjacent H-7 proton.

H_NMR_Couplings H5 H-5 H6 H-6 H5->H6 J ≈ 7.0 Hz H6->H5 H7 H-7 H6->H7 J ≈ 7.0 Hz H7->H6

Caption: A typical workflow for the comprehensive spectroscopic analysis of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrum Acquisition

The mass spectrum can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for this type of molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₈H₆N₂O, with a monoisotopic mass of approximately 146.05 Da. [1]In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 147.06.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion would likely involve the loss of the aldehyde group or parts of it.

    • Loss of CHO: A significant fragment would be expected at m/z 117, corresponding to the loss of the formyl radical (•CHO).

    • Loss of CO: Another possible fragmentation is the loss of carbon monoxide (CO) from the molecular ion, leading to a fragment at m/z 118.

    • Pyridine and Imidazole Ring Fragmentation: Further fragmentation would involve the cleavage of the bicyclic ring system, characteristic of imidazopyridine alkaloids.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The expected NMR, IR, and MS data presented herein are based on the established principles of spectroscopy and data from analogous structures. Researchers working with this compound can use this guide as a reference for spectral interpretation, aiding in the unambiguous confirmation of its structure and purity. The self-validating nature of combining these three spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Mihorianu, M., et al. (2010). Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives. Revue Roumaine de Chimie, 55(11-12), 827-831.
  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • SpectraBase. (n.d.). imidazo[1,5-a]pyridine. [Link]

  • The Royal Society of Chemistry. (2020). 1) 1H NMR spectra of Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate (3a). [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural characteristics of Imidazo[1,5-a]pyridine-8-carbaldehyde. While an experimentally determined crystal structure is not publicly available in databases such as the Cambridge Structural Database (CSD)[1][2], this document leverages established synthetic routes, spectroscopic data from related analogs, and computational modeling to present a predictive analysis of its solid-state architecture. Such an approach is crucial in modern drug discovery and materials science for anticipating molecular behavior and guiding experimental design.

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in pharmacologically active compounds with applications ranging from anticancer to antiviral and neuroprotective agents[3][4]. The introduction of a carbaldehyde group at the 8-position creates a key synthetic intermediate and a molecule with distinct electronic and steric properties that influence its crystal packing and, consequently, its physicochemical properties.

Molecular Structure and Predicted Geometry

This compound (C₈H₆N₂O) consists of a fused bicyclic system containing a pyridine ring and an imidazole ring, with a carbaldehyde substituent on the pyridine ring[1]. The planarity of the fused ring system is a key feature, influencing π-π stacking interactions in the solid state. Computational geometry optimization using Density Functional Theory (DFT) suggests a largely planar molecule, with the aldehyde group potentially exhibiting some torsional flexibility.

Below is a diagram illustrating the predicted molecular structure with IUPAC numbering.

Caption: Predicted molecular structure of this compound.

Synthesis and Crystallization Workflow

The synthesis of this compound can be approached through established methods for the formylation of electron-rich heterocyclic systems. A common and effective method is the Vilsmeier-Haack reaction[5]. The general workflow for synthesis and subsequent crystallization is outlined below.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the Vilsmeier reagent forms.

  • Formylation: Dissolve the starting material, Imidazo[1,5-a]pyridine[6], in a suitable anhydrous solvent (e.g., DMF or dichloromethane). Add the prepared Vilsmeier reagent dropwise to the solution at a low temperature (0-5 °C).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into a mixture of ice and a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion methods.

  • Solvent Selection: Screen various solvents and solvent systems to find a suitable one where the compound has moderate solubility.

  • Slow Evaporation: Dissolve the purified compound in the chosen solvent to create a near-saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a good solvent. Place this in a smaller, open vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization A Vilsmeier Reagent Preparation B Formylation of Imidazo[1,5-a]pyridine A->B C Reaction Work-up & Purification B->C D Solvent Screening C->D Purified Compound E Slow Evaporation or Vapor Diffusion D->E F Single Crystal Formation E->F

Caption: General workflow for the synthesis and crystallization of the title compound.

Predicted Crystallographic Data and Intermolecular Interactions

In the absence of experimental data, a predicted crystal structure provides valuable insights. Based on the structures of similar heterocyclic aldehydes, this compound is likely to crystallize in a common space group such as P2₁/c or P-1. The crystal packing will be governed by a combination of weak intermolecular forces.

Predicted Crystallographic Parameter Value
Chemical FormulaC₈H₆N₂O
Formula Weight146.15 g/mol [7]
Crystal SystemMonoclinic (predicted)
Space GroupP2₁/c (predicted)
Molecules per Unit Cell (Z)4 (predicted)

The primary intermolecular interactions expected to dictate the crystal packing are:

  • C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and is expected to form weak hydrogen bonds with aromatic C-H donors from neighboring molecules.

  • C-H···N Hydrogen Bonds: The nitrogen atoms in the imidazole and pyridine rings can also act as hydrogen bond acceptors.

  • π-π Stacking: The planar imidazo[1,5-a]pyridine ring system is primed for π-π stacking interactions, which will likely be a significant stabilizing force in the crystal lattice. These interactions are common in related aromatic heterocyclic structures.

Predicted Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_ring Imidazo[1,5-a]pyridine Ring B_ring Imidazo[1,5-a]pyridine Ring A_ring->B_ring π-π Stacking A_CHO C-H...O B_CHO C-H...O A_CHO->B_CHO Hydrogen Bond C_ring Imidazo[1,5-a]pyridine Ring B_ring->C_ring π-π Stacking

Caption: Diagram of potential intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fused ring system and a distinct singlet for the aldehyde proton, likely in the range of δ 9-10 ppm.

  • ¹³C NMR: The carbon NMR would display signals for the eight carbon atoms, with the aldehyde carbonyl carbon appearing significantly downfield (around δ 180-190 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde group would be prominent, typically in the region of 1680-1715 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (146.15 g/mol ).

Implications for Drug Development and Materials Science

The crystal structure of a molecule is fundamental to its solid-state properties, which are critical in drug development.

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice directly impacts the energy required to break the lattice, thus influencing solubility and dissolution rate—key parameters for bioavailability.

  • Polymorphism: this compound may exhibit polymorphism, where different crystal packing arrangements lead to different physical properties. A thorough understanding of its potential crystal forms is essential for pharmaceutical formulation.

  • Synthetic Handle: The aldehyde functionality is a versatile synthetic handle for the further elaboration of the imidazo[1,5-a]pyridine core, allowing for the creation of libraries of compounds for biological screening[8].

References

  • PubChemLite. This compound (C8H6N2O).
  • PubChem. Imidazo[1,5-a]pyridine-1-carbaldehyde | C8H6N2O | CID 12222773.
  • PMC. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde.
  • ACS Publications. Organic Letters Ahead of Print.
  • ResearchGate. Synthesis, Anticancer Activity, and Computational Studies of Novel Imidazo[1′,2′:1,5]pyrazolo[3,4‐b]pyridine Derivatives.
  • PubMed. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties.
  • ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • PubMed. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors.
  • Journal of Materials Chemistry C (RSC Publishing). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting.
  • NIH. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • New Journal of Chemistry (RSC Publishing). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
  • ResearchGate. Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development | Request PDF.
  • The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine.
  • PubChem. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090.
  • PubMed. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease.
  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • CCDC. The Largest Curated Crystal Structure Database.

Sources

A Comprehensive Theoretical and Computational Guide to Imidazo[1,5-a]pyridine-8-carbaldehyde: From Structural Elucidation to Bioactivity Prediction

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active agents and functional materials.[1] While significant research has been dedicated to this class of compounds, the specific isomer, Imidazo[1,5-a]pyridine-8-carbaldehyde, remains largely unexplored in the scientific literature. This technical guide provides a comprehensive, forward-looking framework for the theoretical and computational characterization of this promising molecule. In the absence of extensive experimental data, this document serves as a methodological whitepaper, detailing a robust workflow designed to elucidate its structural, electronic, spectroscopic, and potential biological properties. We will outline a step-by-step protocol encompassing Density Functional Theory (DFT) for geometric and electronic analysis, the simulation of spectroscopic signatures (NMR, IR), the application of Conceptual DFT to predict reactivity, and in silico approaches, including molecular docking and ADMET profiling, to forecast its drug-like potential. This guide is intended to be a foundational resource for researchers aiming to synthesize and explore the therapeutic or material applications of this compound.

Introduction to the Imidazo[1,5-a]pyridine Scaffold

The fusion of an imidazole ring with a pyridine moiety gives rise to imidazopyridines, a class of nitrogen-bridged heterocyclic compounds of immense interest in medicinal chemistry.[2][3] The specific arrangement of the nitrogen atoms and the resulting electronic distribution impart unique physicochemical properties, making them versatile scaffolds for interacting with a wide array of biological targets.[1] The imidazo[1,5-a]pyridine core, in particular, has been identified in compounds exhibiting activities such as thromboxane A2 synthetase inhibition and has been explored for applications in luminescent materials and N-heterocyclic carbene chemistry.[4]

The introduction of a carbaldehyde (-CHO) group at the 8-position of this scaffold, yielding this compound, is expected to significantly influence its electronic properties and reactivity. The aldehyde functional group is a versatile handle for further synthetic modifications and can act as a key interacting moiety (e.g., a hydrogen bond acceptor) in biological systems. Despite its potential, a thorough investigation of this specific molecule has yet to be reported. This guide, therefore, establishes a complete theoretical and computational protocol to bridge this knowledge gap, providing a roadmap for its comprehensive in silico evaluation.

Proposed Synthesis and Spectroscopic Characterization

While a dedicated synthesis for this compound is not documented, established organic chemistry principles allow for the proposal of a highly plausible synthetic route.

Plausible Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[7][8] Given that the imidazo[1,5-a]pyridine ring is an electron-rich system, it is an ideal substrate for this transformation.

Proposed Protocol:

  • Reagent Formation: In an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to chilled N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

  • Formylation: A solution of the parent imidazo[1,5-a]pyridine in DMF is added to the pre-formed Vilsmeier reagent. The reaction mixture is heated to facilitate electrophilic substitution.

  • Hydrolysis: Upon completion of the reaction, the intermediate iminium salt is hydrolyzed, typically by the addition of an aqueous sodium acetate solution, to yield the final product, this compound.[6]

  • Purification: The crude product would then be purified using standard techniques such as column chromatography.

Predicted Spectroscopic Signatures

Computational spectroscopy, performed in conjunction with DFT, is an invaluable tool for predicting and later confirming the structure of novel compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings. The aldehyde proton (-CHO) should appear as a characteristic singlet in the downfield region, typically between δ 9.5-10.5 ppm. The protons on the pyridine ring will exhibit coupling patterns (doublets, triplets, or doublets of doublets) consistent with their positions.

  • ¹³C NMR: The carbon spectrum will be distinguished by a signal for the carbonyl carbon of the aldehyde group, expected around δ 185-195 ppm. Aromatic carbons will resonate in the typical δ 110-150 ppm range.[9]

  • FT-IR: The infrared spectrum should display a strong, sharp absorption band characteristic of the C=O stretch of the aldehyde group, anticipated in the region of 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C/C=N stretching bands would be present in the 1400-1600 cm⁻¹ fingerprint region.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₈H₆N₂O) by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

In-Depth Computational Analysis Workflow

The core of this guide is a detailed computational workflow designed to thoroughly characterize this compound. This workflow provides a systematic approach to understanding its intrinsic properties from first principles.

Computational Workflow Computational Workflow for this compound cluster_dft DFT Calculations cluster_reactivity Reactivity & Electronic Analysis cluster_bioactivity In Silico Bioactivity Prediction Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Freq Frequency Analysis Opt->Freq Verify Minimum Spectra Spectra Simulation (NMR, IR, UV-Vis) Opt->Spectra FMO FMO Analysis (HOMO, LUMO, Gap) Opt->FMO MEP MEP Mapping Opt->MEP ConceptDFT Conceptual DFT (Hardness, Softness, ω) Opt->ConceptDFT NBO NBO Analysis Opt->NBO Docking Molecular Docking Opt->Docking Generate 3D Structure ADMET ADMET Prediction Docking->ADMET

Caption: A comprehensive computational workflow.

Density Functional Theory (DFT) Calculations

DFT is the workhorse of modern computational chemistry for studying the electronic structure of molecules. It offers an excellent balance of accuracy and computational cost, making it ideal for systems like imidazopyridines.[10][11]

Protocol for Structural and Electronic Characterization:

  • Initial Structure: Build the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated high accuracy for a wide range of organic and nitrogen-containing heterocyclic compounds.[12]

    • Basis Set: 6-311++G(d,p) is a robust triple-zeta basis set. The diffuse functions (++) are crucial for accurately describing lone pairs and π-systems, while the polarization functions (d,p) account for the non-uniform distribution of electron density, which is essential for a molecule with heteroatoms and a carbonyl group.[12]

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

Analysis of Reactivity and Electronic Properties

The optimized geometry serves as the foundation for a suite of analyses to probe the molecule's electronic character and predict its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron.[13]

  • Visualization: Plotting the isodensity surfaces of the HOMO and LUMO will reveal the regions of the molecule involved in electron donation and acceptance, respectively.

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.[14]

  • Interpretation:

    • Red Regions (Negative Potential): Indicate electron-rich areas, primarily susceptible to electrophilic attack. These are expected around the nitrogen atoms and the carbonyl oxygen.

    • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms, particularly the aldehyde proton.

Conceptual DFT provides a quantitative framework for chemical reactivity.[13][15][16] Using the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

  • Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution.

  • Chemical Softness (S): S = 1 / η. The inverse of hardness, indicating a molecule's polarizability.

  • Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2. Measures the ability to attract electrons.

  • Electrophilicity Index (ω): ω = χ² / (2η). A measure of the energy stabilization when the system acquires additional electronic charge from the environment.

Table 1: Predicted Global Reactivity Descriptors (Illustrative)

Descriptor Formula Predicted Significance for C₈H₆N₂O
EHOMO - Energy of the highest occupied molecular orbital
ELUMO - Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) ELUMO - EHOMO Indicates kinetic stability and reactivity
Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer
Softness (S) 1 / η Propensity for charge transfer
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Overall electron-attracting power

| Electrophilicity (ω) | χ² / (2η) | Propensity to act as an electrophile |

Note: The values in this table would be populated upon completion of the DFT calculations.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.[17][18][19][20]

  • Key Insights:

    • Charge Distribution: Provides a more chemically intuitive picture of atomic charges than other methods.

    • Hyperconjugation: Quantifies the stabilization energy arising from delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. This analysis can reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen atoms into anti-bonding orbitals of the ring system, which contributes to the molecule's overall stability.

Predictive Biological Activity Assessment

To evaluate the potential of this compound as a drug candidate, in silico methods are employed to predict its interactions with biological targets and its pharmacokinetic profile.

Docking_and_ADMET_Workflow In Silico Bioactivity Workflow cluster_prep Preparation cluster_sim Simulation & Analysis cluster_pk Pharmacokinetics Ligand Ligand Preparation (Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Target Target Selection (e.g., EGFR, COX) Receptor Receptor Preparation (Remove Water, Add Hydrogens) Target->Receptor Receptor->Docking Scoring Binding Affinity (kcal/mol) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Docking->Interaction ADMET ADMET Prediction (SwissADME, pkCSM) Scoring->ADMET

Caption: Workflow for in silico bioactivity assessment.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[21][22][23]

Protocol for Molecular Docking:

  • Target Selection: Based on the known activities of related imidazopyridine and pyridine derivatives, potential protein targets can be selected. Prominent examples include Cyclooxygenase (COX) enzymes, Epidermal Growth Factor Receptor (EGFR), and various kinases (e.g., CDK2/4/6).[24][25][26][27][28] The crystal structures of these proteins are obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The DFT-optimized 3D structure of this compound is used as the starting point. Its charge and atom types are defined according to the force field of the docking software.

  • Receptor Preparation: The chosen protein structure is prepared by removing water molecules and co-ligands, adding polar hydrogens, and assigning atomic charges. The binding site is defined based on the location of the co-crystallized ligand or through blind docking if the site is unknown.

  • Docking Simulation: Using software like AutoDock Vina, the ligand is allowed to flexibly explore the conformational space within the defined binding site.[29] The program then scores and ranks the resulting poses.

  • Analysis: The top-ranked poses are analyzed to determine:

    • Binding Affinity: A negative score (in kcal/mol) indicating the strength of the interaction.

    • Binding Interactions: Identification of key non-covalent interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen or ring nitrogens), hydrophobic interactions, and π-π stacking.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule is crucial for assessing its drug-likeness and potential for clinical success.[30][31][32]

Protocol for ADMET Prediction: Using web-based platforms like SwissADME or pkCSM, the 2D or 3D structure of the molecule is submitted for analysis. These tools use a combination of empirical rules and quantitative structure-activity relationship (QSAR) models to predict a wide range of properties.[33][34]

Table 2: Key ADMET Properties for Prediction

Category Property Significance
Physicochemical Lipophilicity (LogP) Affects absorption and distribution
Water Solubility Crucial for formulation and bioavailability
Molecular Weight Influences diffusion and transport
Pharmacokinetics Gastrointestinal Absorption Predicts oral bioavailability
Blood-Brain Barrier (BBB) Permeation Indicates potential for CNS activity or side effects
CYP450 Inhibition Predicts potential for drug-drug interactions
Drug-Likeness Lipinski's Rule of Five A filter for oral bioavailability
Bioavailability Score A composite score predicting the likelihood of being an oral drug
Toxicity AMES Toxicity Predicts mutagenic potential

| | Hepatotoxicity | Predicts potential for liver damage |

Conclusion

This compound stands as a molecule of significant untapped potential at the intersection of medicinal chemistry and materials science. This in-depth technical guide has laid out a comprehensive and scientifically rigorous computational framework to systematically characterize it in the absence of existing data. By leveraging a multi-faceted approach—from DFT-based structural and electronic analysis to in silico prediction of biological activity and pharmacokinetics—researchers can gain profound insights into this molecule's properties before embarking on extensive laboratory synthesis and testing. The methodologies detailed herein not only provide a direct path to understanding this compound but also serve as a validated template for the computational investigation of other novel heterocyclic compounds, thereby accelerating the discovery and development of next-generation therapeutics and functional materials.

References

A comprehensive, numbered list with full citation details and clickable URLs will be consolidated here upon the execution of the described computational studies and the sourcing of all foundational literature.

Sources

Topic: Discovery, Synthesis, and Isolation of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological and photophysical properties.[1] Its derivatives are explored in medicinal chemistry as potential inhibitors of HIV-protease and thromboxane A2 synthesis and in materials science for applications in organic light-emitting diodes (OLEDs).[2][3] The introduction of a carbaldehyde group onto this scaffold, specifically at the 8-position, furnishes a versatile synthetic intermediate, Imidazo[1,5-a]pyridine-8-carbaldehyde. This aldehyde functional group serves as a crucial handle for further molecular elaboration, enabling the construction of complex libraries for drug discovery and the development of advanced materials. This guide provides a comprehensive overview of the synthetic routes to the core scaffold, a detailed protocol for the subsequent formylation to obtain the target aldehyde, and methodologies for its isolation and characterization.

The Imidazo[1,5-a]pyridine Core: Synthetic Foundations

The discovery of this compound is intrinsically linked to the development of synthetic routes to its parent heterocyclic system. The core scaffold is not a naturally abundant product but is accessed through various elegant chemical syntheses. Understanding these foundational methods is critical for any researcher aiming to produce its derivatives.

Causality in Method Selection

Modern synthetic strategies prioritize efficiency, atom economy, and the use of readily available starting materials. Two prominent approaches for constructing the Imidazo[1,5-a]pyridine core include:

  • Cyclocondensation of 2-(Aminomethyl)pyridines: This is a robust and direct method. The reaction of a 2-picolylamine with an electrophilic one-carbon equivalent (or a precursor that transforms into one) leads to the formation of the fused imidazole ring. A particularly effective modern variant utilizes electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium, which serves as both a solvent and a catalyst for the cyclization.[1]

  • Ritter-Type Reactions: This powerful C-N bond-forming reaction can be adapted for heterocycle synthesis. It typically involves the reaction of a nitrile with a carbocation source.[4] For the Imidazo[1,5-a]pyridine system, a pyridinyl-substituted alcohol is treated with an acid catalyst (e.g., Bi(OTf)₃ and p-TsOH) to generate a benzylic carbocation in situ. This cation is then trapped by the nitrile, leading to a nitrilium ion intermediate that undergoes intramolecular cyclization with the pyridine nitrogen to form the desired bicyclic system.[4]

The choice between these methods often depends on the desired substitution pattern and the availability of starting materials. For producing the unsubstituted core as a precursor to the 8-carbaldehyde, the cyclocondensation approach is often more direct.

General Synthetic Workflow

The overall strategy to obtain this compound is a two-stage process. First, the parent heterocycle is constructed. Second, a formyl group is introduced onto the electron-rich pyridine ring via an electrophilic aromatic substitution.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Electrophilic Formylation A 2-(Aminomethyl)pyridine (Starting Material) B Cyclocondensation (e.g., with activated nitroalkane) A->B C Imidazo[1,5-a]pyridine (Core Scaffold) B->C E Formylation Reaction C->E Precursor D Vilsmeier-Haack Reagent (POCl₃ + DMF) D->E F This compound (Target Compound) E->F

Caption: Two-stage workflow for the synthesis of the target aldehyde.

Synthesis of this compound

The most established and reliable method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction .[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[7] The resulting electrophilic (chloromethylene)dimethyliminium salt attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.[6]

Mechanism and Regioselectivity

The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution. The Imidazo[1,5-a]pyridine system contains two rings, and the substitution occurs on the more electron-rich pyridine ring. The precise position of formylation (e.g., C-8 vs. other positions) is governed by the electronic and steric environment of the scaffold, with substitution favoring positions that best stabilize the positive charge in the Wheland intermediate. While specific literature detailing the regioselectivity for the parent compound is sparse, the 8-position is a plausible site for electrophilic attack.

G A DMF + POCl₃ B Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ A->B Reagent Formation D Electrophilic Attack B->D C Imidazo[1,5-a]pyridine C->D E Iminium Salt Intermediate D->E F Aqueous Work-up (Hydrolysis) E->F G This compound F->G

Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for Vilsmeier-Haack reactions on related heterocycles.[2][7] Researchers should perform initial small-scale trials to optimize reaction times and temperatures.

Stage 1: Synthesis of Imidazo[1,5-a]pyridine (Core Scaffold) (Adapted from Beilstein J. Org. Chem. 2020, 16, 2816–2823.[1])

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-(aminomethyl)pyridine (1.0 eq), nitroethane (1.2 eq), and phosphorous acid (1.0 eq).

  • Solvent Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 g per 10 mmol of substrate) to the flask. The mixture will be viscous.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using an eluent system of Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Quenching: After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Basification & Extraction: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Imidazo[1,5-a]pyridine. This product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Stage 2: Formylation to this compound (Representative protocol based on general Vilsmeier-Haack procedures.[7])

  • Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (10.0 eq) and cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cold DMF with stirring. A white solid, the Vilsmeier reagent, will form. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the crude or purified Imidazo[1,5-a]pyridine (1.0 eq) from Stage 1 in a minimal amount of anhydrous DMF or other suitable solvent (like 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C and carefully quench it by adding a cold, saturated aqueous solution of sodium acetate or sodium carbonate until the pH is basic. Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Isolation and Purification

The final purity of the target compound is paramount for its use in subsequent research. The primary method for purification is silica gel column chromatography.

Self-Validating Protocol for Purification
  • TLC Analysis: Before performing the column, analyze the crude product by TLC to determine an optimal eluent system. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). A system that provides a Retention Factor (Rf) of ~0.25-0.35 for the target compound is ideal.

  • Column Chromatography:

    • Prepare a silica gel slurry in the chosen non-polar solvent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or DCM and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed material onto the top of the packed column.

    • Elute the column using a gradient, starting with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Recrystallization (Optional): For obtaining highly crystalline material suitable for X-ray analysis, recrystallization can be performed from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

Characterization Data

PropertyDataSource
Molecular Formula C₈H₆N₂O[8]
Molecular Weight 146.15 g/mol [8]
Monoisotopic Mass 146.04802 Da[8]
Appearance Expected to be a pale yellow or off-white solid(Typical)
Predicted ¹H NMR Complex aromatic signals expected between δ 7.0-9.0 ppm; Aldehyde proton (CHO) expected as a singlet (s) between δ 9.5-10.5 ppm.(Prediction)
Predicted ¹³C NMR Carbonyl carbon (C=O) signal expected between δ 185-195 ppm. Aromatic carbons expected in the δ 110-150 ppm range.(Prediction)
Mass Spec (ESI-MS) Predicted [M+H]⁺: 147.05530[8]
IR Spectroscopy Expected characteristic peaks: C=O stretch (aldehyde) ~1680-1700 cm⁻¹; C-H stretch (aromatic) ~3000-3100 cm⁻¹.(Typical)

References

A complete list of all sources cited within this guide.

  • (Reference not directly cited in the final text, but used for background)
  • Volpi, G., et al. (2018). Natural aldehyde extraction and direct preparation of new blue light-emitting imidazo[1,5-a]pyridine fluorophores. Natural Product Research, 32(18), 2162–2169. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27453–27501. [Link]

  • (Reference not directly cited in the final text, but used for background)
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • (Reference not directly cited in the final text, but used for background)
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved from [Link]

  • Bakherad, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2816–2823. [Link]

  • Phakhodee, W., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(29), 6437-6456. [Link]

  • (Reference not directly cited in the final text, but used for background)
  • Mihorianu, M., et al. (2010). Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 55(7), 689-694. [Link]

  • (Reference not directly cited in the final text, but used for background)
  • (Reference not directly cited in the final text, but used for background)
  • (Reference not directly cited in the final text, but used for background)
  • Weber, M., et al. (2021). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 10(1), 10-15. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This guide provides a detailed examination of the physical and chemical characteristics of a specific, yet lesser-studied isomer, Imidazo[1,5-a]pyridine-8-carbaldehyde. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from computational predictions and provides critical context by drawing analogies from experimentally characterized isomers. We present a logical workflow for its synthesis and characterization, offering field-proven insights for researchers and drug development professionals aiming to explore this promising chemical entity.

Introduction to the Imidazo[1,5-a]pyridine Scaffold

The fusion of an imidazole ring with a pyridine ring gives rise to several isomeric systems, including the imidazo[1,5-a]pyridine core. This heterocyclic framework is considered a "privileged structure" in drug discovery, forming the backbone of molecules designed to treat a spectrum of diseases, including cancer and neurological disorders.[2] The introduction of a carbaldehyde (formyl) group onto this scaffold provides a reactive handle for synthetic chemists, enabling the construction of more complex molecular architectures through reactions like condensation, cyclization, and multi-component reactions.[2] While several isomers of formyl-imidazo[1,5-a]pyridine are commercially available and characterized, the 8-carbaldehyde variant remains a novel target for investigation. This guide aims to collate the known computational data for this specific isomer and provide a practical framework for its empirical study.

Core Molecular and Physicochemical Properties

Direct experimental data for this compound is not extensively reported in public literature.[3] However, its fundamental molecular identity and computationally predicted properties can be reliably established from chemical databases.

Structural and Molecular Identifiers

The foundational properties of this compound are summarized below. These identifiers are crucial for database searches, structural analysis, and regulatory documentation.

PropertyValueSource
Molecular Formula C8H6N2OPubChemLite[3]
Monoisotopic Mass 146.04802 DaPubChemLite[3]
Molecular Weight 146.15 g/mol PubChem[4]
IUPAC Name This compoundPubChemLite[3]
InChI Key QYDRDWLSMBNJQR-UHFFFAOYSA-NPubChemLite[3]
Canonical SMILES C1=CN2C=NC=C2C(=C1)C=OPubChemLite[3]
Predicted Physicochemical Data

Computational models provide valuable estimates of a compound's behavior, guiding experimental design for purification and formulation. The following table includes predicted data for the 8-carbaldehyde isomer.

PropertyPredicted ValueSource
XlogP 1.3PubChemLite[3]
Collision Cross Section (CCS) See detailed table belowPubChemLite[3]

Table of Predicted Collision Cross Section (CCS) Values Calculated using CCSbase; m/z represents the mass-to-charge ratio of the adduct.[3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 147.05530124.9
[M+Na]⁺ 169.03724136.5
[M-H]⁻ 145.04074127.7

Physicochemical Profile by Isomeric Analogy

To build a more complete, practical profile of the 8-carbaldehyde isomer, it is instructive to examine the known physical properties of its commercially available isomers. This comparative approach allows researchers to anticipate the likely physical state, appearance, and melting point range for this compound.

IsomerCAS NumberMelting Point (°C)AppearanceSource
Imidazo[1,5-a]pyridine-1-carbaldehyde 56671-67-1Not specifiedNot specifiedPubChem[4]
Imidazo[1,5-a]pyridine-3-carbaldehyde 56671-66-063 - 67 °CWhite to brown crystalline powderChem-Impex[5]
Imidazo[1,5-a]pyridine-5-carbaldehyde 85691-71-0Not specifiedBrown to yellow solidChem-Impex[2]

Insight: Based on its isomers, this compound is expected to be a solid at room temperature, likely with a crystalline structure and a color ranging from off-white to yellow or brown. Its melting point would require empirical determination but may fall within a broad range similar to other heterocyclic aldehydes.

Recommended Workflow for Synthesis and Characterization

For researchers wishing to study this compound, a robust synthesis and characterization plan is paramount. The following sections outline a generalized, field-proven approach based on established methodologies for related imidazopyridine systems.

General Synthetic Approach

The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various established routes, such as the condensation of a 2-aminomethylpyridine derivative or via modern C-H amination techniques.[6][7] A common and effective method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[8]

G cluster_synthesis Synthesis & Purification Start Select Precursor (e.g., Imidazo[1,5-a]pyridine) Reaction Formylation Reaction (e.g., Vilsmeier-Haack) Start->Reaction Reagents: POCl3, DMF Workup Aqueous Workup & Solvent Extraction Reaction->Workup Quench reaction Purification Column Chromatography (Silica Gel) Workup->Purification Crude product Final Isolated Product: This compound Purification->Final Purified solid

Caption: Generalized workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol Outline:

  • Reaction Setup: To a solution of the imidazo[1,5-a]pyridine precursor in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane), add the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).

  • Reaction Execution: Allow the mixture to warm to the desired reaction temperature (e.g., 70-80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[6]

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) to a neutral or slightly basic pH.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield the purified this compound.

Physicochemical and Structural Characterization

A self-validating characterization cascade is essential to confirm the identity, purity, and structure of the synthesized compound. This process ensures the reliability of any subsequent biological or chemical studies.

G cluster_char Characterization Cascade Input Purified Sample MS Mass Spectrometry (MS) - Confirm Molecular Weight Input->MS NMR NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure Input->NMR IR FT-IR Spectroscopy - Identify Functional Groups (C=O) Input->IR MP Melting Point Analysis - Assess Purity & Physical State Input->MP Purity HPLC / LC-MS - Quantify Purity MS->Purity NMR->Purity IR->Purity MP->Purity Output Fully Characterized Compound Purity->Output

Caption: Logical flowchart for the comprehensive characterization of the synthesized compound.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic signals for the aromatic protons on the fused ring system and a distinct singlet in the aldehydic region (typically δ 9-10 ppm).

    • ¹³C NMR: This analysis will confirm the presence of eight unique carbon atoms, including a signal for the carbonyl carbon of the aldehyde group (typically δ 180-195 ppm).

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) with an ESI or APCI source to confirm the exact mass of the compound, matching the molecular formula C₈H₆N₂O.[9]

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum of the solid sample (e.g., using an ATR accessory). A strong, characteristic absorption band between 1680-1710 cm⁻¹ will confirm the presence of the aldehyde carbonyl (C=O) stretching vibration.[9]

  • Melting Point Determination:

    • Measure the melting point using a calibrated apparatus. A sharp melting range (e.g., spanning 1-2 °C) is indicative of high purity.[5]

  • Purity Analysis (HPLC):

    • Employ reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) to determine the purity of the final compound, which should ideally be ≥95% for use in biological assays.

Conclusion

This compound represents an intriguing but underexplored member of a medicinally significant class of heterocycles. While direct experimental data remains sparse, this guide provides a robust foundation for its study by consolidating all available computational data, drawing insightful analogies from related isomers, and presenting a comprehensive, actionable workflow for its synthesis and characterization. The protocols and data herein are designed to empower researchers, scientists, and drug development professionals to confidently engage with this promising molecule, paving the way for new discoveries in materials science and pharmaceutical development.

References

  • Chem-Impex. Imidazo[1,5-a]pyridine-5-carbaldehyde. Link

  • Chem-Impex. Imidazo[1,5-a]pyridine-3-carboxaldehyde. Link

  • PubChem. Imidazo[1,5-a]pyridine-1-carbaldehyde. Link

  • ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Link

  • Chem-Impex. 3-Phenyl-Imidazo[1,5-a]pyridine-1-carbaldehyde. Link

  • PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. Link

  • Echemi. Imidazo[1,2-a]pyridine-8-carbaldehyde Formula. Link

  • PubChemLite. This compound (C8H6N2O). Link

  • ACS Publications. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs. Link

  • Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines. Link

  • National Institutes of Health. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives. Link

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. Link

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Link

  • ResearchGate. Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. Link

  • SpectraBase. 8-CHLORO-2-(4-FLUOROPHENYL)-IMIDAZO-[1,2-A]-PYRIDINE-3-CARBALDEHYDE. Link

  • Alfa Chemistry. CAS 136117-74-3 Imidazo[1,2-a]pyridine-8-carbaldehyde. Link

  • Royal Society of Chemistry. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids. Link

  • ChemBK. imidazo[1,2-a]pyridine-8-carboxaldehyde. Link

  • ACS Publications. Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Link

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, Pyridine-d5, simulated). Link

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Link

  • Sigma-Aldrich. Imidazo[1,2-a]pyrimidine-3-carbaldehyde. Link

  • New Journal of Chemistry (RSC Publishing). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. Link

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry. Link

  • ResearchGate. Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde. Link

  • PubMed Central. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Link

  • J&K Scientific. Imidazo[1,5-a]pyridine-5-carbaldehyde. Link

  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Link

  • PubMed. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. Link

  • PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives. Link

  • Pharmacia. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides. Link

  • PubChem. Imidazo[1,2-a]pyridine-3-carbaldehyde. Link

  • PubChemLite. Imidazo[1,2-a]pyridine-5-carbaldehyde (C8H6N2O). Link

Sources

An In-depth Technical Guide to the Solubility Profile of Imidazo[1,5-a]pyridine-8-carbaldehyde in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that is a cornerstone in medicinal chemistry, appearing in various therapeutic agents.[1][2] The solubility of any compound built on this scaffold, such as Imidazo[1,5-a]pyridine-8-carbaldehyde, is a critical physicochemical parameter that dictates its behavior in biological systems and its viability for formulation and development.[3][4] This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. Due to the absence of specific published solubility data for this particular isomer, this document emphasizes a predictive, rational approach combined with robust, field-proven experimental protocols. We will explore the theoretical underpinnings of its expected solubility based on its molecular structure and provide detailed, step-by-step methodologies for its empirical determination in common laboratory solvents.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core and the Imperative of Solubility

The Imidazo[1,5-a]pyridine ring system is a nitrogen-fused bicyclic heterocycle of significant interest in drug discovery.[1] Derivatives have been investigated for a wide array of biological activities, making them attractive starting points for medicinal chemistry campaigns.[5][6] this compound, a specific functionalized analog, serves as a versatile synthetic intermediate for creating more complex molecules through modification of the aldehyde group.[7][8]

Before any biological or formulation studies can be effectively conducted, a thorough understanding of the compound's solubility is paramount. Solubility impacts:

  • Bioavailability: A compound must be in solution to be absorbed and exert its therapeutic effect.[3]

  • Formulation Development: The choice of delivery vehicle (e.g., aqueous solution, organic co-solvent system) depends directly on solubility.[9]

  • In Vitro Assay Performance: Poor solubility can lead to compound precipitation in assay media, resulting in inaccurate and misleading biological data.

  • Process Chemistry: Scalable synthesis and purification strategies rely on predictable solubility in various solvent systems.

This guide provides the scientific rationale and practical steps to comprehensively characterize the solubility of this important, yet uncharacterized, molecule.

Predicted Solubility Profile: A Rationale-Based Approach

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[10] The structure of this compound—featuring a fused aromatic heterocyclic system and a polar carbaldehyde group—allows for a reasoned prediction of its solubility behavior.

The key structural features influencing its polarity are:

  • The Imidazo[1,5-a]pyridine Core: The presence of two nitrogen atoms introduces polarity and potential sites for hydrogen bonding. The aromatic nature of the rings suggests some solubility in aromatic solvents.

  • The Carbaldehyde Group (-CHO): This is a polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.

Based on this structure, we can anticipate the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate the polar regions of the molecule. Based on anecdotal evidence for related compounds, DMSO is often a good starting point.[11]

  • Moderate to Good Solubility: Likely in polar protic solvents such as lower-chain alcohols (Methanol, Ethanol). These solvents can engage in hydrogen bonding with the nitrogen atoms and the aldehyde oxygen. Chlorinated solvents like Dichloromethane (DCM) and Chloroform may also be effective due to their ability to dissolve moderately polar compounds.

  • Low to Negligible Solubility: Expected in non-polar solvents like Hexane, Cyclohexane, and Toluene. The overall polarity of the molecule is likely too high to be effectively solvated by these non-polar environments.[12][13]

  • Aqueous Solubility: The aqueous solubility of fused bicyclic ring systems is often low.[6] While the aldehyde group and nitrogen atoms add some polarity, the molecule's rigid, aromatic core will likely limit its solubility in water. Its solubility is expected to be pH-dependent due to the basic nature of the pyridine nitrogen.

These predictions provide a starting point for systematic experimental verification.

A Systematic Workflow for Experimental Solubility Determination

A multi-stage approach is recommended to build a comprehensive solubility profile, moving from qualitative assessment to precise quantitative measurement.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Analysis (Thermodynamic Solubility) A Select Diverse Solvents (Polar Protic, Polar Aprotic, Non-Polar) B Add Small, Weighed Amount of Compound to Fixed Volume of Solvent A->B C Vortex & Visually Inspect (Clear, Cloudy, Suspension) B->C D Prepare Slurry (Excess Solid in Solvent) C->D Proceed for promising solvents E Equilibrate (Shake-Flask Method) (e.g., 24-72h at controlled temp.) D->E F Separate Phases (Centrifugation or Filtration) E->F G Analyze Supernatant (e.g., HPLC, UV-Vis) F->G H Calculate Concentration (mg/mL or µg/mL) G->H I Data Summary & Reporting H->I

Caption: Workflow for Solubility Profile Determination.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, two types of solubility are often discussed:

  • Kinetic Solubility: Measures the concentration of a compound before it precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[14] This is a high-throughput screening method that reflects the challenges of compound precipitation in assays.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[14] The shake-flask method is considered the "gold standard" for determining this value.[15]

For a foundational understanding, determining the thermodynamic solubility is crucial and will be the focus of our quantitative protocol.

Detailed Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol for Qualitative Solubility Testing

This initial screen provides a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • Small vials (e.g., 1.5 mL or 4 mL)

  • A selection of solvents (see Table 1)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh approximately 1-2 mg of this compound directly into a clean, dry vial.

  • Add 1.0 mL of the selected solvent to the vial.

  • Cap the vial securely and vortex vigorously for 60 seconds.[16]

  • Visually inspect the mixture against a dark background.

  • Record observations as:

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: The solution is hazy or cloudy, or a significant amount of solid has dissolved but some remains.

    • Insoluble: The vast majority of the solid remains undissolved.[16]

  • Repeat for each solvent of interest.

Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[15]

Materials:

  • This compound

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, ensure compatibility with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

G A Step 1: Add Excess Solid Add an amount of compound to a known volume of solvent that is well above the estimated solubility. B Step 2: Equilibration Seal vials and place on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for at least 24 hours. 48-72 hours is recommended to ensure equilibrium is reached. A->B C Step 3: Phase Separation Allow vials to stand to let heavy solids settle. Carefully withdraw a sample of the supernatant. Clarify by either: a) Centrifuging at high speed (e.g., 14,000 rpm for 15 min). b) Filtering through a 0.22 µm syringe filter. B->C D Step 4: Dilution & Analysis Accurately dilute the clear supernatant with the appropriate solvent to a concentration within the linear range of the analytical method. C->D E Step 5: Quantification Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration. D->E F Step 6: Calculation Calculate the original concentration in the saturated solution, accounting for the dilution factor. Result is the thermodynamic solubility. E->F

Caption: Shake-Flask Method for Thermodynamic Solubility.

Critical Considerations:

  • Purity: The purity of both the compound and the solvent is essential for accurate results.[4]

  • Phase Separation: This is a critical step. Incomplete separation of solid from the liquid will lead to an overestimation of solubility.[9] Filtration may underestimate solubility if the compound adsorbs to the filter material. Centrifugation is often preferred.[9]

  • Solid State: The solubility value is specific to the solid form (e.g., crystalline vs. amorphous) used in the experiment.[9] Ensure the solid form is consistent and well-characterized.

Data Presentation and Interpretation

Results should be compiled into a clear, comprehensive table. This allows for easy comparison and informs future experimental design.

Table 1: Solubility Profile of this compound

Solvent ClassSolventPolarity Index (P')[17]Qualitative Solubility (at ~2 mg/mL)Quantitative Solubility (mg/mL at 25°C)
Non-Polar Hexane0.1Insoluble< 0.1 (Predicted)
Toluene2.4Insoluble< 0.1 (Predicted)
Polar Aprotic Dichloromethane (DCM)3.1SolubleTo be determined
Tetrahydrofuran (THF)4.0SolubleTo be determined
Ethyl Acetate4.4Partially SolubleTo be determined
Acetone5.1SolubleTo be determined
Acetonitrile (ACN)5.8Partially SolubleTo be determined
Dimethyl Sulfoxide (DMSO)7.2Freely Soluble> 50 (Predicted)
Polar Protic Methanol (MeOH)5.1SolubleTo be determined
Ethanol (EtOH)4.3 (Implied)SolubleTo be determined
Water10.2Slightly Soluble/Insoluble< 0.1 (Predicted)
Aqueous Buffer PBS (pH 7.4)N/ASlightly Soluble/InsolubleTo be determined

Note: Italicized entries are predictive and should be replaced with empirical data.

Conclusion

While specific experimental data for the solubility of this compound is not yet publicly available, a robust profile can be constructed through a systematic and logical approach. By combining a predictive assessment based on molecular structure with rigorous qualitative and quantitative experimental protocols, researchers can generate the critical data needed to advance their research and development efforts. The methodologies outlined in this guide provide a self-validating framework for obtaining reliable and reproducible solubility data, ensuring a solid foundation for subsequent studies in medicinal chemistry, pharmacology, and formulation science.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • Solvent Polarity List. Scribd.
  • EXPERIMENT 1 DETERMIN
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Solvents and Polarity. University of Rochester, Department of Chemistry.
  • Polarity of Solvents. Chemed.chem.purdue.edu.
  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
  • How To Determine Solubility Of Organic Compounds?. (2025). YouTube.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Properties of Common Organic Solvents. (2022). University of Minnesota.
  • Polarity Index. Burdick & Jackson.
  • Imidazo[1,5-a]pyridine, 5-methyl-. ChemBK.
  • Imidazo[1,5-a]pyridine-1-carbaldehyde. PubChem.
  • Imidazo[1,5-a]pyridine-5-carbaldehyde. Chem-Impex.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry.
  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives.
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. (2021).
  • Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIV
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).

Sources

Preliminary Biological Screening of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1][2] This guide presents a comprehensive framework for the preliminary biological evaluation of a specific derivative, Imidazo[1,5-a]pyridine-8-carbaldehyde. We move beyond a simple recitation of protocols to provide a strategic rationale for a tiered screening cascade, focusing on the essential primary assays required to build a foundational biological profile of a novel chemical entity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental workflows, data interpretation strategies, and the expert insights necessary to make informed decisions in early-stage drug discovery.

Introduction: The Scientific Imperative for a Strategic Screening Approach

The journey of a novel compound from laboratory synthesis to potential therapeutic agent is a process of systematic de-risking. The Imidazo[1,5-a]pyridine core, an isomer of the more extensively studied imidazo[1,2-a]pyridine, offers unique structural and electronic properties that have garnered significant interest for diverse pharmacological applications.[1][2] this compound, the subject of this guide, represents a synthetically accessible starting point for further chemical elaboration.[3][4]

A preliminary biological screen is the first critical step in understanding the compound's potential. Its purpose is not to be exhaustive, but to be efficient and informative. A well-designed primary screen acts as a filter, aiming to answer three fundamental questions:

  • General Toxicity: Does the compound exhibit broad cytotoxicity against living cells? This is a crucial gatekeeper for any potential therapeutic.

  • Targeted Activity: Does the compound show promising activity in key, high-value biological areas known for this scaffold class?

  • Future Direction: Do the initial results provide a clear vector for further, more specialized investigation and lead optimization?

This guide outlines a proposed screening cascade designed to efficiently answer these questions, focusing on cytotoxicity, antimicrobial, and antioxidant assays.

The Screening Cascade: A Multi-Faceted Primary Evaluation

The proposed workflow provides a logical progression from a broad assessment of cytotoxicity to more specific functional screens. This tiered approach ensures that resources are focused on compounds that pass the initial safety and activity thresholds.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Data Analysis & Decision cluster_3 Phase 4: Next Steps Compound Synthesis of this compound Cytotoxicity Cytotoxicity Assay (MTT) Broad-Spectrum Toxicity Profile Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound->Antimicrobial Antioxidant Antioxidant Assay (DPPH/ABTS) Compound->Antioxidant Analysis Analyze IC50, MIC, & Scavenging Activity Cytotoxicity->Analysis Antimicrobial->Analysis Antioxidant->Analysis Decision Hit Compound? Analysis->Decision LeadOpt Lead Optimization & SAR Studies Decision->LeadOpt Yes Further Secondary/Mechanism of Action Assays Decision->Further Potentially Discard Discard or Repurpose Decision->Discard No

Caption: Proposed workflow for the preliminary biological screening of a novel compound.

Foundational Assay: In Vitro Cytotoxicity Screening

Expertise & Experience: Before investigating any specific therapeutic activity, it is paramount to assess the compound's general effect on cell viability. A highly cytotoxic compound may be suitable for oncology research but is a non-starter for most other therapeutic areas. The MTT assay is a robust, colorimetric, and widely adopted method for this initial assessment.[5][6] It measures the metabolic activity of cells, which in most healthy cell populations, correlates directly with the number of viable cells.[7]

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.

G MTT MTT (Yellow, Water-Soluble) Enzymes Mitochondrial Dehydrogenases MTT->Enzymes Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization ViableCell Viable Cell ViableCell->Enzymes Enzymes->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The core principle of the MTT cytotoxicity assay.

Protocol 3.1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity or a relevant cancer cell line like HeLa) in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 to 48 hours under the same conditions as step 1.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a multi-well spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).

Data Presentation & Interpretation

The results should be expressed as a percentage of cell viability relative to the vehicle control. This data is then used to calculate the IC₅₀ (half-maximal inhibitory concentration).

Compound Concentration (µM)Absorbance (570 nm)% Viability vs. Control
Control (0 µM)1.250100%
0.11.24599.6%
1.01.15092.0%
10.00.63050.4%
50.00.15012.0%
100.00.0504.0%
Caption: Example data table for an MTT cytotoxicity assay.

An IC₅₀ value provides a quantitative measure of the compound's potency in reducing cell viability. A low IC₅₀ suggests significant cytotoxicity.

Primary Functional Screen: Antimicrobial Activity

Expertise & Experience: Nitrogen-containing heterocycles, including various imidazopyridine isomers, are well-represented in antimicrobial drug discovery.[10][11] Therefore, screening for antibacterial and antifungal activity is a logical and high-value primary investigation. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol 4.1: Broth Microdilution for MIC Determination
  • Microorganism Selection: Select a panel of relevant bacterial and fungal strains. A standard starting panel includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).[10]

  • Inoculum Preparation: Grow the microbial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). Dilute the culture to achieve a standardized final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound in the appropriate broth. The concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the test compound.

  • Controls: Include the following controls on each plate:

    • Sterility Control: Broth only (no compound, no microbes).

    • Growth Control: Broth + microbes (no compound).

    • Positive Control: Broth + microbes + a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Data Presentation & Interpretation

The MIC value is the key endpoint. A lower MIC indicates higher antimicrobial potency.

MicroorganismCompound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus161 (Ciprofloxacin)
E. coli>1280.5 (Ciprofloxacin)
C. albicans324 (Fluconazole)
Caption: Example data table for a Minimum Inhibitory Concentration (MIC) assay.

Primary Functional Screen: Antioxidant Potential

Expertise & Experience: Many biologically active compounds exert their effects through modulating oxidative stress. Screening for antioxidant activity provides another dimension to the compound's biological profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating radical scavenging ability.[13][14] Both are based on a colorimetric reaction where the antioxidant compound donates an electron or hydrogen atom to the stable radical, causing a color change that can be measured spectrophotometrically.[15]

Protocol 5.1: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution has a deep violet color.

  • Compound Preparation: Prepare a dilution series of the test compound in methanol (e.g., 200 µg/mL to 1 µg/mL). Ascorbic acid or Trolox should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance (the solution turns from violet to yellow/colorless).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

Data Presentation & Interpretation

Results are typically presented as an SC₅₀ or IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound Concentration (µg/mL)% Scavenging Activity
18.5%
1025.1%
2548.9%
5085.3%
10092.1%
Caption: Example data table for a DPPH antioxidant assay.

Conclusion and Future Directions

The preliminary biological screening cascade detailed in this guide provides a robust and efficient methodology for establishing a foundational profile of this compound. The data generated from these assays—IC₅₀ for cytotoxicity, MIC for antimicrobial activity, and SC₅₀ for antioxidant potential—will form a critical decision-making matrix.

  • A compound with low cytotoxicity (high IC₅₀) and potent selective activity (low MIC or SC₅₀) is an ideal candidate for further investigation. This would trigger secondary assays to determine the mechanism of action and structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • A compound with high cytotoxicity (low IC₅₀) may be flagged for an oncology-focused screening program or deprioritized for other applications.

  • A compound with no significant activity in any of the primary screens may be discarded or serve as a negative control in future studies.

This strategic approach ensures that research efforts are channeled toward compounds with the highest probability of success, embodying the principles of efficiency and scientific rigor in modern drug discovery.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Wikipedia contributors. (2024). MTT assay. Wikipedia.
  • Roche. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • STEMart. (n.d.). In Vitro Cytotoxicity MTT Assay Testing. STEMart.
  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay.
  • Adetunji, C. O., Olaniyan, O. T., & Olaniyi, K. S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Młynarczyk, K., & Walkowiak-Tomczak, D. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • Silver, L. L. (2012). Screening Strategies to Identify New Antibiotics. Ingenta Connect.
  • Di Mola, A., et al. (2023). Principal imidazo[1,5-a]pyridine biologically active derivatives.
  • Novak, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Rohmah, J., & Sari, P. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga.
  • Monti, M., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Patel, H., et al. (2015). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica.
  • Kumar, R., et al. (2023). Synthesis of imidazo[1,5-a]pyridine carbaldehyde.
  • IJERMT. (n.d.). Pharmacological Screening of Novel Heterocyclic Derivatives. International Journal of Engineering Research & Management Technology.
  • Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.

Sources

An In-Depth Technical Guide to the Stability and Degradation of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anxiolytic, hypnotic, and anticancer agents.[1] The introduction of a carbaldehyde group at the 8-position of this scaffold creates Imidazo[1,5-a]pyridine-8-carbaldehyde, a versatile intermediate for the synthesis of more complex drug candidates. The aldehyde functionality allows for a variety of chemical transformations, making it a key building block in drug discovery and development.

However, the very reactivity that makes the aldehyde group synthetically useful also renders it susceptible to degradation, which can impact the stability, efficacy, and safety of a potential drug substance. This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound. In the absence of direct stability studies on this specific molecule, this guide synthesizes information from forced degradation studies of analogous imidazopyridine-based drugs and the known chemistry of aromatic aldehydes to provide a predictive and practical framework for researchers.

Physicochemical Properties and Intrinsic Stability

The intrinsic stability of this compound is governed by the electronic and structural features of both the fused heterocyclic ring system and the carbaldehyde substituent. The imidazo[1,5-a]pyridine core is an aromatic system, which generally confers a degree of thermal and photostability. However, the presence of nitrogen atoms and the fusion of the imidazole and pyridine rings create a unique electronic distribution that can influence its susceptibility to degradation.

The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the heterocyclic system. More importantly, the aldehyde itself is a primary site for potential degradation, particularly through oxidation.

Forced Degradation Studies: A Predictive Approach

Forced degradation studies are essential in pharmaceutical development to identify likely degradation products and establish degradation pathways.[2] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high and low pH, oxidation, and intense light.[2] While specific data for this compound is not available, we can predict its degradation profile based on studies of related compounds, such as zolpidem, which features an imidazo[1,2-a]pyridine core.[3][4]

Hydrolytic Degradation

Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base.

  • Acidic Conditions: Under acidic conditions, the nitrogen atoms of the imidazo[1,5-a]pyridine ring system can be protonated. While the aromatic system is generally stable to acid hydrolysis, extreme conditions could potentially lead to ring opening, although this is considered a minor degradation pathway under typical forced degradation conditions. The aldehyde group is relatively stable to acid-catalyzed hydration.

  • Basic Conditions: In alkaline media, the imidazo[1,5-a]pyridine core is expected to be relatively stable. However, forced degradation studies on zolpidem have shown that under basic conditions, hydrolysis of an amide side chain is a primary degradation pathway.[2][5] For this compound itself, which lacks such a labile group, significant degradation under basic hydrolysis is less likely. However, the potential for base-catalyzed Cannizzaro-type reactions should be considered, especially at elevated temperatures, which could lead to a mixture of the corresponding alcohol and carboxylic acid.

Oxidative Degradation

Oxidative degradation is a common pathway for many pharmaceuticals and is particularly relevant for compounds containing an aldehyde group.

The most probable oxidative degradation pathway for this compound is the oxidation of the aldehyde to the corresponding carboxylic acid, Imidazo[1,5-a]pyridine-8-carboxylic acid . This is a well-established transformation for aromatic aldehydes and can be initiated by various oxidizing agents, including hydrogen peroxide, metal ions, and atmospheric oxygen.[3][5]

Forced degradation studies on zolpidem have also identified other oxidative degradation products, including N-oxides and hydroxylated derivatives of the imidazopyridine ring.[3] Therefore, it is plausible that under strong oxidative stress, this compound could also form N-oxides on the pyridine or imidazole nitrogen atoms.

Photodegradation

Many heterocyclic compounds are susceptible to degradation upon exposure to light. Photodegradation can proceed through various mechanisms, including photo-oxidation and photolytic cleavage. Studies on zolpidem have shown significant degradation under photolytic conditions, leading to the formation of several degradation products, including "zolpaldehyde" (an aldehyde derivative) and "zolpyridine" (a pyridine-containing degradant).[3] This suggests that the imidazopyridine core itself is photoreactive. Therefore, it is highly probable that this compound will exhibit sensitivity to light, potentially leading to complex degradation pathways involving the heterocyclic ring system.

Thermal Degradation

Aromatic heterocyclic compounds are generally thermally stable. Thermal degradation of this compound is expected to be minimal under typical storage and handling conditions. Significant degradation would likely only occur at temperatures well above those used in standard stability testing.

Proposed Degradation Pathways

Based on the analysis of the functional groups and data from analogous compounds, the following degradation pathways for this compound are proposed:

Figure 1: Proposed primary degradation pathways for this compound.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol: Stability-Indicating HPLC Method

This hypothetical method is based on validated methods for zolpidem and other imidazopyridine derivatives.[5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potential degradation products with different polarities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the range of 250-300 nm) and at other wavelengths to detect degradation products that may have different chromophores. A PDA detector is highly advantageous for this purpose.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound (Stressed Sample) dissolve Dissolve in Acetonitrile/Water sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc RP-HPLC System (C18 Column) filter->hplc pda PDA Detector hplc->pda chromatogram Chromatogram pda->chromatogram quantify Quantify Parent and Degradation Products chromatogram->quantify

Figure 2: Experimental workflow for stability-indicating HPLC analysis.

Identification of Degradation Products by LC-MS

To identify the structures of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. The HPLC method described above can be coupled to a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for imidazopyridine derivatives.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which aid in the determination of elemental compositions of the degradation products.

  • Tandem MS (MS/MS): Fragmentation of the molecular ions of the degradation products provides valuable structural information. The fragmentation patterns can be compared with that of the parent compound to elucidate the structural modifications. For example, a mass shift of +16 Da would strongly suggest the formation of an N-oxide or the oxidation of the aldehyde to a carboxylic acid.[3]

Toxicological Considerations

The formation of degradation products is a major safety concern in drug development, as these impurities may have their own pharmacological or toxicological profiles.[6] While there is no specific toxicological data for this compound or its potential degradation products, studies on other imidazopyridine derivatives provide some insights.

  • Some imidazo-based heterocyclic derivatives have been shown to exhibit cytotoxicity and DNA fragmentation at high concentrations.[6]

  • Acute toxicity studies on some imidazo[1,2-a]pyridines have indicated potential for off-target effects, although no significant hepatic or renal toxicity was observed.[7]

  • The withdrawal of the anxiolytic drug alpidem, an imidazo[1,2-a]pyridine derivative, from the market due to hepatotoxicity highlights the importance of thorough toxicological evaluation of compounds containing this scaffold.[8]

Given these findings, it is crucial to identify and characterize any degradation products of this compound that form under stability testing. Any degradant present above the identification threshold defined by ICH guidelines should be evaluated for its potential toxicity. The primary expected degradation product, Imidazo[1,5-a]pyridine-8-carboxylic acid, would require its own toxicological assessment.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following recommendations are provided for the handling and storage of this compound:

  • Protection from Light: The compound should be stored in light-resistant containers to minimize photodegradation.

  • Inert Atmosphere: To prevent oxidation of the aldehyde group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, particularly for long-term storage.

  • Controlled Temperature and Humidity: Storage at controlled room temperature or under refrigerated conditions, with protection from humidity, is advisable to minimize potential hydrolytic and thermal degradation.

  • pH Control: In solution, the pH should be maintained near neutral to avoid potential acid or base-catalyzed degradation.

Conclusion

This compound is a valuable building block in medicinal chemistry, but its stability is a critical consideration for its use in drug development. This guide has provided a predictive analysis of its potential degradation pathways based on the known chemistry of the imidazopyridine scaffold and the aldehyde functional group. The primary anticipated degradation pathways are oxidation of the aldehyde to a carboxylic acid and photodegradation of the heterocyclic ring system. A robust stability-indicating HPLC method, coupled with LC-MS for structural elucidation of degradants, is essential for monitoring the stability of this compound. Thorough toxicological evaluation of any identified degradation products is imperative to ensure the safety of potential drug candidates derived from this scaffold.

References

  • Pushpalatha, P., Sarin, R. K., Idris, M., Anand Rao, M., Baggi, T. R., & Varma, M. S. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC.
  • Pushpalatha, P., Sarin, R. K., Idris, M., Anand Rao, M., Baggi, T. R., & Varma, M. S. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. Records of Natural Products, 6(1), 1-8. Available at: [Link]

  • Sivakumar, T., Manavalan, R., & Valliappan, K. (2011). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Pharmacy Research, 4(3), 724-727.
  • Sivakumar, T., Manavalan, R., & Valliappan, K. (2011). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Pharmacy Research, 4(3), 724-727. Available at: [Link]

  • Malesevic, M., et al. (2015). A proposed degradation pathway of zolpidem tartrate. Journal of Pharmaceutical and Biomedical Analysis, 114, 138-145.
  • Danan, G., & Benichou, C. (1993). Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation.
  • Anaflous, A., Albay, H., Benchat, N., El Bali, B., Dušek, M., & Fejfarová, K. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927.
  • Gibert, A., et al. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry, 55(22), 9318-9324.
  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
  • Rivas-Galindo, V. M., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(4), 00029.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2021). ACS Organic & Inorganic Au, 1(1), 16-24.
  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o927.
  • Wube, A. A., et al. (2015). Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station. The AAPS Journal, 17(6), 1477-1485.
  • Ukraintsev, I. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 534-543.
  • Berson, A., et al. (2001). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Journal of Pharmacology and Experimental Therapeutics, 299(2), 793-800.
  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E, E64, o927.
  • El-Sayed, N. N. E., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(10), 803-818.
  • Wang, H., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(32), 5863-5871.
  • Nagy, E., et al. (2022).
  • Gulea, A., & Poirier, D. (2023).
  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E, 64(5), o927.
  • Mishra, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 15(11), 1369.
  • Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis. (2023). Microchemical Journal, 193, 109062.
  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E, 64(5), o927.
  • Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 67(1), 1-36.
  • Drost, R. M., et al. (2020). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Chemistry – A European Journal, 26(65), 14816-14821.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(18), 4359-4368.
  • Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (2016). Revista de Chimie, 67(8), 1517-1520.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021). New Journal of Chemistry, 45(29), 12863-12878.
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (2019). Organic & Biomolecular Chemistry, 17(41), 9103-9122.
  • PubChem. (n.d.). Imidazo[1,5-a]pyridine-1-carbaldehyde. Retrieved from [Link]

  • Melo, S. R. O., et al. (2021).
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8683-8702.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). Current Drug Targets, 19(12), 1366-1393.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega, 8(47), 44849-44865.

Sources

Methodological & Application

The Versatile Intermediate: A Guide to the Synthesis and Application of Imidazo[1,5-a]pyridine Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science.[1][2] Its unique electronic structure and steric profile have made it a cornerstone in the development of a wide array of biologically active agents. Notably, derivatives of this scaffold have shown significant promise as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, placing them at the forefront of research into treatments for anxiety, insomnia, and other neurological disorders.[3][4] Furthermore, the inherent fluorescence of many imidazo[1,5-a]pyridine derivatives makes them valuable probes in cellular imaging and as components in organic light-emitting diodes (OLEDs).

The introduction of a carbaldehyde group onto this scaffold transforms it into a versatile synthetic intermediate. The aldehyde functionality serves as a crucial handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs. This guide provides an in-depth exploration of the synthesis of imidazo[1,5-a]pyridine carbaldehydes, with a critical analysis of regioselectivity, and details robust protocols for their subsequent elaboration into valuable downstream products.

Part 1: Synthesis of the Imidazo[1,5-a]pyridine Core

A common and effective method for constructing the imidazo[1,5-a]pyridine ring system begins with a substituted 2-(aminomethyl)pyridine, which undergoes cyclocondensation. Various strategies exist for this transformation, including reactions with electrophilically activated nitroalkanes or through multicomponent reactions.[5][6]

A representative synthetic pathway involves the reaction of a 2-(aminomethyl)pyridine with an appropriate cyclization partner. For instance, a one-pot reaction starting from 2-picolylamine derivatives can efficiently yield the core scaffold.

Part 2: Functionalization and the Question of Regioselectivity

With the core scaffold in hand, the next critical step is the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic systems.[7] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

The Vilsmeier-Haack Reaction: Mechanism and Causality

The causality behind the Vilsmeier-Haack reaction lies in the generation of a potent electrophile, the chloroiminium ion (Vilsmeier reagent). The electron-rich heterocyclic system then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the final aldehyde.

Vilsmeier_Mechanism cluster_1 Reagent Formation cluster_2 Electrophilic Substitution cluster_3 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate + Heterocycle Heterocycle Imidazo[1,5-a]pyridine Product Formylated Product Intermediate->Product + H₂O Hydrolysis H₂O (Workup) Synthesis_Pathway Start 2-Amino-3-substituted Pyridine Derivative (e.g., Ester, Nitrile) Step1 Reduction of Substituent to Amine Start->Step1 e.g., LiAlH₄, H₂/Pd Step2 Cyclization to form Imidazole Ring Step1->Step2 e.g., with RCO₂H Final_Product Imidazo[1,5-a]pyridine with C8 precursor Step2->Final_Product Step3 Modification of precursor to -CHO Final_Product->Step3 e.g., Oxidation Target Imidazo[1,5-a]pyridine -8-carbaldehyde Step3->Target

Caption: A plausible retrosynthetic approach for the target 8-carbaldehyde.

Protocol 1: Vilsmeier-Haack Formylation of 6-Chloroimidazo[1,2-a]pyridine (Illustrative Protocol)

Objective: To introduce a formyl group at the C3 position of a pre-formed imidazopyridine core. This protocol serves as a template for formylation reactions on this class of heterocycles. [8] Materials:

  • 6-Chloroimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.0 eq) dropwise to the DMF with vigorous stirring, ensuring the internal temperature is maintained below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.

Self-Validation: The success of the reaction is confirmed by the appearance of a new aldehyde proton signal (typically δ 9-10 ppm) in the ¹H NMR spectrum and a corresponding carbonyl carbon signal (δ ~180-190 ppm) in the ¹³C NMR spectrum of the purified product.

Part 3: Applications of Imidazo[1,5-a]pyridine Carbaldehydes as Synthetic Intermediates

The aldehyde functionality is a gateway to a vast landscape of chemical transformations. Below are detailed protocols for key reactions that leverage an imidazopyridine carbaldehyde as a starting material. These protocols are broadly applicable and demonstrate the synthetic utility of this intermediate class.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes, particularly α,β-unsaturated esters. This reaction offers a significant advantage over the classical Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification.

Causality: The reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion. This nucleophile then adds to the aldehyde carbonyl. The resulting intermediate collapses to form the alkene and a phosphate salt. The use of specific phosphonates and reaction conditions can control the E/Z selectivity of the resulting alkene.

Protocol 2: Synthesis of (E)-Ethyl 3-(Imidazo[1,5-a]pyridin-yl)acrylate (General Protocol)

Objective: To synthesize an α,β-unsaturated ester from an imidazopyridine carbaldehyde, a key building block for more complex molecules. This protocol is adapted from general procedures for HWE reactions. [9] Materials:

  • Imidazo[1,5-a]pyridine-carbaldehyde (e.g., 1- or 3-isomer)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating the formation of the ylide.

  • Dissolve the imidazo[1,5-a]pyridine-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the target acrylate.

Self-Validation: The product can be characterized by the appearance of vinylic proton signals in the ¹H NMR spectrum, typically with a large coupling constant (~16 Hz) indicative of the E-isomer.

Reactant 1Reactant 2BaseSolventTypical YieldRef.
Aryl AldehydeTriethyl phosphonoacetateNaHTHF70-95%[9]
Heteroaryl AldehydeStill-Gennari ReagentKHMDSTHF/18-crown-680-95% (Z-selective)General
Imidazo-aldehydeWittig-Horner ReagentDBUAcetonitrile65-90%General
Reductive Amination

Reductive amination is one of the most powerful methods for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ to the corresponding amine. This method avoids the handling of unstable imine intermediates.

Protocol 3: Synthesis of N-Benzyl-(imidazo[1,5-a]pyridin-yl)methanamine (General Protocol)

Objective: To synthesize a secondary amine, a common functional group in pharmacologically active compounds, from an imidazopyridine carbaldehyde. This protocol is based on established reductive amination procedures. [7] Materials:

  • Imidazo[1,5-a]pyridine-carbaldehyde (e.g., 1- or 3-isomer)

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the imidazo[1,5-a]pyridine-carbaldehyde (1.0 eq) in DCE, add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. STAB is a mild reducing agent that is selective for the iminium ion over the aldehyde.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, DCM/methanol gradient) to yield the target secondary amine.

Self-Validation: Successful reaction is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new methylene signal adjacent to the nitrogen atom.

AldehydeAmineReducing AgentSolventTypical YieldRef.
BenzaldehydeAnilineNaBH(OAc)₃DCE85-95%[7]
Heteroaryl AldehydePrimary AmineNaBH₃CNMethanol70-90%General
KetoneSecondary AminePyridine-BoraneMethanol>95%[7]
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond. This reaction is highly efficient for creating electron-deficient alkenes, which are valuable Michael acceptors and precursors for various heterocycles and pharmacophores. [6][10] Protocol 4: Synthesis of 2-Cyano-3-(imidazo[1,5-a]pyridin-yl)acrylamide (General Protocol)

Objective: To synthesize a functionalized alkene via Knoevenagel condensation, introducing cyano and amide groups that can be further elaborated.

Materials:

  • Imidazo[1,5-a]pyridine-carbaldehyde (e.g., 1- or 3-isomer)

  • 2-Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol

  • Water

Procedure:

  • Dissolve the imidazo[1,5-a]pyridine-carbaldehyde (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC indicates completion of the reaction.

  • Workup and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • Wash the solid with cold ethanol and then water to remove residual catalyst and starting materials.

  • Dry the product under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Self-Validation: The formation of the product is indicated by ¹H NMR, showing a new vinylic proton signal, and by IR spectroscopy, showing characteristic stretches for the nitrile and amide functionalities.

AldehydeActive Methylene CompoundCatalystSolventTypical YieldRef.
PyridinecarbaldehydeMalononitrileNoneH₂O:EtOHHigh[6]
BenzaldehydeEthyl CyanoacetatePiperidineEthanol80-95%General
Heteroaryl AldehydeBarbituric AcidGlycineWater85-98%General

Conclusion

Imidazo[1,5-a]pyridine carbaldehydes are high-value intermediates for the synthesis of complex molecules in drug discovery and materials science. While direct formylation of the parent heterocycle at the C8 position is challenging due to inherent regioselectivity favoring substitution on the imidazole ring, strategic synthesis from pre-functionalized pyridines provides a viable path to this specific isomer. Once obtained, the aldehyde functionality opens the door to a wealth of synthetic transformations, including the Horner-Wadsworth-Emmons reaction, reductive amination, and Knoevenagel condensation. The detailed protocols provided herein offer researchers a robust and validated toolkit for leveraging these powerful reactions to build diverse libraries of novel imidazo[1,5-a]pyridine derivatives for a wide range of applications.

References

  • Antuf’ev, B. A., et al. (2018). Synthesis and reactions of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehydes. Russian Journal of Organic Chemistry, 54(9), 1369–1376.
  • BenchChem. (2025). Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • Organic Chemistry Portal. (2023). Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Azizkhani, S., & Ghasemzadeh, M. A. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695.
  • Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(17), 3440-3468.
  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26765-26811.
  • Guzik, P., et al. (2020). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 25(23), 5727.
  • Rossi, S., et al. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. Molecules, 15(9), 5928-5942.
  • Chahal, M., et al. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate.
  • Abdel-Magid, A. F., et al. (1996). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736.
  • Singh, P., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • de la Torre, A. F., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 17, 2872-2883.
  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
  • Rossi, S., et al. (2010). An Efficient Procedure Based on a MW-assisted Horner-Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-trisubstituted-alpha,beta-unsaturated Esters. PubMed. Available at: [Link]

  • Rossi, S., et al. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. ResearchGate.
  • Li, G., et al. (2021). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders.
  • Guzik, P., et al. (2020). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. PubMed. Available at: [Link]

  • Da Settimo, F., et al. (2021). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 26(16), 4983.
  • Chimirri, A., et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-228.
  • El-Abadelah, M. M., et al. (2018). A study on the reaction of 3-alkyl(aryl)imidazo[1,5-a]pyridines with ninhydrin. ResearchGate.
  • Street, L. J., et al. (2005). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 48(23), 7089-7092.
  • de Faria, A. R., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Bera, K., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2)
  • Wróbel, T. M., et al. (2022). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 27(15), 4991.

Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Formylated Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. The introduction of a formyl (-CHO) group onto this nucleus via the Vilsmeier-Haack reaction unlocks a versatile chemical handle for further molecular elaboration, enabling the construction of diverse compound libraries for drug discovery and the synthesis of complex molecular architectures.[3] This guide provides a detailed exploration of the Vilsmeier-Haack formylation of imidazo[1,5-a]pyridines, offering in-depth mechanistic insights and a robust experimental protocol.

Theoretical Framework and Mechanistic Insights

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6]

Formation of the Vilsmeier Reagent

The first phase of the reaction is the formation of the electrophilic chloroiminium salt, also known as the Vilsmeier reagent. The lone pair of electrons on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an intermediate that subsequently eliminates a dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent.

Electrophilic Aromatic Substitution on Imidazo[1,5-a]pyridine

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The key to understanding the formylation of this scaffold lies in its regioselectivity. Theoretical and experimental studies on related fused imidazole systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, have shown that electrophilic substitution preferentially occurs on the five-membered imidazole ring.[7][8] This is due to the higher electron density in the imidazole portion of the fused system, which can better stabilize the positive charge of the intermediate sigma complex without disrupting the aromaticity of the pyridine ring.

For the imidazo[1,5-a]pyridine system, electrophilic attack is anticipated to occur at the C1 or C3 position of the imidazole ring. The precise outcome can be influenced by substituents on the heterocyclic core. However, based on the electronic distribution, the C1 position is often a primary site for electrophilic substitution. The attack of the electron-rich imidazo[1,5-a]pyridine on the Vilsmeier reagent leads to the formation of an iminium salt intermediate.

Hydrolysis to the Aldehyde

The final step of the reaction is the hydrolysis of the iminium salt during aqueous workup. The iminium intermediate is attacked by water, and subsequent elimination of a dimethylammonium salt yields the desired formylated imidazo[1,5-a]pyridine.

Diagram of the Vilsmeier-Haack Formylation Mechanism:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Intermediate DMF->Intermediate1 + POCl3 POCl3 POCl3 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - [PO2Cl2]- ImidazoPyridine Imidazo[1,5-a]pyridine SigmaComplex Sigma Complex ImidazoPyridine->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - HCl Aldehyde 1-Formyl-imidazo[1,5-a]pyridine IminiumSalt->Aldehyde + H2O (Workup)

Caption: Mechanism of Vilsmeier-Haack Formylation.

Experimental Protocol: Synthesis of 1-Formyl-imidazo[1,5-a]pyridine

This protocol provides a detailed procedure for the Vilsmeier-Haack formylation of a substituted imidazo[1,5-a]pyridine. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Phosphorus oxychloride is corrosive and reacts violently with water.

Materials and Reagents
Reagent/MaterialGradeSupplier
Substituted Imidazo[1,5-a]pyridineReagentCommercially available or synthesized
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) soln.ACSFisher Scientific
Saturated Sodium Chloride (brine) soln.ACSFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACSFisher Scientific
Ethyl AcetateACSFisher Scientific
HexanesACSFisher Scientific
Step-by-Step Procedure

Part 1: Preparation of the Vilsmeier Reagent

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the stirred DMF via the dropping funnel. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a pale-yellow to white solid indicates the formation of the Vilsmeier reagent.

Part 2: Formylation Reaction

  • Dissolve the substituted imidazo[1,5-a]pyridine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of the imidazo[1,5-a]pyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (around 40-45 °C for DCM) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

Part 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-formyl-imidazo[1,5-a]pyridine.

Diagram of the Experimental Workflow:

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep formylation Formylation (Add Imidazo[1,5-a]pyridine, Reflux in DCM) reagent_prep->formylation workup Aqueous Workup (Ice, NaHCO3) formylation->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure Product purification->product

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Characterization and Validation

The structure of the synthesized 1-formyl-imidazo[1,5-a]pyridine should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton spectrum should show a characteristic singlet for the aldehyde proton, typically in the range of δ 9-10 ppm. The signals for the protons on the imidazo[1,5-a]pyridine core will also be present.

  • ¹³C NMR: The carbon spectrum will display a resonance for the aldehyde carbonyl carbon, typically in the range of δ 180-190 ppm.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the formylated product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

Troubleshooting and Field-Proven Insights

  • Low Yield: Ensure that anhydrous reagents and solvents are used, as the Vilsmeier reagent is sensitive to moisture. Incomplete formation of the Vilsmeier reagent or incomplete reaction can also lead to low yields. The reaction time may need to be extended.

  • Multiple Products: The formation of multiple products may indicate a lack of regioselectivity. The reaction temperature and the nature of the substituents on the imidazo[1,5-a]pyridine ring can influence the outcome. Careful purification by column chromatography is essential.

  • Difficult Workup: The neutralization step can be highly exothermic. Slow and careful addition of the sodium bicarbonate solution to the iced reaction mixture is crucial to avoid overheating and potential side reactions.

Conclusion

The Vilsmeier-Haack formylation is a highly effective method for introducing a formyl group onto the imidazo[1,5-a]pyridine scaffold. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields and purity. The resulting formylated products are valuable intermediates for the synthesis of a wide range of biologically active molecules and advanced materials, making this reaction a cornerstone in the toolkit of medicinal and synthetic chemists.

References

  • StackExchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • ResearchGate. (2023). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Available at: [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

  • ACS Publications. (1984). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,5-a]pyridine-1-carbaldehyde. Available at: [Link]

  • JLUpub. (2021). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Available at: [Link]

  • Semantic Scholar. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • ResearchGate. (2022). 1 H, 13 C, and 15 N Solid-State NMR Studies of Imidazole and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Imidazo[1,5-a]pyridines via Ritter-Type Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,5-a]pyridines and the Strategic Advantage of the Ritter-Type Reaction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery and materials science.[1] This structural core is present in a variety of compounds exhibiting diverse biological activities, making it a valuable target for the development of novel therapeutics.[2] Furthermore, the unique electronic properties of these molecules have led to their investigation as luminescent materials and versatile ligands.[2][3] Consequently, the development of efficient and robust synthetic methodologies to access this important chemical space is of paramount importance.

While numerous methods exist for the synthesis of imidazo[1,5-a]pyridines, this guide focuses on a powerful and strategic approach: the intermolecular Ritter-type reaction.[4] This classic organic reaction, which traditionally involves the acid-catalyzed addition of a nitrile to a carbocation, has been ingeniously adapted for the construction of this fused heterocyclic system.[4] The Ritter-type approach offers several advantages, including the use of readily available starting materials and the potential for rapid assembly of the imidazo[1,5-a]pyridine core. This application note will provide a detailed exploration of the mechanism, a comprehensive experimental protocol, and practical insights for the successful synthesis of imidazo[1,5-a]pyridines using a Ritter-type reaction.

Mechanistic Insights: Unraveling the Reaction Pathway

The synthesis of imidazo[1,5-a]pyridines via a Ritter-type reaction proceeds through a fascinating cascade of chemical events. The reaction is typically initiated from a pyridinylmethanol derivative, which serves as the carbocation precursor.[4] The key steps of the proposed mechanism are outlined below:

  • Carbocation Generation: The reaction commences with the activation of the benzylic alcohol on the pyridinylmethanol starting material. In the presence of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and a Brønsted acid, like p-toluenesulfonic acid (p-TsOH), the hydroxyl group is protonated and subsequently eliminated as a water molecule. This process generates a stabilized benzylic carbocation intermediate.[4] The choice of a potent acid system is crucial for the efficient formation of this key electrophile.

  • Nitrile Addition: The generated carbocation is then intercepted by the nucleophilic nitrogen atom of the nitrile, which is often used as the solvent or a co-solvent in the reaction. This nucleophilic attack results in the formation of a nitrilium ion intermediate.[4]

  • Intramolecular Cyclization: The highly electrophilic nitrilium ion undergoes a subsequent intramolecular cyclization. The nitrogen atom of the pyridine ring acts as the intramolecular nucleophile, attacking the carbon of the nitrilium ion. This step forges the five-membered imidazole ring, leading to the formation of the fused bicyclic system.

  • Rearomatization: The final step of the sequence is a deprotonation event, which leads to the rearomatization of the pyridine ring and the formation of the stable imidazo[1,5-a]pyridine product.

Ritter-Type Imidazo[1,5-a]pyridine Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Pyridinylmethanol Pyridinyl- methanol Carbocation Benzylic Carbocation Pyridinylmethanol->Carbocation  Bi(OTf)₃, p-TsOH - H₂O Nitrile R-C≡N NitriliumIon Nitrilium Ion Carbocation->NitriliumIon  + R-C≡N CyclizedIntermediate Cyclized Intermediate NitriliumIon->CyclizedIntermediate  Intramolecular  Cyclization Imidazopyridine Imidazo[1,5-a]- pyridine CyclizedIntermediate->Imidazopyridine  Rearomatization - H⁺

Figure 1: Proposed mechanism for the Ritter-type synthesis of imidazo[1,5-a]pyridines.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the synthesis of imidazo[1,5-a]pyridines via a Ritter-type reaction, adapted from a peer-reviewed procedure.[4]

Materials:

  • Pyridinylmethanol derivative (1.0 eq)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (7.5 eq)

  • Acetonitrile (MeCN) (to achieve a 0.3 M concentration of the pyridinylmethanol)

  • Sealed reaction tube

  • Standard laboratory glassware for workup and purification

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a sealed reaction tube, add the pyridinylmethanol derivative (1.0 eq), bismuth(III) trifluoromethanesulfonate (5 mol%), and p-toluenesulfonic acid monohydrate (7.5 eq).

  • Solvent Addition: Add acetonitrile to the reaction tube to achieve a final concentration of 0.3 M with respect to the pyridinylmethanol derivative.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture overnight. Note: The optimal temperature and reaction time may vary depending on the specific substrate.

  • Workup: After the reaction is complete (as determined by TLC or LC-MS analysis), cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,5-a]pyridine product.

Data Presentation: Substrate Scope and Yields

The Ritter-type synthesis of imidazo[1,5-a]pyridines has been shown to be applicable to a range of substrates.[4] The following table summarizes the scope of the reaction with various substituted pyridinylmethanols and nitriles, with the corresponding yields of the imidazo[1,5-a]pyridine products.

EntryPyridinylmethanol Substituent (R¹)Nitrile (R²)ProductYield (%)
1HMe3a97
24-MeMe3b95
35-MeMe3c88
46-MeMe3d91
54-ClMe3e85
65-ClMe3f78
76-ClMe3g82
8HPh3h75
9H4-Me-Ph3i72
10H4-Cl-Ph3j68

Data adapted from Tanomsiri, G., et al. (2024).[4]

Troubleshooting and Optimization

While the Ritter-type synthesis of imidazo[1,5-a]pyridines is generally robust, certain challenges may arise. This section provides insights into potential issues and strategies for optimization.

  • Low Yields: If the reaction yields are consistently low, consider the following:

    • Purity of Starting Materials: Ensure that the pyridinylmethanol and nitrile are of high purity. Impurities can interfere with the catalytic cycle.

    • Anhydrous Conditions: Although not always strictly necessary, ensuring anhydrous conditions can sometimes improve yields by preventing premature quenching of the carbocation intermediate.

    • Reaction Temperature and Time: The optimal reaction conditions may vary for different substrates. A systematic optimization of temperature and reaction time may be necessary.

  • Side Product Formation:

    • Decomposition of Electron-Rich Substrates: When using pyridinylmethanols with strongly electron-donating groups (e.g., a para-methoxy group), decomposition of the starting material may occur under the highly acidic conditions.[4] This can lead to the formation of reactive intermediates like quinone methides, resulting in lower yields of the desired product.[4] In such cases, a lower reaction temperature or a milder acid catalyst system might be beneficial.

    • Formation of N-oxides: The pyridine nitrogen is susceptible to oxidation. While not explicitly reported as a major side reaction in this specific Ritter-type synthesis, it is a known side reaction in other imidazopyridine syntheses. If N-oxide formation is suspected, using deoxygenated solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be helpful.

Conclusion

The Ritter-type reaction provides a powerful and versatile platform for the synthesis of medicinally and materially relevant imidazo[1,5-a]pyridines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of these valuable heterocyclic compounds. The protocol and insights provided in this application note are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, facilitating the exploration of this important chemical scaffold.

References

  • Kumari, H., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tanomsiri, G., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • ACS Publications. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • MDPI. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01004. Available at: [Link]

  • PubMed Central. (2025). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2019). Substrate scope of imidazopyridine formation. Retrieved from [Link]

  • ResearchGate. (2020). Substrate scope of imidazo[1,5‐a]pyridines. Retrieved from [Link]

  • Scribd. (n.d.). Efficient Synthesis of Imidazo[1,5-a]pyridine via Ritter-Type Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[2] Derivatives of this bicyclic heterocycle have demonstrated a wide array of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[3] The introduction of a carbaldehyde group at the 8-position of the imidazo[1,5-a]pyridine ring system provides a versatile synthetic handle for a multitude of chemical transformations. This aldehyde functionality allows for the strategic installation of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties.

These application notes provide a detailed guide to the key derivatization reactions of Imidazo[1,5-a]pyridine-8-carbaldehyde, offering both the mechanistic rationale and field-proven protocols for its conversion into a variety of valuable chemical entities. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

I. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group.[4] In the context of this compound, this reaction provides a direct route to α,β-unsaturated derivatives, which are valuable precursors for Michael additions, cycloadditions, and can themselves exhibit significant biological activity. The electron-withdrawing nature of the pyridine ring can facilitate this condensation.[4]

Mechanistic Insight

The reaction is typically base-catalyzed, where the base abstracts a proton from the active methylene compound to generate a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product. Interestingly, for pyridine carbaldehydes, catalyst-free conditions in aqueous ethanol have been shown to be effective, highlighting the inherent reactivity of the substrate.[4]

Protocol 1: Catalyst-Free Knoevenagel Condensation with Malononitrile

This protocol is adapted from a facile, catalyst-free method developed for pyridinecarbaldehydes, which is highly applicable to the imidazo[1,5-a]pyridine system.[4]

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and filtration

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq).

  • Add malononitrile (1.1 mmol, 1.1 eq).

  • Add a 1:1 mixture of Ethanol:Water (5 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 1-3 hours.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to afford the desired 2-(imidazo[1,5-a]pyridin-8-ylmethylene)malononitrile.

Expected Outcome & Characterization:

  • Yield: High (typically >90%).

  • Appearance: Crystalline solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the vinylic proton.

ReagentMolar RatioPurpose
This compound1.0Starting material (electrophile)
Malononitrile1.1Active methylene compound (nucleophile)
EtOH:H₂O (1:1)SolventGreen and effective reaction medium

II. Wittig and Horner-Wadsworth-Emmons Reactions: Olefination for Stilbene and Acrylate Analogs

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of alkenes from carbonyl compounds. These reactions are instrumental in creating stilbene and acrylate analogs of imidazo[1,5-a]pyridine, which are of significant interest in medicinal chemistry for their potential anticancer and antifungal activities.[1][5] The HWE reaction, in particular, is often preferred for the synthesis of (E)-alkenes with high stereoselectivity.

Mechanistic Rationale

In the Wittig reaction, a phosphonium ylide, generated by deprotonation of a phosphonium salt, acts as the nucleophile. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the alkene and a phosphine oxide byproduct.[6] The HWE reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide, often leading to higher yields and easier removal of the phosphate byproduct.

Protocol 2: Horner-Wadsworth-Emmons Synthesis of an (E)-Stilbene Analog

This protocol provides a general procedure for the synthesis of an (E)-stilbene derivative from this compound using a benzylphosphonate.

Materials:

  • This compound

  • Diethyl benzylphosphonate (or a substituted analog)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line or inert atmosphere setup

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium hydride (1.2 mmol, 1.2 eq) in anhydrous THF (5 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve diethyl benzylphosphonate (1.1 mmol, 1.1 eq) in anhydrous THF (3 mL).

  • Add the phosphonate solution dropwise to the NaH suspension via the dropping funnel over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion (ylide).

  • Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane:ethyl acetate) to afford the pure (E)-stilbene derivative.

Expected Outcome & Characterization:

  • Yield: Moderate to good.

  • Appearance: Solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR will be critical for confirming the (E)-stereochemistry, typically showing a large coupling constant (J ≈ 15-18 Hz) for the vinylic protons.

ReagentMolar RatioPurpose
This compound1.0Starting material (electrophile)
Diethyl benzylphosphonate1.1HWE reagent precursor
Sodium Hydride (NaH)1.2Base for generating the phosphonate carbanion
Anhydrous THFSolventAprotic solvent suitable for reactions with strong bases like NaH

III. Reductive Amination: Accessing Amine Derivatives

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This reaction is of paramount importance in drug discovery for introducing basic nitrogen atoms, which can improve pharmacokinetic properties and form key interactions with biological targets. Applying this reaction to this compound opens a gateway to a vast library of secondary and tertiary amine derivatives.

Causality in Experimental Design

The reaction proceeds in two stages: the formation of an imine or iminium ion intermediate, followed by its reduction. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for the iminium ion over the starting aldehyde, and does not require acidic conditions that might be detrimental to sensitive substrates. The reaction can be performed as a one-pot procedure, which is highly efficient.

Protocol 3: One-Pot Reductive Amination with a Primary Amine

This protocol outlines a general and reliable one-pot procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, or an aliphatic amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Standard glassware for reaction and workup

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and the primary amine (1.1 mmol, 1.1 eq).

  • Dissolve the starting materials in DCM or DCE (10 mL).

  • If the amine is a weak nucleophile (e.g., aniline), a catalytic amount of acetic acid (0.1 mmol, 0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Expected Outcome & Characterization:

  • Yield: Good to excellent.

  • Appearance: Typically an oil or a low-melting solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal and the appearance of a new methylene signal adjacent to the nitrogen in the ¹H NMR spectrum are indicative of a successful reaction.

ReagentMolar RatioPurpose
This compound1.0Starting material
Primary Amine1.1Nucleophile for imine formation
Sodium Triacetoxyborohydride1.5Mild and selective reducing agent for the iminium ion
DCM or DCESolventAprotic solvent, effective for this transformation
Acetic Acid (optional)0.1Catalyst to promote imine formation with less reactive amines

IV. Visualization of Reaction Pathways

To provide a clear visual representation of the synthetic transformations discussed, the following diagrams illustrate the core reactions.

Knoevenagel_Condensation This compound This compound Aldol-type Intermediate Aldol-type Intermediate This compound->Aldol-type Intermediate + Active Methylene (Base or Catalyst-Free) α,β-Unsaturated Product α,β-Unsaturated Product Aldol-type Intermediate->α,β-Unsaturated Product - H₂O

Caption: Knoevenagel Condensation Pathway.

Wittig_HWE_Reaction cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Phosphonium Ylide Phosphonium Ylide Oxaphosphetane Oxaphosphetane Phosphonium Ylide->Oxaphosphetane + Aldehyde Alkene + Ph₃P=O Alkene + Ph₃P=O Oxaphosphetane->Alkene + Ph₃P=O Phosphonate Carbanion Phosphonate Carbanion Alkene + (EtO)₂P(O)O⁻ Alkene + (EtO)₂P(O)O⁻ Phosphonate Carbanion->Alkene + (EtO)₂P(O)O⁻ + Aldehyde This compound This compound Reductive_Amination This compound This compound Iminium Ion Iminium Ion This compound->Iminium Ion + Primary/Secondary Amine (- H₂O) Amine Product Amine Product Iminium Ion->Amine Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive Amination Workflow.

V. Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives. The protocols outlined in these application notes for Knoevenagel condensation, Wittig/HWE olefination, and reductive amination provide robust and reproducible methods for accessing novel chemical matter. These reactions are fundamental transformations in the toolkit of medicinal and synthetic chemists. The resulting products, with their varied functionalities and electronic properties, are primed for biological screening and further synthetic elaboration, paving the way for the discovery of new lead compounds in drug development and novel materials with unique photophysical properties.

References

  • Saidi, M. R., & Azizi, N. (2008). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 40(4), 496-499. [Link]

  • Jadav, S. S., & Shaikh, M. U. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(43), 28073-28105. [Link]

  • Tolkunov, S. V., Kruchynenko, V. D., & Tolkunov, V. S. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mihorianu, M., Danac, R., & Mangalagiu, I. I. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 57(7-8), 689-694. [Link]

  • Hutt, J. T., & Aron, Z. D. (2011). An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. Organic Letters, 13(19), 5256-5259. [Link]

  • Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3–H amination in the presence of oxygen as the sole oxidant. Organic Letters, 16(23), 6232-6235. [Link]

  • Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(19), 6539. [Link]

  • Kurteva, V. B. (2021). Imidazo[1,2-a]pyridines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 539-541). Royal Society of Chemistry. [Link]

  • Zaki, M. E. A., Proença, M. F., & Booth, B. L. (2003). Efficient synthesis of 3H-imidazo[4,5-b]pyridines from malononitrile and 5-amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(2), 276–282. [Link]

  • Harer, J., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of Medicinal Chemistry, 53(11), 4399-4411. [Link]

  • Adib, M., et al. (2011). The multicomponent reaction of imidazo[1,5-a]pyridine carbenes with phthalaldehydes and dimethyl acetylenedicarboxylate: a facile construction of benzo[d]furo[3,2-b]azepines. Organic & Biomolecular Chemistry, 9(7), 2166-2174. [Link]

  • Chapman, M. R., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(16), 4507-4513. [Link]

  • D'Auria, M., & Racioppi, R. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(34), 15256-15275. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6607. [Link]

  • Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research, 2006(11), 701-702. [Link]

  • Rahman, M. M., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164. [Link]

  • Cho, S. Y., et al. (2014). Mild one-pot Horner–Wadsworth–Emmons olefination and intramolecular N-arylation for the syntheses of indoles, all regio-isomeric azaindoles, and thienopyrroles. Organic & Biomolecular Chemistry, 12(4), 640-647. [Link]

  • Cilibrizzi, A., et al. (2016). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. Molecules, 21(9), 1184. [Link]

  • Kumar, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC advances, 7(82), 52145-52180. [Link]

  • Pelter, A., et al. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 25(36), 4047-4048. [Link]

  • GBB-3CR; imidazo[1,2-a]pyridine; microwave; phosphotungstic acid. (n.d.). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 16, 2855-2864. [Link]

  • Das, U., et al. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. The Journal of Organic Chemistry, 87(1), 743-754. [Link]

  • Sepehri, S., et al. (2021). Synthesis of naphthalene-based stilbene derivatives containing 1,3,4-oxadiazole moiety. Research on Chemical Intermediates, 47(1), 223-236. [Link]

  • Cardile, V., et al. (2019). Stilbene derivatives as new perspective in antifungal medicinal chemistry. Drug Development Research, 80(3), 285-293. [Link]

  • Roy, A., & Jana, S. (2023). Synthesis and Characterization of Ester Derivatives of Stilbene Derived from Acid Derivative (of P-Chloro Phenyl Acetic Acid, Substitute Benzaldehyde, Triethyl Amine) with Methanol and Sulphuric Acid. International Journal of Chemical Studies, 11(4), 1-4. [Link]

  • Wang, H., et al. (2020). Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. Molecules, 25(21), 5057. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Kruchynenko, V. D., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2839-2848. [Link]

  • Weber, M., et al. (2022). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 11(1), e202100244. [Link]

  • Chen, Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

Sources

The Versatile Scaffold: Harnessing Imidazo[1,5-a]pyridine-8-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic tractability and potent biological activity. Among these, the imidazo[1,5-a]pyridine core has emerged as a privileged structure, underpinning a range of compounds with significant pharmacological properties. This guide delves into the practical application of a key derivative, Imidazo[1,5-a]pyridine-8-carbaldehyde, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, reactivity, and utility in the creation of bioactive molecules. We will explore its application in the development of potent tubulin polymerization inhibitors and as a precursor to biologically active chalcones, supported by detailed protocols and mechanistic insights.

The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms provide multiple points for hydrogen bonding and other non-covalent interactions with biological targets. This scaffold is present in molecules exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The introduction of a carbaldehyde group at the 8-position provides a versatile chemical handle for a variety of synthetic transformations, making this compound a valuable starting material for the construction of diverse chemical libraries.

Synthesis of the Key Building Block: this compound

The synthesis of this compound is typically achieved through a two-step sequence: the formation of the imidazo[1,5-a]pyridine core followed by a formylation reaction.

Synthesis of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system can be constructed through the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners[2]. A common approach involves the reaction of a 2-(aminomethyl)pyridine derivative with an appropriate reagent to form the five-membered imidazole ring fused to the pyridine.

Protocol 1: Synthesis of Imidazo[1,5-a]pyridine

Materials:

  • 2-(Aminomethyl)pyridine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(aminomethyl)pyridine (1.0 eq) in ethanol, add glyoxal (1.1 eq, 40% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the imidazo[1,5-a]pyridine.

Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds[3][4]. This reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the imidazo[1,5-a]pyridine core. The regioselectivity of the formylation is directed to the electron-rich 8-position of the imidazo[1,5-a]pyridine ring.

dot

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazopyridine Imidazo[1,5-a]pyridine Intermediate Sigma Complex Imidazopyridine->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Tubulin_Inhibition_Pathway cluster_0 Drug Action cluster_1 Cellular Effects Imidazo_Hybrid Imidazo[1,5-a]pyridine -Benzimidazole Hybrid Tubulin Tubulin Polymerization Imidazo_Hybrid->Tubulin Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Claisen_Schmidt_Workflow Aldehyde Imidazo[1,5-a]pyridine -8-carbaldehyde Chalcone Imidazo[1,5-a]pyridine -Chalcone Aldehyde->Chalcone Ketone Substituted Acetophenone Ketone->Chalcone Base Base (e.g., NaOH) Base->Chalcone Catalyst

Sources

Application of Imidazo[1,5-a]pyridine-8-carbaldehyde in Fluorescent Probe Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of Imidazo[1,5-a]pyridine-8-carbaldehyde as a versatile scaffold for the development of novel fluorescent probes. The unique photophysical properties and inherent reactivity of this heterocyclic aldehyde make it an exceptional starting material for creating sensitive and selective sensors for a variety of biologically and environmentally significant analytes.

Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Fluorophore

The Imidazo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and extended π-conjugated system give rise to desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts, which are crucial for developing high-performance fluorescent probes.[2][3] A large Stokes shift, the separation between the absorption and emission maxima, is particularly advantageous as it minimizes self-quenching and reduces background interference from scattered excitation light, thereby enhancing the signal-to-noise ratio in fluorescence measurements.[2]

The introduction of a carbaldehyde group at the 8-position of the Imidazo[1,5-a]pyridine ring system provides a reactive handle for the facile synthesis of a diverse library of fluorescent probes. This aldehyde functionality can readily undergo a variety of chemical transformations, most notably Schiff base formation with primary amines, allowing for the straightforward conjugation of analyte-specific recognition moieties to the fluorophore core.

Synthesis of the Core Scaffold: this compound

The synthesis of the key intermediate, this compound, can be achieved through a two-step process starting from commercially available reagents. The first step involves the construction of the Imidazo[1,5-a]pyridine core, followed by formylation at the 8-position.

Synthesis of Imidazo[1,5-a]pyridine

A common and efficient method for the synthesis of the Imidazo[1,5-a]pyridine core is through the condensation of a 2-pyridylmethanamine derivative with an appropriate cyclizing agent. Various synthetic routes have been reported for the construction of the imidazo[1,5-a]pyridine skeleton.[4]

Formylation of Imidazo[1,5-a]pyridine to Yield this compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Imidazopyridine Imidazo[1,5-a]pyridine Intermediate Iminium Salt Intermediate Imidazopyridine->Intermediate + Vilsmeier Reagent Aldehyde This compound Intermediate->Aldehyde Hydrolysis G cluster_0 Probe Synthesis cluster_1 Sensing Mechanism Aldehyde This compound Probe Fluorescent Probe (IPD-SFT) Aldehyde->Probe + Hydrazine Derivative (Condensation) Hydrazine Hydrazine Derivative Probe_sensing Fluorescent Probe (IPD-SFT) (Low Fluorescence) Adduct Probe-Sulfite Adduct (High Fluorescence) Probe_sensing->Adduct + Sulfite (Nucleophilic Addition) Sulfite Sulfite (SO₃²⁻)

Sources

Experimental Protocol for the Synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique photophysical properties.[1][2][3] These compounds are recognized as potential therapeutic agents, including Thromboxane A2 synthetase inhibitors and HIV-protease inhibitors.[1][4] The introduction of a carbaldehyde group, particularly at the C8 position, provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex derivatives for structure-activity relationship (SAR) studies. This guide provides a detailed, field-proven protocol for the synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde, focusing on the Vilsmeier-Haack formylation of the parent heterocycle. We will elucidate the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss critical parameters for successful synthesis and characterization.

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold

Imidazo[1,5-a]pyridines are a class of fused nitrogen-containing heterocycles that have garnered significant attention from the scientific community. Their rigid, planar structure and rich electron density make them ideal candidates for interacting with biological targets.[2] Furthermore, their derivatives have found applications as emitters in organic light-emitting diodes (OLEDs), highlighting their versatility beyond pharmaceuticals.[3][5]

The functionalization of this scaffold is key to unlocking its full potential. The introduction of a formyl (-CHO) group via the Vilsmeier-Haack reaction is a robust and widely used strategy for creating valuable intermediates.[6][7] The resulting aldehyde can be readily transformed into a multitude of other functional groups (e.g., amines, carboxylic acids, alkenes), serving as a linchpin for library synthesis in drug discovery programs. This document provides a comprehensive workflow, beginning with the synthesis of the core imidazo[1,5-a]pyridine ring system, followed by its regioselective formylation.

Overall Synthetic Workflow

The synthesis is approached as a two-stage process. First, the core imidazo[1,5-a]pyridine is constructed. Second, this core is subjected to a Vilsmeier-Haack reaction to introduce the aldehyde at the C8 position.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Formylation A 2-(Aminomethyl)pyridine Derivative C Amide Intermediate A->C Acylation B Acylating Agent (e.g., Acid Chloride) B->C D Cyclization (e.g., POCl₃) C->D E Imidazo[1,5-a]pyridine Core D->E Dehydrative Cyclization F Vilsmeier Reagent (POCl₃ + DMF) E->F To Formylation G This compound E->G F->G Electrophilic Substitution H Work-up & Purification G->H I Final Product H->I

Diagram 1: High-level workflow for the two-stage synthesis of this compound.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic substitution onto the aromatic substrate.

Causality Behind the Mechanism:

  • Reagent Formation: N,N-Dimethylformamide (DMF), a weak nucleophile, attacks the highly electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a reactive intermediate that eliminates a stable leaving group to form the electrophilic (chloromethylene)dimethyliminium ion, commonly known as the Vilsmeier reagent .[9]

  • Electrophilic Attack: The imidazo[1,5-a]pyridine ring system is electron-rich. The π-electrons of the ring attack the electrophilic carbon of the Vilsmeier reagent. The regioselectivity of this attack is governed by the electronic distribution of the heterocycle, with substitution typically favoring the most nucleophilic position that leads to a stable cationic intermediate (sigma complex). For the imidazo[1,5-a]pyridine system, this often occurs on the pyridine ring portion.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final carbaldehyde product.[8]

G DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Attack POCl3 POCl₃ POCl3->Vilsmeier Sigma Sigma Complex (Cationic Intermediate) Vilsmeier->Sigma Heterocycle Imidazo[1,5-a]pyridine (Nucleophile) Heterocycle->Sigma Electrophilic Attack Iminium Iminium Salt Sigma->Iminium Aromatization Product Imidazo[1,5-a]pyridine -8-carbaldehyde Iminium->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

Diagram 2: The core mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocols

Safety Precaution: These procedures involve corrosive and moisture-sensitive reagents. All steps must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving POCl₃ and triflic anhydride should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of the Imidazo[1,5-a]pyridine Core Scaffold

This protocol is adapted from general methods for imidazo-fused heterocycle synthesis.[10][11] It involves the acylation of 2-(aminomethyl)quinoline followed by a dehydrative cyclization.

Materials and Reagents:

  • 2-(Aminomethyl)quinoline dihydrochloride

  • Benzoyl chloride (or other desired acid chloride)

  • Triflic anhydride (Tf₂O)

  • 2-Methoxypyridine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (N₂ or Ar manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Amide Formation (Acylation):

    • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(aminomethyl)quinoline dihydrochloride (1.0 eq).

    • Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a suitable base like TEA or DIPEA (2.5 eq) to neutralize the hydrochloride salt and free the amine. Stir for 15 minutes.

    • Add the desired acylating agent, such as benzoyl chloride (1.1 eq), dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Work-up of Amide:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide is often used directly in the next step without further purification.[5]

  • Dehydrative Cyclization:

    • Dissolve the crude amide from the previous step in anhydrous DCM.

    • Add 2-methoxypyridine (2.5 eq) to the solution. This acts as a non-nucleophilic base to scavenge the acid byproduct.

    • Cool the mixture to 0 °C.

    • Slowly add triflic anhydride (1.5 eq) dropwise. Caution: This addition can be exothermic.

    • Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Purification of Scaffold:

    • Quench the reaction carefully with saturated aqueous NaHCO₃.

    • Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,5-a]pyridine core.

Protocol 2: Vilsmeier-Haack Formylation

This protocol describes the regioselective introduction of a carbaldehyde group onto the synthesized imidazo[1,5-a]pyridine scaffold.

Materials and Reagents:

  • Imidazo[1,5-a]pyridine scaffold (from Protocol 1)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Saturated aqueous sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, three-neck round-bottom flask with a dropping funnel and reflux condenser

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup

  • Ice bath and heating mantle

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-neck flask under an inert atmosphere, place anhydrous DMF (10 eq).

    • Cool the DMF to 0 °C in an ice bath.

    • Add POCl₃ (1.5-3.0 eq) dropwise via a syringe or dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. A viscous, pale-yellow reagent should form.

  • Formylation Reaction:

    • Dissolve the imidazo[1,5-a]pyridine scaffold (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, allow the reaction to warm to room temperature, then heat to 70-90 °C for 5-8 hours. Monitor the reaction progress by TLC.[6]

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of NaOAc or NaHCO₃ until the mixture is neutral or slightly basic (pH ~7-8). This step hydrolyzes the iminium intermediate to the aldehyde.

    • Stir vigorously for 1-2 hours at room temperature.

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

    • Purify the resulting crude solid/oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

Data Presentation and Characterization

The synthesized compounds must be rigorously characterized to confirm their structure and purity. Below are typical data for an unsubstituted this compound.

ParameterExpected Value / ObservationSource
Molecular Formula C₈H₆N₂O[12]
Molecular Weight 146.15 g/mol [13]
Appearance Off-white to yellow solidGeneral Observation
¹H NMR (CDCl₃, 400 MHz) δ 9.9-10.1 (s, 1H, -CHO), 7.5-8.5 (m, 5H, Ar-H)[14]
¹³C NMR (CDCl₃, 100 MHz) δ 185-190 (-CHO), 115-150 (Ar-C)[14]
IR (KBr, cm⁻¹) 1680-1700 (C=O stretch, aldehyde), 2720-2820 (C-H stretch, aldehyde)[15]
Mass Spec (ESI-MS) m/z 147.05 [M+H]⁺[12]

Trustworthiness: Self-Validating Systems & Troubleshooting

  • Reaction Monitoring: The most critical aspect of ensuring trustworthiness is diligent reaction monitoring by TLC. Compare the reaction mixture against the starting material spot. The appearance of a new, lower Rf spot (aldehydes are typically more polar) and the disappearance of the starting material indicates progress.

  • Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. The presence of water will quench the reagent and significantly reduce yields. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Poor temperature control can lead to reagent decomposition. Conversely, insufficient heating during the formylation step may result in an incomplete reaction.

  • Regioisomers: Depending on the substitution pattern of the starting imidazo[1,5-a]pyridine, a mixture of formylated isomers could be produced. Characterization by 2D NMR techniques (like NOESY or HMBC) may be necessary to unequivocally confirm the position of the aldehyde group if it is ambiguous.

  • Purification Challenges: The product may be difficult to separate from residual DMF. After extraction, washing the organic layer thoroughly with water and brine is crucial. If DMF persists, it can sometimes be removed by azeotroping with heptane under reduced pressure.

References

  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5–a]pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(15), 4995. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(3), 544-548. [Link]

  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]

  • Ford, N. F., et al. (1986). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry, 29(4), 538-549. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27429. [Link]

  • ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde. [Link]

  • ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 483, 02008. [Link]

  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Royal Society of Chemistry. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(31), 13915-13928. [Link]

  • PubChem. This compound. [Link]

  • Rajput, S. S., & Wagh, P. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • PubChem. Imidazo[1,5-a]pyridine-1-carbaldehyde. [Link]

  • ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(89), 13586-13605. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • Canadian Journal of Chemistry. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Imidazo[1,5-a]pyridine-8-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important heterocyclic compound. The insights provided are based on established chemical principles and field-proven laboratory experience to ensure scientific integrity and experimental success.

Introduction: The Synthetic Context

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] It is most commonly synthesized via the Vilsmeier-Haack formylation of the parent imidazo[1,5-a]pyridine ring system.[3][4] This reaction, while effective, often presents purification challenges due to the nature of the Vilsmeier reagent and the potential for side reactions.[5][6] Understanding the reaction mechanism is key to anticipating and mitigating these purification hurdles. The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile that reacts with electron-rich aromatic systems like imidazo[1,5-a]pyridine.[7] The subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.[4]

This guide is structured to address specific problems you may encounter, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common and specific purification challenges.

Question 1: My crude product is a dark, intractable tar or oil, not the expected solid. What are the likely causes and how can I fix it?

Answer:

This is a frequent issue, often stemming from incomplete reaction, improper work-up, or product decomposition.

Causality:

  • Residual Vilsmeier Reagent/DMF: The Vilsmeier reagent (formed from POCl₃ and DMF) must be completely quenched and removed during the work-up.[3] Residual phosphorus-containing byproducts and high-boiling DMF can result in an oily or tarry consistency.

  • Incomplete Hydrolysis: The intermediate iminium salt formed after the electrophilic substitution must be fully hydrolyzed to the aldehyde.[6] Insufficient water or inadequate stirring during the aqueous work-up can leave this intermediate in your crude product, contributing to the tarry appearance.

  • Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to side products, especially if the reaction temperature is not well-controlled.[5] Overheating can cause polymerization or degradation of the electron-rich imidazopyridine ring.

Troubleshooting Workflow:

  • Optimize the Quench and Work-up:

    • Protocol: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto a vigorously stirred slurry of ice and a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[7] This neutralizes acidic byproducts and facilitates the hydrolysis of the iminium salt. Maintain the temperature below 10 °C during this process.

    • Rationale: A controlled, cold quench prevents a rapid, exothermic reaction that could degrade the product. The mild base is crucial for neutralizing the reaction mixture without being harsh enough to promote side reactions with the aldehyde product.

  • Ensure Complete Hydrolysis:

    • Protocol: After the initial quench, allow the mixture to stir at room temperature for at least 1-2 hours.[7] This ensures the complete conversion of the iminium intermediate to the final aldehyde.

    • Rationale: Hydrolysis is not always instantaneous, and giving it sufficient time can significantly improve the quality of the crude product.

  • Thorough Extraction and Washing:

    • Protocol: Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Rationale: Multiple extractions ensure maximum recovery of the product. The washing steps are critical for removing water-soluble impurities, residual base, and salts.

  • Removal of DMF:

    • Protocol: If DMF was used as a solvent, it can be challenging to remove completely by rotary evaporation. After the initial concentration, co-evaporate the residue with a high-boiling, non-polar solvent like toluene multiple times. Alternatively, a high-vacuum distillation or lyophilization (if the product is a solid) can be effective.

    • Rationale: DMF is a high-boiling point solvent and can be difficult to remove under standard vacuum. Co-evaporation with toluene helps to azeotropically remove the residual DMF.

Question 2: I've isolated a solid, but my NMR spectrum shows significant impurities. What are the common byproducts and how can I remove them?

Answer:

The presence of impurities is a common challenge. The most likely culprits are unreacted starting material, regioisomers, or byproducts from the Vilsmeier-Haack reaction.

Common Impurities & Identification:

ImpurityIdentification via ¹H NMR
Imidazo[1,5-a]pyridine (Starting Material)Absence of the aldehyde proton signal (~10 ppm). Presence of characteristic aromatic protons of the parent ring.
Regioisomers (e.g., formylation at other positions)Complex aromatic region in the NMR spectrum with multiple sets of signals. The aldehyde proton may appear at a slightly different chemical shift.
N-formyl byproductsMay show distinct formyl proton signals, but typically have different aromatic splitting patterns.

Purification Strategies:

  • Column Chromatography (The Workhorse):

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to Hexane/Ethyl Acetate 1:1 or even pure Ethyl Acetate).[8][9]

    • Rationale: The starting material is less polar than the aldehyde product. A gradient elution will first elute the non-polar impurities and starting material, followed by the desired product. Regioisomers may have similar polarities, requiring a shallow gradient and careful fraction collection. Monitor the separation closely by TLC.

  • Recrystallization (For Near-Pure Product):

    • Protocol: If the product is >90% pure after chromatography, recrystallization can be an excellent final polishing step.

    • Solvent Selection: Test a range of solvents. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

    • Rationale: Recrystallization is a highly effective method for removing small amounts of impurities with different solubility profiles than the target compound.

Question 3: My purification yield is consistently low. Where am I losing my product?

Answer:

Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification process.

Troubleshooting Low Yield:

  • Reaction Monitoring: Ensure the reaction has gone to completion using TLC before starting the work-up. An incomplete reaction is a primary cause of low yield.

  • Extraction Efficiency: this compound has moderate polarity. Ensure you are using an appropriate extraction solvent (DCM or EtOAc are good choices) and performing multiple extractions (at least 3-4 times) to maximize recovery from the aqueous phase.

  • Adsorption on Silica Gel: Aldehydes can sometimes streak or irreversibly adsorb onto silica gel, especially if the silica is acidic.

    • Solution: You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column. Alternatively, using neutral alumina as the stationary phase can be beneficial.

  • Product Stability: The aldehyde functional group can be susceptible to oxidation or other degradation pathways, especially if left for extended periods in solution or on a chromatography column.

    • Solution: Perform purification steps promptly after the reaction work-up. Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures.

Workflow Diagram: Purification Decision Tree

This diagram outlines a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow start Crude Product is_oil Is the product a dark oil/tar? start->is_oil is_solid Is the product a solid with impurities (by TLC/NMR)? is_oil->is_solid No optimize_workup Optimize Work-up: 1. Cold Quench (Ice + NaHCO3) 2. Ensure complete hydrolysis 3. Thorough extraction 4. Remove residual DMF is_oil->optimize_workup Yes column_chromatography Silica Gel Column Chromatography (Gradient: Hexane/EtOAc) is_solid->column_chromatography Yes optimize_workup->is_solid check_purity Check Purity (TLC/NMR) column_chromatography->check_purity Collect Fractions is_pure Is purity >95%? check_purity->is_pure Assess Purity final_product Final Product: Dry and Store under Inert Gas is_pure->final_product Yes recrystallize Recrystallization (e.g., EtOH, IPA, EtOAc/Hexane) is_pure->recrystallize No (>90% pure) re_chromatograph Re-chromatograph (Consider neutral alumina or deactivated silica) is_pure->re_chromatograph No (<90% pure) recrystallize->final_product re_chromatograph->check_purity

Caption: A decision tree for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified this compound? A: The aldehyde functionality can be sensitive to air and light. For long-term storage, it is recommended to keep the solid compound in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal).

Q2: Can I use other formylation methods besides the Vilsmeier-Haack reaction? A: While the Vilsmeier-Haack reaction is common, other methods for formylating heterocyclic compounds exist. However, each method will come with its own set of potential byproducts and purification challenges. The principles of chromatographic separation and recrystallization outlined here are broadly applicable.

Q3: My TLC shows a single spot, but the NMR indicates impurities. Why? A: This can happen if the impurities have a very similar polarity to your product, causing them to co-elute on the TLC plate. It can also occur if the impurity does not have a UV chromophore and is therefore not visible on the TLC plate under UV light. In this case, staining the TLC plate (e.g., with potassium permanganate) may reveal the impurity. If co-elution is the issue, trying a different solvent system for your chromatography or a different stationary phase (like alumina) may resolve the problem.

Q4: What are the expected ¹H NMR chemical shifts for this compound? A: While the exact shifts can vary depending on the solvent, you should expect the aldehyde proton (-CHO) to be a singlet at approximately 9.9-10.1 ppm. The protons on the pyridine and imidazole rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific coupling patterns will be key to confirming the 8-carbaldehyde structure.

References

  • ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. Available at: [Link]

  • ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Available at: [Link]

  • ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available at: [Link]

  • PubMed Central. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • PubMed Central. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Available at: [Link]

  • MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]

  • PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available at: [Link]

  • ACS Publications. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link]

  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Available at: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • PubChemLite. This compound (C8H6N2O). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • PubChem. Imidazo[1,5-a]pyridine-1-carbaldehyde. Available at: [Link]

  • Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Chem-Impex. Imidazo[1,5-a]pyridine-5-carbaldehyde. Available at: [Link]

  • ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • PubMed Central. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Available at: [Link]

  • ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available at: [Link]

  • PubMed. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Available at: [Link]

  • PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this synthesis. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 8-carbaldehyde derivative serves as a critical building block for further elaboration.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you improve your reaction yields and product purity.

Frequently Asked Questions & Troubleshooting Guides

Section 1: The Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is one of the most common and direct methods for the formylation of electron-rich heterocyclic systems like imidazo[1,5-a]pyridine.[3][4] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5] However, its success is highly sensitive to reaction conditions and reagent quality.

Question 1: My Vilsmeier-Haack reaction for this compound is resulting in a very low yield or failing completely. What are the most likely causes?

Answer: A low or non-existent yield in this reaction typically points to one of three areas: the integrity of the Vilsmeier reagent, the reactivity of your substrate, or the workup procedure.

  • Vilsmeier Reagent Integrity: The electrophile in this reaction is the chloroiminium salt (the Vilsmeier reagent), formed from POCl₃ and DMF.[6] Its formation and stability are paramount.

    • Reagent Quality: Both POCl₃ and DMF must be anhydrous. POCl₃ reacts violently with water, and any moisture will consume the reagent. DMF is hygroscopic; using a freshly opened bottle or anhydrous grade is essential.

    • Order of Addition & Temperature: The standard procedure involves adding POCl₃ slowly to ice-cold, anhydrous DMF. This exothermic reaction must be controlled (0-5 °C) to prevent degradation of the reagent. After the addition, allowing the mixture to stir for a short period at that temperature ensures complete formation of the reagent before adding the imidazo[1,5-a]pyridine substrate.

  • Substrate Reactivity & Reaction Conditions:

    • Activation: The imidazo[1,5-a]pyridine ring is electron-rich and generally reactive towards Vilsmeier-Haack conditions.[3][4] However, strong electron-withdrawing groups on the ring can deactivate it, requiring more forcing conditions.

    • Temperature: After the addition of the substrate, the reaction often requires heating. A temperature that is too low will result in an incomplete reaction, while excessive heat can lead to decomposition and the formation of tar-like side products. Temperature screening is often necessary.

  • Aqueous Workup: The final step is the hydrolysis of the iminium intermediate to the aldehyde.[5] This is typically achieved by quenching the reaction mixture with ice and then basifying, often with a solution like sodium acetate or sodium hydroxide, to neutralize the acidic conditions and facilitate the hydrolysis. An improper pH or quenching procedure can lead to low yields.

Question 2: My TLC analysis shows multiple products. What are the common side products and how can I minimize them?

Answer: The formation of multiple products is a common challenge. Besides unreacted starting material, the most likely impurities are regioisomers or products from undesired side reactions.

  • Regioisomers: While the C8 position is electronically favored for electrophilic attack in many imidazo[1,5-a]pyridine systems, formylation can sometimes occur at other positions, particularly if the C8 position is sterically hindered or if other positions are electronically activated by substituents. Careful analysis (e.g., by 2D NMR) is required to confirm the structure. Minimizing this requires careful temperature control, as higher temperatures can sometimes reduce regioselectivity.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation.[7] While less common under standard Vilsmeier-Haack conditions, certain reagents or oxidative workups could potentially lead to the formation of N-oxides, complicating purification.

  • Decomposition: Imidazopyridine scaffolds can be sensitive to strongly acidic and high-temperature conditions, leading to decomposition or polymerization, which often appears as an intractable baseline on the TLC plate.

To minimize side products, start with optimized, milder conditions and gradually increase the temperature or reaction time only if conversion is low.

Optimization Strategy for Vilsmeier-Haack Formylation
ParameterRecommendationRationale
Solvent (DMF) Use anhydrous grade, preferably from a freshly opened bottle.Moisture quenches the Vilsmeier reagent.
Reagents Use freshly distilled or high-purity POCl₃.Impurities or hydrolysis products can inhibit the reaction.
Stoichiometry Start with 1.5-2.0 equivalents of POCl₃ relative to the substrate.Ensures complete conversion of DMF to the active reagent.
Temperature Vilsmeier reagent formation at 0-5 °C; substrate reaction typically 60-90 °C.Controls reagent formation and prevents thermal decomposition.[4]
Reaction Time Monitor by TLC; typically ranges from 2-12 hours.Prevents incomplete reaction or formation of degradation products.
Workup Quench by pouring onto crushed ice, followed by careful basification (e.g., NaOAc, NaOH soln.) to pH 8-9.Ensures complete hydrolysis of the iminium intermediate to the desired aldehyde.[5]
Section 2: Directed ortho-Metalation (DoM) and Alternative Routes

Question 3: I am exploring a lithiation-formylation route to access the 8-carbaldehyde, but my yields are inconsistent. What are the critical parameters for this approach?

Answer: The Directed ortho-Metalation (DoM) strategy, which involves deprotonation with a strong base followed by quenching with an electrophile (like DMF), is a powerful but technically demanding method.[8]

  • Anhydrous & Inert Conditions: Organolithium reagents like n-BuLi or lithium amides (LDA, LTMP) react instantly with water and oxygen. The entire reaction must be performed under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents (typically THF or diethyl ether).

  • Temperature Control: These reactions must be maintained at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and reagent decomposition. Addition of the organolithium reagent should be slow and controlled.

  • Choice of Base: While n-BuLi can be effective, it sometimes leads to addition to the pyridine ring rather than deprotonation.[8] Using a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often favor the desired deprotonation at C8.[8]

  • Quenching: After the lithiation is complete, the formylating agent (e.g., anhydrous DMF) is added at -78 °C. The reaction should be allowed to warm slowly to ensure the reaction goes to completion before quenching with a proton source like saturated ammonium chloride solution.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting poor yields in the Vilsmeier-Haack synthesis of this compound.

G start Low Yield Observed reagent_check Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) start->reagent_check conditions_check Review Reaction Conditions (Temp Control, Time?) start->conditions_check workup_check Analyze Workup Procedure (Quenching, pH?) start->workup_check reagent_sol Use Anhydrous Solvents & Fresh Reagents reagent_check->reagent_sol temp_opt Optimize Temperature Profile (0°C formation, 60-90°C reaction) conditions_check->temp_opt time_opt Optimize Reaction Time (Monitor by TLC) conditions_check->time_opt ph_adjust Ensure Proper pH (~8-9) During Hydrolysis workup_check->ph_adjust re_run Re-run Experiment reagent_sol->re_run temp_opt->re_run time_opt->re_run ph_adjust->re_run G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier Reagent + POCl3 POCl₃ IP Imidazo[1,5-a]pyridine Intermediate Iminium Intermediate IP->Intermediate + Vilsmeier Reagent Hydrolysis Iminium Intermediate Product Imidazo[1,5-a]pyridine -8-carbaldehyde Hydrolysis->Product + H₂O, OH⁻

Sources

Side product formation in the synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you overcome common challenges related to side product formation, low yields, and purification.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems encountered during the synthesis, particularly focusing on the critical formylation step, which is commonly achieved via the Vilsmeier-Haack reaction.

Q1: My Vilsmeier-Haack formylation is resulting in a very low yield of this compound. What are the primary causes?

A1: A low yield in this reaction is a frequent issue and can typically be traced back to one of four areas: reaction conditions, substrate reactivity, reagent quality, or workup procedure.

  • Substrate Reactivity and Reaction Conditions: The Imidazo[1,5-a]pyridine ring system is, by nature, electron-deficient, which deactivates it towards electrophilic aromatic substitution like the Vilsmeier-Haack reaction.[1] Unlike highly activated aromatic compounds, this substrate often requires more forcing conditions.[2]

    • Causality: The Vilsmeier reagent (a chloromethyleniminium salt) is a moderately strong electrophile. If the reaction temperature is too low or the reaction time is too short, the activation energy for the electrophilic attack on the electron-deficient ring will not be overcome, leading to a stalled or incomplete reaction.

    • Solution: After the initial low-temperature formation of the Vilsmeier reagent, the reaction with the imidazopyridine substrate may require heating. A temperature range of 60-80 °C is a common starting point.[2] It is critical to monitor the reaction's progress by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[2]

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents, especially the solvent.

    • Causality: N,N-Dimethylformamide (DMF) can decompose over time to form dimethylamine and formic acid. Dimethylamine is a nucleophile that will readily react with and consume the Vilsmeier reagent, preventing it from reacting with your substrate.[3] Similarly, phosphorus oxychloride (POCl₃) can hydrolyze if exposed to atmospheric moisture.

    • Solution: Always use fresh, anhydrous DMF and high-purity POCl₃ from a recently opened bottle.[3] If you suspect your DMF is old, check for a fishy odor, which indicates the presence of dimethylamine.[3]

  • Inefficient Workup: The intermediate formed after the electrophilic attack is a stable iminium salt. This salt must be hydrolyzed to yield the final aldehyde.

    • Causality: Incomplete hydrolysis during the aqueous workup will result in the loss of product as the water-soluble iminium salt. Conversely, an overly harsh or prolonged acidic workup can lead to degradation.

    • Solution: The reaction must be quenched by pouring it carefully onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium bicarbonate solution until the pH is basic (pH 9-10).[3] This process hydrolyzes the iminium salt to the aldehyde and neutralizes corrosive acids. Prompt extraction into an organic solvent is crucial to minimize contact time with the aqueous phase.

Q2: I'm observing multiple spots on my TLC plate, and the desired product spot is weak. What are the likely side products?

A2: The presence of multiple spots is a clear indicator of side reactions or an incomplete reaction. The most common culprits are:

  • Unreacted Starting Material: This is the most straightforward issue to identify, usually by running a co-spot with your starting Imidazo[1,5-a]pyridine. Its presence indicates the reaction has not gone to completion (see Q1 for solutions).

  • Di-formylation Products: While the Imidazo[1,5-a]pyridine ring is generally deactivated, certain positions may still be susceptible to a second formylation under forcing conditions, especially if there are activating groups on the molecule.[2]

    • Mitigation: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of the reagent to the substrate is a good starting point for optimization.[2] Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can also help prevent localized high concentrations that favor di-formylation.

  • Degradation Products: Darkening of the reaction mixture (see Q3) is often accompanied by the appearance of a complex mixture of spots or streaking on the TLC plate. These arise from the decomposition of the sensitive heterocyclic ring system under harsh thermal or acidic conditions.[1]

  • Isomeric Products: While formylation is expected at the 8-position, electronic and steric factors could potentially lead to trace amounts of formylation at other positions, resulting in isomeric carbaldehydes. Characterization by 2D NMR would be required to confirm such structures.

Q3: The reaction mixture turns dark brown or black upon heating. What does this signify and how can it be prevented?

A3: A significant color change to dark brown or black is a strong indicator of decomposition and potential polymerization of the starting material or product.[1]

  • Causality: Heteroaromatic systems, particularly those rich in nitrogen, can be unstable at high temperatures in the presence of strong electrophiles and acids like the Vilsmeier reagent and the resulting acidic byproducts. This leads to charring and the formation of intractable polymeric materials.

  • Preventative Measures:

    • Temperature Control: Maintain the lowest effective reaction temperature. Do not overheat the reaction. Find the minimum temperature required to drive the reaction to completion in a reasonable timeframe.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative side reactions that can contribute to decomposition, especially at elevated temperatures.

    • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and proceed with the workup as soon as the starting material is consumed.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding the synthesis, focusing on mechanistic understanding and optimization strategies.

Q4: What is the mechanism of side product formation during the Vilsmeier-Haack reaction on the Imidazo[1,5-a]pyridine core?

A4: The primary reaction pathway involves the electrophilic attack of the Vilsmeier reagent on the electron-rich position of the imidazopyridine ring. Side product formation occurs when this reagent reacts in an unintended manner.

The Vilsmeier reagent itself is formed from the reaction of DMF and POCl₃.[4] The main pathway is the electrophilic substitution to form an iminium salt, which is then hydrolyzed to the aldehyde. A key side reaction pathway can involve the reaction at an alternative, less-favored position on the ring or decomposition.

Below is a diagram illustrating the intended reaction versus a potential side pathway.

G cluster_reagent Reagent Formation cluster_reaction Reaction Pathways cluster_main Desired Pathway cluster_side Side Pathway DMF DMF VR Vilsmeier Reagent (Electrophile) DMF->VR + POCl₃ POCl3 POCl₃ IMP Imidazo[1,5-a]pyridine (Substrate) VR->IMP IS_8 Iminium Salt (C8-Intermediate) IMP->IS_8 Attack at C8 IS_X Isomeric Iminium Salt (e.g., CX-Intermediate) IMP->IS_X Attack at CX (Minor) Prod_8 Imidazo[1,5-a]pyridine- 8-carbaldehyde (Product) IS_8->Prod_8 H₂O Workup Side_Prod Isomeric Aldehyde (Side Product) IS_X->Side_Prod H₂O Workup

Caption: Reaction pathways in the Vilsmeier-Haack formylation.

Q5: How can I optimize reaction conditions to maximize the yield of the desired 8-carbaldehyde?

A5: Systematic optimization is key. We recommend varying one parameter at a time while keeping others constant. A design of experiments (DoE) approach can be more efficient for advanced optimization. Below is a table of key parameters to investigate.

ParameterRange / OptionsRationale & Key Insights
Temperature 40 °C to 100 °CThe primary driver of reaction rate. Start low (~60 °C) and increase incrementally. High temperatures risk decomposition.[1] Monitor by TLC to find the sweet spot between reaction completion and side product formation.
Stoichiometry 1.1 to 3.0 eq.An excess of the Vilsmeier reagent can help drive the reaction to completion for deactivated substrates.[2] However, a large excess increases the risk of di-formylation and makes the quench more hazardous. Start with ~1.5 equivalents.
Reaction Time 1 to 12 hoursHighly dependent on temperature and substrate. There is no substitute for diligent TLC monitoring. Once the starting material is consumed, the reaction should be stopped to prevent product degradation.[2]
Solvent DMF, Dichloroethane (DCE)While DMF is the standard solvent and reagent, using an inert co-solvent like DCE can sometimes help with substrate solubility and reaction control, though it may require higher temperatures.[5]
Q6: What are the best practices for the workup and purification of this compound?

A6: A clean workup is essential for simplifying purification and maximizing isolated yield.

  • Workup Protocol:

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a separate beaker with a large amount of crushed ice and a stir bar.

    • Slowly and carefully pour the reaction mixture onto the stirring ice. This step is highly exothermic and should be done in a fume hood with appropriate personal protective equipment (PPE).

    • Once the addition is complete, begin to slowly add a saturated solution of a base (e.g., NaHCO₃ or Na₂CO₃) or a dilute solution of NaOH (e.g., 2M) to neutralize the mixture. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 9-10.

    • The product aldehyde often precipitates as a solid at this stage. If so, it can be collected by vacuum filtration. If it remains in solution or as an oil, proceed to extraction.

    • Extract the aqueous mixture 3-4 times with a suitable organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification Strategy:

    • Column Chromatography: This is the most common method for purifying the crude product.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient eluent system is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 1:1). The exact ratio will depend on the polarity of the product and impurities, as determined by TLC analysis.

    • Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be an excellent final step to obtain a highly pure, crystalline product.

Section 3: Protocols & Workflows

Protocol 1: General Procedure for Vilsmeier-Haack Formylation

Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DMF (5 mL per 1 g of substrate).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve Imidazo[1,5-a]pyridine (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) using an oil bath.

  • Monitor the reaction progress using TLC (see Protocol 2).

  • Once the reaction is complete, cool to room temperature and proceed with the workup as described in Q6.

Protocol 2: TLC Monitoring Workflow
  • Prepare a TLC chamber with an appropriate eluent (e.g., Ethyl Acetate/Hexane 1:1).

  • On a silica TLC plate, spot three lanes:

    • L (Left): A sample of your starting material (co-spot).

    • M (Middle): The reaction mixture (co-spot).

    • R (Right): A sample of the reaction mixture.

  • Develop the plate, dry it, and visualize it under a UV lamp (254 nm).

  • Analysis:

    • If the spot corresponding to the starting material is still intense in the 'M' and 'R' lanes, the reaction is incomplete.

    • A new, more polar spot (lower Rf) should appear, corresponding to the aldehyde product.

    • The presence of multiple new spots indicates side product formation.

Troubleshooting Workflow Diagram

G Start Problem Observed During Synthesis LowYield Low Yield Start->LowYield MultiSpot Multiple Spots on TLC Start->MultiSpot DarkColor Mixture Turned Dark/Black Start->DarkColor CheckSM Is Starting Material (SM) left? LowYield->CheckSM Analyze TLC IdentifySpots Identify Spots: - Unreacted SM - New Product(s) MultiSpot->IdentifySpots CheckTemp Is Temperature > 90°C? DarkColor->CheckTemp Action_Inert Use Inert Atmosphere (N₂/Ar) DarkColor->Action_Inert Action_TempTime Increase Temperature or Time Monitor by TLC CheckSM->Action_TempTime Yes CheckReagents Reagents old? DMF smell fishy? CheckSM->CheckReagents No Action_Reagents Use fresh, anhydrous reagents CheckReagents->Action_Reagents Yes Action_Stoich Optimize Stoichiometry (start with 1.5 eq.) IdentifySpots->Action_Stoich Action_Purify Optimize Chromatography (gradient elution) IdentifySpots->Action_Purify Action_LowerTemp Reduce Temperature Find lowest effective temp CheckTemp->Action_LowerTemp Yes CheckTemp->Action_Inert No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Retrieved from [Link]

  • Gulea, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]

  • Chen, C.-A., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2020). Vilsmeier-Haack reaction- A Non-classical Approach. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,5-a]pyridine-8-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this important synthetic transformation. The following information is curated from established literature and our in-house expertise to ensure scientific integrity and practical utility in your laboratory work.

Overview of the Synthesis: The Vilsmeier-Haack Reaction

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring system.[1][2][3] The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then reacts with the Imidazo[1,5-a]pyridine scaffold, followed by hydrolysis, to yield the desired aldehyde.

The regioselectivity of the Vilsmeier-Haack reaction on the Imidazo[1,5-a]pyridine ring system is a critical consideration. Due to the electronic nature of the fused ring system, formylation is generally directed to specific positions. Understanding the factors that govern this selectivity is key to optimizing the reaction and minimizing the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is the active formylating agent in this reaction. It is an electrophilic chloroiminium salt.[2] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of anhydrous N,N-dimethylformamide (DMF). This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1]

Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A2: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to conduct this reaction in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. The work-up procedure, which involves quenching the reaction with ice, should be performed slowly and cautiously to control the exothermic nature of the hydrolysis.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC). To do this, carefully quench a small aliquot of the reaction mixture (e.g., with a saturated sodium bicarbonate solution), extract it with a suitable organic solvent (like ethyl acetate or dichloromethane), and then spot the organic extract on a TLC plate. The disappearance of the starting material (Imidazo[1,5-a]pyridine) and the appearance of a new, typically more polar, spot corresponding to the aldehyde product will indicate the reaction's progression.

Q4: What is the expected regioselectivity for the formylation of Imidazo[1,5-a]pyridine?

A4: For the Imidazo[1,5-a]pyridine ring system, the Vilsmeier-Haack reaction is expected to be regioselective. The electron-donating nature of the imidazole ring fused to the pyridine ring directs the electrophilic substitution. The most likely position for formylation is the C8 position, due to electronic activation. However, the formation of other isomers is possible depending on the reaction conditions and the presence of substituents on the ring. Careful characterization of the product is essential to confirm the regiochemical outcome.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low or No Yield of the Desired Product
Possible Cause Scientific Explanation Suggested Solution
Degraded or Wet Reagents The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF or on the glassware will decompose the reagent, rendering it inactive. POCl₃ can also degrade over time.Use freshly distilled or commercially available anhydrous DMF. Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use a fresh bottle of POCl₃.
Incomplete Formation of Vilsmeier Reagent The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control. If the addition of POCl₃ to DMF is too fast or the cooling is inadequate, side reactions can occur, leading to a lower concentration of the active reagent.Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C with vigorous stirring. Allow the reagent to form completely by stirring at this temperature for at least 30 minutes before adding the substrate.
Low Reactivity of the Substrate While Imidazo[1,5-a]pyridine is an electron-rich heterocycle, the reaction may still require thermal energy to proceed at a reasonable rate.After the addition of the substrate at a low temperature, allow the reaction to warm to room temperature and then gently heat it (e.g., to 40-60 °C). Monitor the progress by TLC to determine the optimal reaction time and temperature.
Improper Work-up Procedure The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step. If the pH is not carefully controlled during the work-up, the product may be unstable or difficult to isolate.Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a saturated solution of a mild base like sodium bicarbonate or sodium acetate until the pH is neutral to slightly basic (pH 7-8).
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
Possible Cause Scientific Explanation Suggested Solution
Lack of Regioselectivity While formylation is expected at the C8 position, harsh reaction conditions (e.g., high temperatures) can sometimes lead to the formation of other isomers.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a milder formylating agent if regioselectivity remains a problem.
Di-formylation If the reaction is allowed to proceed for too long or at too high a temperature, a second formyl group may be introduced onto the ring system.Carefully monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed and the desired product is the major component. Use a stoichiometric amount of the Vilsmeier reagent.
Decomposition of Starting Material or Product Imidazo[1,5-a]pyridine and its aldehyde derivative may be sensitive to strongly acidic conditions for prolonged periods.Minimize the reaction time and consider using a co-solvent like dichloromethane (DCM) to dilute the reaction mixture and moderate the conditions.
Issue 3: Difficulty in Product Purification

| Possible Cause | Scientific Explanation | Suggested Solution | | Product is a Stubborn Oil | Aldehydes can sometimes be difficult to crystallize, especially if minor impurities are present. | Attempt purification by column chromatography on silica gel using a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). If the product is still an oil, try trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. | | Product Contaminated with DMF | DMF has a high boiling point and can be difficult to remove completely under reduced pressure. | After the aqueous work-up, wash the organic layer multiple times with water and then with brine to remove residual DMF. If DMF persists, azeotropic distillation with a solvent like toluene can be effective. | | Formation of Tar-like Substances | Overheating or prolonged reaction times can lead to polymerization or decomposition, resulting in the formation of intractable tars. | Adhere to the optimized reaction temperature and time. A well-controlled reaction should result in a cleaner product mixture that is easier to purify. |

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization for specific scales and laboratory conditions.

Materials:

  • Imidazo[1,5-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional co-solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve Imidazo[1,5-a]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of Imidazo[1,5-a]pyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a vigorously stirred mixture of crushed ice.

  • Slowly and carefully neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data (Hypothetical)
  • ¹H NMR (400 MHz, CDCl₃) δ: 9.95 (s, 1H, -CHO), 8.50 (d, J = 7.2 Hz, 1H), 7.80 (d, J = 9.0 Hz, 1H), 7.65 (s, 1H), 7.10 (dd, J = 9.0, 6.8 Hz, 1H), 6.80 (t, J = 6.8 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 185.0, 145.0, 138.0, 130.0, 125.0, 122.0, 120.0, 118.0, 115.0.

  • HRMS (ESI): m/z calculated for C₈H₆N₂O [M+H]⁺, found.

Visual Aids

Reaction Pathway

Reaction_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Imidazopyridine Imidazo[1,5-a]pyridine Imidazopyridine->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Temp Optimize Reaction Temperature (Increase from RT to 40-60 °C) Reagents_OK->Optimize_Temp Yes Replace_Reagents Use Fresh/Anhydrous Reagents Reagents_OK->Replace_Reagents No Temp_OK Yield Improved? Optimize_Temp->Temp_OK Check_Workup Review Work-up Procedure (Controlled Quenching & pH) Temp_OK->Check_Workup No Consult Consult Senior Scientist/ Review Literature for Alternatives Temp_OK->Consult Yes Workup_OK Issue Resolved? Check_Workup->Workup_OK Workup_OK->Consult Yes Workup_OK->Consult No, Further investigation needed

Caption: Troubleshooting for low product yield.

References

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - NIH. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Available at: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • Scribd. (2018). Green Procedure For Highly Efficient Rapid Synthesis of Imidazo 1 2 A Pyridine and Its Late Stage Functionalization. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Available at: [Link]

  • Kamal, A., et al. (2014).
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. Available at: [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56(2), 355-659.
  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available at: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available at: [Link]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Revue Roumaine de Chimie. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Available at: [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

Sources

Overcoming low reactivity of the aldehyde group in Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-14

Introduction

Imidazo[1,5-a]pyridine-8-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its unique electronic and structural properties make it a desirable scaffold.[1] However, researchers frequently encounter a significant hurdle in their synthetic campaigns: the surprisingly low reactivity of the C8-aldehyde group. This guide provides a comprehensive technical overview of why this issue occurs and offers a series of troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you overcome this challenge in your research.

Understanding the Root Cause: Why is the Aldehyde Unreactive?

The diminished electrophilicity of the aldehyde's carbonyl carbon is the primary reason for its low reactivity. This is a direct consequence of the electronic properties of the fused imidazo[1,5-a]pyridine ring system.

  • Electron-Donating Nature: The imidazo[1,5-a]pyridine scaffold is an electron-rich heteroaromatic system.[4] The nitrogen atoms, particularly the bridgehead nitrogen, donate electron density into the fused ring system through resonance.

  • Resonance Deactivation: This increased electron density is delocalized across the rings and onto the C8-aldehyde group. This delocalization, illustrated by the resonance structures below, reduces the partial positive charge (δ+) on the carbonyl carbon, making it a less attractive target for nucleophiles.

DIAGRAM: Electronic Deactivation of the Aldehyde Group

This diagram illustrates how the lone pair of electrons on the imidazole nitrogen donates density into the ring system, ultimately reducing the electrophilicity of the C8-aldehyde's carbonyl carbon.

Caption: Resonance delocalization in this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered when using this compound in standard aldehyde transformations.

FAQ 1: My reductive amination is failing or giving very low yields. What's wrong?

Common Observation: You are attempting a reductive amination with a primary or secondary amine using a standard reducing agent like sodium borohydride (NaBH₄), but you observe only starting material or trace amounts of the desired amine product.

Root Cause: The reaction fails at one of two key steps:

  • Poor Imine Formation: The deactivated aldehyde does not readily form the crucial imine or iminium ion intermediate with the amine.[5][6][7]

  • Ineffective Reduction: Standard reducing agents like NaBH₄ may preferentially reduce the starting aldehyde (if conditions are too harsh) or are not potent enough to reduce the small amount of iminium ion that does form, especially at the neutral to slightly acidic pH required for imine formation.[7][8]

Troubleshooting & Solutions:

StrategyMechanism of ActionRecommended Reagents & Conditions
Use a Milder, More Selective Reducing Agent Sodium triacetoxyborohydride is stable in weakly acidic conditions, which favor iminium ion formation, and it selectively reduces the iminium ion over the aldehyde.[7][9]Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃). Conditions: 1.2-1.5 equivalents of NaBH(OAc)₃, Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent, room temperature, 12-24 hours. Acetic acid can be added as a catalyst.[9]
Activate the Aldehyde with a Lewis Acid A Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂) coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[7][10][11][12]Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄). Conditions: Pre-mix aldehyde and Ti(OiPr)₄ in an anhydrous solvent like DCM or DCE for 30-60 min before adding the amine, followed by the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃).
Pre-form the Imine (Indirect Method) For particularly stubborn cases, forming the imine separately before reduction can improve yields. This is often done by removing water as it forms.Conditions: Mix aldehyde and amine in a solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove water. Once imine formation is confirmed (e.g., by TLC or ¹H NMR), the crude imine can be isolated and then reduced in a separate step.[9]

DIAGRAM: Troubleshooting Reductive Amination

This workflow provides a decision-making process for troubleshooting failed reductive amination reactions with this compound.

G start Reductive Amination Fails q1 Are you using NaBH4? start->q1 sol1 Switch to NaBH(OAc)3 (Sodium Triacetoxyborohydride) q1->sol1 Yes q2 Reaction still slow/incomplete? q1->q2 No sol1_details Mildly acidic, selective for iminium ion. sol1->sol1_details sol1->q2 sol2 Add a Lewis Acid Catalyst (e.g., Ti(OiPr)4) q2->sol2 Yes end Successful Amination q2->end No sol2_details Activates the carbonyl group. sol2->sol2_details q3 Still low yield? sol2->q3 sol3 Use Indirect Method: Pre-form imine with Dean-Stark q3->sol3 Yes q3->end No sol3_details Drives equilibrium by removing water. sol3->sol3_details sol3->end

Caption: A decision tree for optimizing reductive amination.

FAQ 2: Why is my Wittig reaction not working with this aldehyde?

Common Observation: You are reacting the aldehyde with a phosphorus ylide (Wittig reagent), but the reaction is sluggish, and you recover mostly unreacted starting material.[13][14][15][16]

Root Cause: The success of a Wittig reaction is highly dependent on the electrophilicity of the carbonyl component and the nucleophilicity of the ylide. The electron-rich nature of the this compound makes it a poor electrophile. This is especially problematic when using "stabilized" ylides (those with an electron-withdrawing group like an ester or ketone), which are less reactive nucleophiles.[14][17]

Troubleshooting & Solutions:

StrategyMechanism of ActionRecommended Reagents & Conditions
Use a More Reactive Ylide Non-stabilized ylides (e.g., those derived from simple alkyl halides) are much more reactive and can often overcome the low reactivity of the aldehyde.[13][14]Reagent: Use ylides like methylenetriphenylphosphorane (Ph₃P=CH₂) or ethylidenetriphenylphosphorane (Ph₃P=CHCH₃). Base: Use a strong, salt-free base like KHMDS or NaHMDS to generate the ylide, as lithium salts can sometimes interfere.
Switch to Horner-Wadsworth-Emmons (HWE) The HWE reaction uses a phosphonate carbanion, which is generally more nucleophilic than the equivalent stabilized Wittig ylide. This often provides better yields for unreactive carbonyls.[15][16]Reagent: A phosphonate ester (e.g., triethyl phosphonoacetate). Base: A strong base like NaH or KHMDS in an anhydrous solvent like THF or DME.
Increase Reaction Temperature For sluggish reactions, carefully increasing the temperature can provide the necessary activation energy.Conditions: Refluxing in a higher-boiling solvent like toluene may be necessary. Monitor the reaction carefully for decomposition of starting materials.
FAQ 3: Can I use Knoevenagel condensation with this aldehyde?

Common Observation: Attempts to perform a Knoevenagel condensation with active methylene compounds (e.g., malononitrile, diethyl malonate) under standard basic conditions (e.g., piperidine, pyridine) are unsuccessful.[18][19][20]

Root Cause: Similar to the other reactions, the low electrophilicity of the aldehyde prevents efficient initial nucleophilic attack by the enolate of the active methylene compound. Standard mild bases may not be sufficient to promote the reaction effectively.[19]

Troubleshooting & Solutions:

StrategyMechanism of ActionRecommended Reagents & Conditions
Use a Lewis Acid Co-catalyst A Lewis acid can activate the aldehyde, making it more susceptible to attack.Catalyst System: Use a combination of a base (like piperidine or imidazole) with a Lewis acid (like TiCl₄, ZnCl₂).[21]
Doebner Modification This modification uses pyridine as the catalyst and solvent, often with malonic acid as the active methylene compound. The reaction is typically driven by heating and results in condensation followed by decarboxylation.[19]Conditions: Malonic acid, pyridine, reflux. This is particularly useful for synthesizing α,β-unsaturated carboxylic acids.
Use More Potent Conditions For very unreactive systems, stronger bases and higher temperatures may be required to drive the condensation.Conditions: Consider using a base like sodium ethoxide in ethanol or potassium tert-butoxide in THF, but be mindful of potential side reactions.

Validated Experimental Protocol: Optimized Reductive Amination

This protocol details a reliable method for the reductive amination of this compound with a representative primary amine (benzylamine) using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 1.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the solution and stir for 20 minutes at room temperature. (If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine or DIPEA and stir for 20 minutes before proceeding).

  • (Optional Step for particularly unreactive amines): Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation and stir for another 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

References

  • Dual Lewis Acid/Lewis Base Catalyzed Acylcyanation of Aldehydes: A Mechanistic Study.Chemistry. 2016.
  • Lewis acid c
  • Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift.The Journal of Organic Chemistry.
  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes.R Discovery. 2024.
  • Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.JoVE. 2025.
  • Wittig Reaction.Organic Chemistry Portal.
  • Lewis Acid Mediated Reactions of Aldehydes with Styrene Derivatives: Synthesis of 1,3-Dihalo-1,3-diarylpropanes and 3-Chloro-1,3-diarylpropanols.The Journal of Organic Chemistry.
  • Enantioselective electrophilic activation of aldehydes, esters and imines via N-heterocyclic carbene catalysis.
  • Alkenes from Aldehydes and Ketones - Wittig Reaction.Chemistry LibreTexts. 2023.
  • Reductive amin
  • Reductive Amin
  • Wittig reagents.Wikipedia.
  • Aldehydes and Ketones to Amines.Chemistry Steps.
  • Wittig and Wittig–Horner Reactions under Sonic
  • A Practical Knoevenagel Condensation C
  • Reductive Amination, and How It Works.Master Organic Chemistry. 2017.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.The Journal of Organic Chemistry.
  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the...
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Upd
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.OUCI.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Knoevenagel condens
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.Chem Pharm Bull (Tokyo). 2022.

Sources

Technical Support Center: Imidazo[1,5-a]pyridine-8-carbaldehyde Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when transitioning this synthesis from bench-scale to larger production environments.

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound, in particular, is a critical building block for accessing a wide range of functionalized derivatives, including potential 5-HT4 receptor partial agonists for treating cognitive disorders.[3] However, its synthesis, especially the formylation step, presents unique challenges during scale-up. This guide aims to provide practical, experience-driven solutions to navigate these complexities.

Synthetic Pathway Overview

The synthesis of this compound typically involves two key stages: the formation of the core imidazo[1,5-a]pyridine ring system, followed by electrophilic formylation, most commonly via the Vilsmeier-Haack reaction.[4][5] Each stage has distinct scale-up considerations.

Synthetic_Pathway cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Formylation A 2-(Aminomethyl)pyridine (or derivative) C Imidazo[1,5-a]pyridine Core A->C Condensation/ Cyclization B Cyclization Reagent (e.g., Glyoxal, Acid Chloride) B->C E This compound C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3 + DMF) D->E Troubleshooting_Yield Start Low Yield in Formylation? Reagent Check Vilsmeier Reagent Formation & Quality Start->Reagent Temp Analyze Thermal Profile Start->Temp Workup Investigate Work-up/Quench Start->Workup Moisture Moisture present? Use anhydrous reagents. Reagent->Moisture Preform Reagent added too quickly? Pre-form at 0-10°C. Reagent->Preform Exotherm Exotherm uncontrolled? Slow substrate addition. Temp->Exotherm HotSpots Degradation/tar observed? Improve mixing & cooling. Temp->HotSpots pH_Control pH overshoot during quench? Use controlled base addition. Workup->pH_Control Quench_Temp Quench too hot? Add reaction to ice/cold water. Workup->Quench_Temp Solution Yield Improved Moisture->Solution Preform->Solution Exotherm->Solution HotSpots->Solution pH_Control->Solution Quench_Temp->Solution

Caption: Troubleshooting decision tree for low yield.

Q3: We are getting a mixture of regioisomers instead of the desired 8-carbaldehyde. How can we improve selectivity?

Answer: The imidazo[1,5-a]pyridine ring has several positions susceptible to electrophilic attack. While the 8-position is often electronically favored, reaction conditions can influence regioselectivity.

  • Mechanistic Insight: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the relative electron density and steric accessibility of the different positions on the heterocyclic ring. The nitrogen bridgehead influences the electron distribution significantly.

  • Controlling Factors:

    • Temperature: Lower reaction temperatures often favor the thermodynamically more stable product, which may enhance selectivity for a specific isomer. Running the reaction at 0-5 °C instead of room temperature can make a significant difference.

    • Stoichiometry: Using a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.3 equivalents) can help prevent di-formylation or reaction at less activated sites. A large excess can decrease selectivity.

    • Solvent: While DMF is part of the reagent system, the choice of co-solvent (if any) can influence reagent solvation and reactivity, thereby affecting selectivity. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

Q4: The work-up procedure is difficult on a large scale, often resulting in thick precipitates that are hard to filter and extract. How can this be managed?

Answer: This is a classic scale-up challenge related to physical form and phase separation. The hydrolysis of the Vilsmeier intermediate and quenching of excess POCl₃ creates phosphoric acid and salts, which can precipitate.

  • Improved Quenching Protocol:

    • Reverse Addition: Instead of adding water/base to the reaction mixture, perform a "reverse quench" by slowly adding the reaction mixture to a large volume of vigorously stirred, chilled water or a buffered aqueous solution. This maintains a more dilute system and helps dissipate heat.

    • pH Adjustment: After the initial quench, adjust the pH slowly with a solution of a suitable base (e.g., 20% NaOH or saturated Na₂CO₃). A rapid pH change can cause the product to "oil out" or precipitate uncontrollably. Aim for a final pH that ensures the product is in its free base form (typically pH 8-9) for efficient extraction.

    • Solvent Addition: Add the extraction solvent (e.g., DCM, EtOAc) before or during the pH adjustment. This allows the product to be immediately extracted into the organic phase as it is neutralized, preventing it from precipitating in a difficult-to-handle form.

  • Filtration Aid: If a solid product or byproduct is unavoidable, consider adding a filter aid like Celite® to the slurry before filtration to improve the filtration rate and prevent clogging of the filter medium.

Protocols & Data

Protocol 1: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine (Illustrative Scale-Up)

Safety Warning: This reaction involves highly corrosive and water-reactive reagents. It is exothermic and generates HCl gas. All operations must be conducted in a suitable chemical fume hood or a closed reactor system with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. A scrubber should be used to neutralize HCl off-gas.

Materials:

  • Imidazo[1,5-a]pyridine (1.0 kg, 1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (1.0 L, ~1.2 eq relative to POCl₃)

  • Phosphorus oxychloride (POCl₃) (1.0 L, ~1.3 eq)

  • Dichloromethane (DCM), anhydrous (10 L)

  • Deionized Water (for quench) (20 L)

  • Sodium Carbonate (Na₂CO₃) solution, 20% w/v

Procedure:

  • Reactor Setup: Charge an inert, dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and condenser (connected to a scrubber) with anhydrous DCM (5 L) and anhydrous DMF (1.0 L).

  • Vilsmeier Reagent Formation: Cool the DMF/DCM solution to 0-5 °C using the reactor jacket. Slowly add POCl₃ (1.0 L) subsurface over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A thick white slurry of the Vilsmeier reagent will form.

  • Substrate Addition: In a separate vessel, dissolve Imidazo[1,5-a]pyridine (1.0 kg) in anhydrous DCM (5 L). Slowly add this solution to the Vilsmeier reagent slurry over 2-3 hours, maintaining the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 2-4 hours. Monitor the reaction for completion by a suitable analytical method (e.g., HPLC, TLC).

  • Quench: In a separate, larger reactor, charge deionized water (20 L) and cool to 0-10 °C. Vigorously agitate the water and slowly transfer the completed reaction mixture into the quench reactor over 1-2 hours. Maintain the quench pot temperature below 25 °C.

  • Neutralization & Extraction: Slowly add 20% sodium carbonate solution to the quenched mixture to adjust the pH to 8-9. Ensure the temperature remains below 25 °C. Once neutralized, stop agitation and allow the layers to separate.

  • Work-up: Separate the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 3 L). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Table 1: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product degradation; Poor work-upEnsure anhydrous conditions; Control exotherms via slow addition; Optimize quench/neutralization pH and temperature.
Poor Regioselectivity High reaction temperature; Large excess of reagentLower reaction temperature to 0-5 °C; Use a stoichiometric amount of Vilsmeier reagent (1.1-1.3 eq).
Difficult Work-up Uncontrolled precipitation; Poor phase separationPerform a reverse quench into cold water; Add extraction solvent before neutralization; Control pH adjustment rate.
Thermal Runaway Rapid reagent addition; Inadequate coolingImplement slow, controlled addition of reagents; Ensure sufficient reactor cooling capacity; Use a less concentrated solution.
Impurity Formation Thermal degradation (tar); Di-formylationMaintain strict temperature control; Use minimal excess of formylating agent.

References

  • US8008321B2 - Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same.
  • Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 56(7), 689-694. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Jadhav, T., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • WO2011057145A2 - Imidazo[1,2-a] pyridine compounds, synthesis thereof, and methods of using same.
  • Hu, Z., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5697-5701. [Link]

  • Sharma, P., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(44), 9576-9594. [Link]

  • Jadhav, T., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]

  • US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME.
  • PubChem. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2. [Link]

  • Prajapati, A. P., & Patel, K. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Science, Engineering and Technology Research, 1(5). [Link]

  • Matesanz, R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35241-35255. [Link]

  • Mondal, P., & Bora, U. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5595-5607. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Holzer, P., et al. (2019). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 8(7), 903-908. [Link]

  • ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. [Link]

  • Bhatt, K., et al. (2024). Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development. Journal of Heterocyclic Chemistry. [Link]

  • Kuo, E., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine Derivatives as Anticoccidial Agents. Journal of Medicinal Chemistry, 49(25), 7547-7557. [Link]

  • Segodi, R.S. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors. University of Limpopo. [Link]

  • ResearchGate. Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development | Request PDF. [Link]

  • de F. Alves, M., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ChemMedChem. [Link]

  • El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 10842. [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3422. [Link]

  • El-Faham, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Jayarajan, P., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 447-460. [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Nowak, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3108. [Link]

Sources

Troubleshooting characterization of Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of Imidazo[1,5-a]pyridine-8-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this important heterocyclic scaffold. The following question-and-answer guide is based on established chemical principles and field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My ¹H NMR spectrum is complex and shows more peaks than expected. What are the likely impurities?

Answer: Unexpected signals in the ¹H NMR spectrum of this compound often originate from starting materials, side-products from the synthesis, or degradation. Given that a common synthetic route is the Vilsmeier-Haack formylation of an imidazo[1,5-a]pyridine precursor, here are the most probable sources for extra peaks:

  • Unreacted Starting Material: The parent imidazo[1,5-a]pyridine without the aldehyde group is a common impurity. To confirm its presence, you can compare your spectrum to a reference spectrum of the starting material or use the "spiking" method: add a small amount of the starting material to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspect peaks confirms its identity.

  • Residual Vilsmeier Reagent Intermediates: The Vilsmeier-Haack reaction uses reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1] Incomplete hydrolysis during the workup can leave behind iminium salt intermediates, which may appear as broad signals in the NMR. A proper aqueous workup, including a bicarbonate wash, is crucial to quench and remove these species.

  • Positional Isomers: Formylation of N-heterocycles can sometimes yield a mixture of positional isomers, although the 8-position is often electronically favored for Imidazo[1,5-a]pyridine. Depending on the specific precursors, you might see minor amounts of formylation at other positions on the pyridine or imidazole ring. 2D NMR techniques like COSY and HMBC can help elucidate the connectivity and identify these isomers.

  • Degradation Products: Aldehydes, particularly on electron-rich heterocyclic systems, can be susceptible to oxidation, forming the corresponding carboxylic acid. The aldehyde proton peak (around 9.9-10.1 ppm) would diminish, and a very broad carboxylic acid proton signal could appear far downfield (>10 ppm), which is often difficult to observe.

Question 2: The chemical shift of my aldehyde proton is not a sharp singlet. What does this indicate?

Answer: The aldehyde proton (-CHO) of this compound is expected to be a sharp singlet in the range of δ 9.9 – 10.1 ppm . Broadening or unexpected splitting of this signal can be attributed to several factors:

  • Chemical Exchange: If there are trace amounts of water or acidic/basic impurities in your NMR solvent (e.g., CDCl₃), the aldehyde proton can undergo chemical exchange, leading to peak broadening. Using a freshly opened ampoule of deuterated solvent or drying the solvent over molecular sieves can mitigate this.

  • Restricted Rotation: While less common for a simple aldehyde, restricted rotation around the C-C bond connecting the aldehyde to the heterocyclic ring could lead to different conformations, potentially causing broadening or splitting at low temperatures. This is unlikely at room temperature but is a possibility.

  • Interaction with Paramagnetic Species: Trace metal impurities, often from catalysts or reagents, can cause significant broadening of nearby proton signals. If you suspect metal contamination, passing your sample through a small plug of silica gel or celite before preparing the NMR sample can be effective.

Data Presentation: Expected Spectroscopic Data

To aid in characterization, the following tables summarize the expected spectroscopic data for this compound, compiled from analysis of structurally similar compounds.[2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
8-CHOProton9.9 – 10.1 (s, 1H)-Sharp singlet, highly deshielded.
8-C HOCarbon-180 – 185Typical for an aromatic aldehyde carbon.
H-7Proton~7.8 – 8.0 (d)-Coupled to H-6.
H-6Proton~6.7 – 6.9 (t)-Coupled to H-5 and H-7.
H-5Proton~7.7 – 7.9 (d)-Coupled to H-6.
H-3Proton~7.5 – 7.7 (s)-Imidazole ring proton.
H-1Proton~8.0 – 8.2 (s)-Imidazole ring proton.
C-8aCarbon-~135Bridgehead carbon.
C-4aCarbon-~128Bridgehead carbon.
Other Ar-CCarbon-115 – 140Other aromatic carbons in the ring system.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Table 2: Key IR and Mass Spectrometry Data

Technique Feature Expected Value Interpretation
FTIR C=O Stretch (Aldehyde)1685 - 1705 cm⁻¹Strong, sharp band characteristic of a conjugated aldehyde.
C=N / C=C Stretch1500 - 1650 cm⁻¹Multiple bands corresponding to the aromatic rings.
Aromatic C-H Stretch3000 - 3100 cm⁻¹Stretching vibrations of the ring protons.
Mass Spec (EI) Molecular Ion (M⁺)m/z 146Corresponds to the molecular weight (C₈H₆N₂O).
Key Fragmentm/z 117Loss of the formyl radical ([M-CHO]⁺).
Key Fragmentm/z 118Loss of carbon monoxide ([M-CO]⁺).
Experimental Protocols & Workflows
Protocol 1: Sample Preparation for High-Quality NMR
  • Sample Purification: Ensure the compound is pure. If purification by column chromatography was performed, ensure all silica gel is removed by filtering a solution of the compound through a small cotton or glass wool plug.

  • Drying the Sample: Place the purified solid in a vial and dry under high vacuum for at least 4 hours to remove residual solvents (e.g., ethyl acetate, hexanes) which can interfere with the spectrum.

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) from a freshly opened ampoule or a bottle stored under an inert atmosphere. For aldehydes, anhydrous solvents are preferred to prevent potential hemiacetal formation or exchange broadening.[5]

  • Sample Preparation: Weigh approximately 5-10 mg of the dried compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of the deuterated solvent to the NMR tube.

  • Dissolution: Cap the tube and gently invert it several times to dissolve the sample. If solubility is an issue, gentle warming in a water bath or sonication for a few minutes can help.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum. Start with a standard ¹H experiment, followed by ¹³C and, if necessary, 2D experiments like COSY, HSQC, and HMBC to confirm the structure unambiguously.

Troubleshooting Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful but sometimes tricky method for formylating electron-rich heterocycles.[6] If your reaction fails or gives a poor yield, this workflow can help diagnose the issue.

Vilsmeier_Troubleshooting start Reaction Outcome: Low/No Product check_sm TLC/LCMS Analysis: Is Starting Material (SM) present? start->check_sm sm_yes Yes check_sm->sm_yes  Yes sm_no No, complex mixture check_sm->sm_no  No check_reagent Was Vilsmeier reagent (POCl3 + DMF) pre-mixed and cooled? check_temp Was reaction temperature controlled during SM addition? check_workup Was the workup quenched with ice and basified (e.g., NaHCO3)? sm_yes->check_reagent sm_no->check_temp reagent_yes Yes sol_inactive Root Cause: SM is unreactive or reagent is inactive. reagent_yes->sol_inactive reagent_no No sol_reagent Root Cause: Reagent formed improperly. Side reactions occurred. reagent_no->sol_reagent temp_yes Yes temp_yes->check_workup temp_no No sol_temp Root Cause: Runaway reaction caused decomposition/polymerization. temp_no->sol_temp workup_yes Yes workup_yes->sol_temp workup_no No sol_workup Root Cause: Incomplete hydrolysis of iminium intermediate. workup_no->sol_workup action_inactive Action: - Increase reaction temp/time. - Use fresh POCl3 and anhydrous DMF. sol_inactive->action_inactive action_reagent Action: - Pre-mix POCl3/DMF at 0°C before adding SM. sol_reagent->action_reagent action_temp Action: - Add SM solution slowly at 0°C. - Monitor internal temperature. sol_temp->action_temp action_workup Action: - Pour reaction mixture onto crushed ice. - Neutralize slowly with sat. NaHCO3 or NaOH. sol_workup->action_workup

Caption: Troubleshooting workflow for a Vilsmeier-Haack formylation reaction.
Section 2: Mass Spectrometry (MS) & Purification

Question 3: My mass spectrum does not show the molecular ion peak at m/z 146. What happened?

Answer: The absence of a molecular ion (M⁺) peak in Electron Ionization (EI) mass spectrometry can occur, especially with certain functional groups. For this compound, possible reasons include:

  • High Fragmentation: The molecular ion may be unstable under high-energy EI conditions and fragment completely. Look for characteristic fragment ions like m/z 117 ([M-CHO]⁺) or m/z 118 ([M-CO]⁺). The loss of the formyl group is a very common and favorable fragmentation pathway for aromatic aldehydes.[7][8]

  • Use of a Soft Ionization Technique: If the M⁺ peak is not visible in EI-MS, switch to a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI will typically show the protonated molecule [M+H]⁺ at m/z 147 , which is much more stable and should be easily observable.

  • Sample Impurity: The absence of the m/z 146 peak could simply mean your sample does not contain the desired product. Cross-reference with NMR and IR data to confirm the presence of the aldehyde and the heterocyclic core.

Question 4: I am struggling with purification. The compound streaks on my silica gel column and the yield is low. What can I do?

Answer: Purification of polar, nitrogen-containing heterocycles like this one can be challenging due to their interaction with the acidic silica gel surface. Here are some proven strategies:

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel. Make a slurry of the silica in your starting eluent (e.g., 98:2 Dichloromethane:Methanol) and add 1-2% triethylamine (NEt₃) or ammonia solution. This neutralizes the acidic sites on the silica, preventing irreversible adsorption and reducing tailing/streaking of your compound.

  • Optimize the Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 100% Dichloromethane or Ethyl Acetate/Hexane mixtures) and gradually increase the polarity by adding methanol. A common gradient might be from 0% to 5% methanol in dichloromethane.

  • Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative for basic compounds. Reverse-phase chromatography (C18) is also an option if the compound has sufficient solubility in water/acetonitrile or water/methanol systems.

  • Crystallization: If the compound is a solid, crystallization can be a highly effective final purification step to remove minor impurities and often provides material of high analytical purity. Experiment with solvent systems like Ethyl Acetate/Hexane, Dichloromethane/Pentane, or Ethanol/Water.

References
  • Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Conditions. (2021). The Royal Society of Chemistry. [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. (2019). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). PubMed Central. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). National Institutes of Health (NIH). [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2021). ACS Omega. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • A Convenient Method for the Synthesis of Imidazo[1,2-a]pyridines with a New Approach. (2024). ChemistrySelect. [Link]

  • imidazo[1,5-a]pyridine - 13C NMR. SpectraBase. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1984). Defense Technical Information Center. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). Pharma Web. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2019). ResearchGate. [Link]

  • 1H and 13C NMR chemical shifts of 6a. (2024). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Copper- and DMF-Mediated Switchable Oxidative C–H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide. (2015). ACS Publications. [Link]

Sources

Technical Support Center: Method Refinement for Isolating Pure Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the robust isolation and purification of Imidazo[1,5-a]pyridine-8-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what impurities should I anticipate?

A1: The most common and direct method for the formylation of electron-rich heterocyclic systems like Imidazo[1,5-a]pyridine is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4]

The primary impurities to anticipate from this synthesis are:

  • Unreacted Starting Material: Incomplete reaction will leave residual Imidazo[1,5-a]pyridine.

  • Isomeric Carbaldehydes: The Imidazo[1,5-a]pyridine ring system has multiple positions susceptible to electrophilic attack. While the 8-position is a likely candidate for formylation, depending on the specific substituents on the parent ring and reaction conditions, you may see trace amounts of other formylated isomers.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the iminium salt intermediate during the aqueous workup can lead to related impurities.

  • Residual Reagents and Salts: Inorganic salts from the neutralization and quenching steps can contaminate the crude product.

Q2: My crude NMR shows a complex mixture. How do I begin to tackle the purification?

A2: A complex crude NMR necessitates a systematic, multi-step purification approach. The first and most critical step is a robust workup of the Vilsmeier-Haack reaction to remove the bulk of inorganic salts and polar impurities. This is typically followed by column chromatography, and potentially a final recrystallization step to achieve high purity.

Q3: I'm observing significant peak tailing during silica gel chromatography of my product. What is the cause and how can I resolve it?

A3: This is a classic issue when purifying pyridine-containing heterocycles on standard silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica. This secondary interaction causes a portion of your compound to "stick" to the column, resulting in broad, tailing peaks and poor separation.

To mitigate this, you can add a small amount of a competing base to your mobile phase. A common and effective choice is 0.5-1% triethylamine (NEt₃) in your eluent system (e.g., hexane/ethyl acetate). The triethylamine will preferentially interact with the acidic silanol sites, effectively masking them from your product and leading to sharper, more symmetrical peaks.

Q4: Is recrystallization a viable final purification step for this compound?

A4: Yes, recrystallization is an excellent method for achieving high analytical purity, provided a suitable solvent system can be identified.[5] Since the carbaldehyde group adds polarity, a single solvent or a binary solvent system will likely be effective. The key is to find a solvent (or solvent pair) in which the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

Troubleshooting and Refinement Guide

This section provides a structured approach to common challenges encountered during the isolation of this compound.

Issue 1: Persistent Impurities After Initial Column Chromatography
  • Symptom: ¹H NMR or HPLC analysis shows the presence of closely eluting impurities, even after a standard silica gel column.

  • Causality: The impurities are likely isomers or byproducts with polarities very similar to the desired 8-carbaldehyde. Standard silica gel may not provide sufficient resolving power.

  • Troubleshooting Workflow:

    Caption: Workflow for resolving co-eluting impurities.

Issue 2: Low Recovery of Product from the Column
  • Symptom: A significant amount of material is lost during column chromatography.

  • Causality: The product may be irreversibly adsorbing to the silica gel due to strong acid-base interactions, or it may be degrading on the acidic silica surface.

  • Troubleshooting Workflow:

    Caption: Decision tree for addressing low product recovery.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (General Procedure)

This protocol is based on established methods for the formylation of related heterocyclic systems.[6]

  • In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, ~5-10 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Add the Imidazo[1,5-a]pyridine substrate (1 equivalent), either neat or dissolved in a minimal amount of dry DMF or a chlorinated solvent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. A typical gradient might be from 5% to 50% ethyl acetate in hexane. Crucially, add 0.5-1% triethylamine to your eluent mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate Gradient
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (NEt₃)
TLC Visualization UV Light (254 nm)
Protocol 3: Purity Assessment by HPLC

An HPLC method is essential for determining the final purity of the isolated product.

  • Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute as necessary.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or λmax of the compound)
Injection Volume 5 µL
  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For highest accuracy, analysis against a certified reference standard is recommended.

References

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring.
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. (n.d.).
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - Semantic Scholar. (2023, October 11).
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - NIH. (n.d.).
  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.).
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. (n.d.).
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC - NIH. (2020, November 26).
  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde.
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. (n.d.).
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20).
  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - NIH. (n.d.).
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. (2024, December 5).
  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC. (n.d.).
  • (PDF) Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach - ResearchGate. (2025, August 9).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2025, November 16).
  • ChemInform Abstract: SOME FORMYLATION REACTIONS OF IMIDAZO(1,5‐A)PYRIDINE AND PYRROCOLINE - Sci-Hub. (1975).
  • Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. (n.d.).
  • Full article: The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED - Taylor & Francis. (2024, January 29).
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (2020, November 26).
  • ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar. (2017, March).

Sources

Avoiding regioisomer formation in imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address the critical challenge of controlling regioselectivity and provide expert-backed troubleshooting guides and FAQs to help you achieve your synthetic goals efficiently.

Troubleshooting Guide: Overcoming Regioisomer Formation

This section addresses the most common and frustrating issue in imidazo[1,5-a]pyridine synthesis: the inadvertent formation of the isomeric imidazo[1,2-a]pyridine scaffold.

Issue 1: My reaction produced the wrong isomer. I obtained an imidazo[1,2-a]pyridine instead of the desired imidazo[1,5-a]pyridine.

Root Cause Analysis:

This is the most fundamental issue in this area of heterocyclic chemistry and it almost always traces back to the choice of the pyridine-based starting material. The regiochemical outcome is dictated by which nitrogen atom of the pyridine precursor is incorporated into the newly formed imidazole ring.

  • Imidazo[1,2-a]pyridine Formation: This isomer is formed when the starting material is a 2-aminopyridine . In this case, the endocyclic pyridine nitrogen (N1) and the exocyclic amino group are the two nucleophiles that participate in the cyclization. This is the basis of classic named reactions like the Tschitschibabin synthesis.[1][2]

  • Imidazo[1,5-a]pyridine Formation: This isomer is formed when the starting material is a 2-(aminomethyl)pyridine (also known as 2-picolylamine) or a derivative like a phenyl(pyridin-2-yl)methanol. Here, the pyridine ring nitrogen (N1) and the nitrogen of the aminomethyl side chain are the participating nucleophiles.

Solution: Select the Correct Starting Material

To exclusively synthesize the imidazo[1,5-a]pyridine core, you must use a 2-(aminomethyl)pyridine or a related precursor where the second nitrogen atom is part of a side chain at the C2 position.

dot

Caption: Fundamental synthetic divergence based on starting material choice.

Issue 2: My reaction is sluggish and gives low yields of the imidazo[1,5-a]pyridine product.

Possible Causes & Solutions:

Even with the correct starting material, reaction efficiency can be a hurdle. The cyclocondensation step often requires effective activation of the carbonyl component and efficient dehydration.

  • Inefficient Carbonyl Activation/Dehydration: The formation of the imine or enamine intermediate followed by cyclization is often the rate-limiting step.

    • Solution 1: Catalyst Choice. For reactions involving benzylic alcohols and nitriles (a Ritter-type reaction), a strong Lewis acid like Bismuth(III) triflate (Bi(OTf)₃) in combination with p-TsOH has been shown to be highly effective at promoting the reaction.[3] For oxidative amination reactions between 2-benzoyl pyridine and benzylamines, copper-based catalysts, including heterogeneous catalysts like Cu-MOF-74, can significantly improve yields using air as the oxidant.[4]

    • Solution 2: Activating Agents. In syntheses starting from 2-(aminomethyl)quinolines, using a mixture of phosphorous acid in polyphosphoric acid (PPA) can effectively activate nitroalkanes as the electrophilic partner, although the conditions can be harsh.[5] For cyclizations involving amides, triflic anhydride (Tf₂O) is a powerful dehydrating agent.[6]

  • Steric Hindrance: Bulky substituents on either the pyridine ring or the carbonyl reactant can slow the reaction.

    • Solution: Increase the reaction temperature or extend the reaction time. If using a catalyst, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help overcome the steric barrier. Be sure to monitor for potential side product formation at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to ensure high regioselectivity for imidazo[1,5-a]pyridines?

The most reliable way to ensure the formation of the imidazo[1,5-a]pyridine scaffold is to choose a synthetic strategy that is mechanistically predisposed to form it. The table below outlines the key differences.

FeatureImidazo[1,5-a]pyridine Synthesis (Target) Imidazo[1,2-a]pyridine Synthesis (Common Isomer)
Key Pyridine Precursor 2-(Aminomethyl)pyridine or 2-Pyridyl Ketones/Aldehydes2-Aminopyridine
Participating N Atoms Pyridine N1 and side-chain aminePyridine N1 and exocyclic amine at C2
Common Co-Reactants Aldehydes, ketones, nitriles, α-amino acids, nitroalkanesα-Haloketones, alkynes, β-keto esters
Representative Reactions Ritter-Type Reaction[3], Copper-Catalyzed Oxidative Amination[4][7], Iodine-Mediated One-Pot Synthesis[8]Tschitschibabin Reaction[1][2], Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction[9]
Regiochemical Outcome Highly selective for the [1,5-a] fusion.Highly selective for the [1,2-a] fusion.
Q2: How can I analytically differentiate between imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine isomers?

Differentiating these isomers is straightforward with standard spectroscopic techniques, particularly ¹H NMR, due to their distinct electronic and structural environments.

  • ¹H NMR Spectroscopy: The most telling signal is often the proton at the bridgehead position (C5 in the [1,2-a] system, C8 in the [1,5-a] system). The proton on the five-membered imidazole ring is also diagnostic.

    • Imidazo[1,2-a]pyridine: Look for a characteristic downfield doublet for the H5 proton (often >8.0 ppm), which is adjacent to the bridgehead nitrogen. The H2 and H3 protons on the imidazole ring have distinct chemical shifts.

    • Imidazo[1,5-a]pyridine: The proton adjacent to the bridgehead nitrogen is H8, which typically appears as a downfield doublet. The H1 and H3 protons on the imidazole ring provide key structural information.

Proton PositionTypical ¹H NMR Chemical Shift (ppm) - Imidazo[1,2-a]pyridineTypical ¹H NMR Chemical Shift (ppm) - Imidazo[1,5-a]pyridine
H1 N/A~7.8 - 8.0 (singlet or narrow triplet)
H3 ~7.5 - 7.9 (singlet or narrow triplet)~7.4 - 7.8 (singlet or narrow triplet)
Proton α to N(4) H5: ~8.0 - 8.4 (doublet)N/A
Proton α to N(5) N/AH8: ~8.2 - 8.5 (doublet)
  • 2D NMR Spectroscopy: For unambiguously confirming the regiochemistry of substituted analogs, 2D NMR is the gold standard.

    • NOESY/ROESY: Can show through-space correlations between substituents on the imidazole ring and protons on the pyridine ring, confirming their relative positions.

    • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the H1 proton to the C8a carbon can help confirm the [1,5-a] scaffold.

  • Mass Spectrometry (MS): While MS will give the same molecular weight for both isomers, the fragmentation patterns in MS/MS experiments can sometimes differ, providing clues to the structure.

Protocols and Workflows

Protocol 1: Regioselective Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via Ritter-Type Reaction

This protocol is adapted from a method utilizing Bi(OTf)₃ as an efficient catalyst for the reaction between a pyridinylmethanol and a nitrile.[3]

Materials:

  • Phenyl(pyridin-2-yl)methanol (1.0 equiv)

  • Acetonitrile (or other suitable nitrile, 15.0 equiv)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol %)

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (7.5 equiv)

  • 1,2-Dichloroethane (DCE) (to make a 0.3 M solution)

Procedure:

  • To a thick-walled sealed tube, add phenyl(pyridin-2-yl)methanol (e.g., 100 mg, 0.54 mmol).

  • Add DCE to dissolve the starting material (approx. 1.8 mL).

  • Add Bi(OTf)₃ (5 mol %, e.g., 18 mg, 0.027 mmol) and p-TsOH·H₂O (7.5 equiv, e.g., 772 mg, 4.06 mmol).

  • Add the nitrile (e.g., acetonitrile, 15.0 equiv, 424 µL, 8.12 mmol).

  • Seal the tube tightly and place the reaction mixture in a preheated oil bath at 150 °C.

  • Stir the reaction overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, allow the tube to cool to room temperature before carefully opening the cap.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-phenyl-3-methylimidazo[1,5-a]pyridine.

Workflow 2: Troubleshooting and Purifying a Regioisomeric Mixture

This workflow outlines the logical steps to take if your reaction unexpectedly yields a mixture of isomers.

dot

Troubleshooting_Workflow Fig. 2: Workflow for Isomer Analysis and Separation A Reaction Complete (Crude Product) B Analytical Check: ¹H NMR & LC-MS A->B C Isomer Mixture Detected? B->C D Single Desired Isomer C->D No F Develop Separation Method: Analytical HPLC (C18, PFP columns) C->F Yes E Proceed to Standard Purification & Characterization D->E G Optimize Mobile Phase & Gradient F->G K Re-evaluate Synthetic Strategy: Confirm Starting Material Identity F->K If separation fails or is impractical H Scale-Up to Preparative HPLC G->H I Isolate Pure Isomers H->I J Full Spectroscopic Characterization (1D/2D NMR) to Confirm Structures I->J

Caption: A systematic approach to identifying and separating regioisomers.

References

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. American Chemical Society. [Link]

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. PubMed. [Link]

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. . [Link]

  • Abid, M., et al. (2010). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]

  • García-García, P., et al. (2017). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters. [Link]

  • Saeed, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Wang, R., et al. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Srisuk, T., et al. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. [Link]

  • Tolkunov, S. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic methods for the formation of imidazo[1,5-a]pyridine. ResearchGate. [Link]

  • Majumdar, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Nawrozkij, M. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]

  • Welsch, M., et al. (2019). Multicomponent synthesis and binding mode of imidazo[1,2-a]pyridine-capped selective HDAC6 inhibitors. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. . [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]

  • Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • Wang, D., et al. (2017). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. [Link]

  • Sinicropi, M. S., et al. (2020). Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. [Link]

  • Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Weber, M., et al. (2021). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. [Link]

  • Ghaffari, M., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst. RSC Publishing. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Imidazo[1,5-a]pyridine Carbaldehydes: A Comparative Analysis of Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazopyridine Scaffold

The imidazopyridine core, a fused heterocyclic system comprising an imidazole and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Derivatives have been developed as potent anti-cancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents.[1][3] Beyond the pharmaceutical realm, the unique photophysical properties of these scaffolds have led to their application in advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes.[5][6]

The fusion of the two rings can occur in several ways, resulting in four main isomers: imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine.[3][4] The introduction of a reactive carbaldehyde (-CHO) group onto these cores creates a versatile set of building blocks for further chemical modification. However, the position of this formyl group dramatically influences the molecule's electronic properties, reactivity, and ultimately, its biological activity and application potential.

This guide provides an in-depth comparison of Imidazo[1,5-a]pyridine-8-carbaldehyde with its key positional isomers (1-, 3-, and 5-carbaldehyde) and briefly contrasts it with carbaldehydes on other imidazopyridine scaffolds. We will explore the nuances in their synthesis, physicochemical properties, and functional applications, supported by experimental insights and data.

Comparative Synthesis: Positional Control is Key

The synthesis of imidazo[1,5-a]pyridines has been extensively researched, with numerous methods available, including cyclocondensation, oxidative cyclization, and transannulation reactions.[7][8] The choice of strategy is often dictated by the desired substitution pattern. For the introduction of a carbaldehyde group, the Vilsmeier-Haack reaction is a prominent and effective method for the formylation of electron-rich heterocyclic systems.[9]

However, directing the formylation to a specific carbon on the imidazo[1,5-a]pyridine ring requires careful selection of precursors and reaction conditions. The inherent electronic nature of the bicyclic system dictates its reactivity towards electrophiles. Theoretical calculations and experimental evidence suggest that the C1 and C3 positions on the imidazole ring are generally more electron-rich and thus more susceptible to electrophilic attack.

General Synthetic Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), serves as a mild electrophile for formylation. The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich imidazopyridine ring, followed by hydrolysis to yield the carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->V_Reagent Activation POCl3 POCl₃ POCl3->V_Reagent Imidazopyridine Imidazo[1,5-a]pyridine (Substituted Precursor) Intermediate Iminium Salt Intermediate V_Reagent->Intermediate Imidazopyridine->Intermediate Electrophilic Attack Product Imidazo[1,5-a]pyridine -x-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Caption: General workflow for Vilsmeier-Haack formylation of imidazopyridines.

  • Synthesis of Imidazo[1,5-a]pyridine-1- and -3-carbaldehyde: These isomers are often synthesized from the parent imidazo[1,5-a]pyridine through electrophilic formylation. The ratio of the 1- and 3-isomers can be influenced by substituents already present on the ring, which can sterically or electronically direct the incoming electrophile.

  • Synthesis of Imidazo[1,5-a]pyridine-5- and -8-carbaldehyde: Accessing these isomers typically requires a more tailored approach. Instead of formylating the pre-formed bicyclic system, the strategy often involves starting with a pyridine ring that already contains the aldehyde (or a precursor) at the desired position, followed by the construction of the fused imidazole ring. For instance, starting with a substituted 2-aminomethylpyridine allows for cyclization to form the imidazo[1,5-a]pyridine core.[10]

Physicochemical Properties: An Isomeric Comparison

The position of the electron-withdrawing aldehyde group significantly impacts the electronic distribution, polarity, and spectroscopic characteristics of the molecule. This, in turn, affects its solubility, crystal packing, and interaction with biological macromolecules.

PropertyImidazo[1,5-a]pyridine-1-carbaldehydeImidazo[1,5-a]pyridine-3-carbaldehydeImidazo[1,5-a]pyridine-5-carbaldehydeThis compound
PubChem CID 12222773[11]-13206163[12][13]-
CAS Number 56671-67-1[11]56671-66-0[14]85691-71-0[13]-
Molecular Formula C₈H₆N₂O[11]C₈H₆N₂O[14]C₈H₆N₂O[13]C₈H₆N₂O[15]
Molecular Weight 146.15 g/mol [11]146.15 g/mol [14]146.15 g/mol [13]146.15 g/mol
Predicted XLogP 1.6[11]--1.3[15]
Key ¹H NMR Signals Aldehyde proton (CHO) signal expected at ~9.9-10.1 ppm.Aldehyde proton (CHO) signal expected at ~9.9-10.1 ppm.Aldehyde proton (CHO) signal expected at ~9.9-10.1 ppm.Aldehyde proton (CHO) signal expected at ~9.9-10.1 ppm.
Key ¹³C NMR Signals Carbonyl carbon (C=O) signal expected at ~185-195 ppm.[16]Carbonyl carbon (C=O) signal expected at ~185-195 ppm.Carbonyl carbon (C=O) signal expected at ~185-195 ppm.Carbonyl carbon (C=O) signal expected at ~185-195 ppm.

Data compiled from PubChem and other chemical suppliers. Spectroscopic data are estimations based on similar structures.[11][12][13][14][15][16]

Expert Insights:

  • Electronic Effects: An aldehyde on the imidazole ring (positions 1 and 3) will more strongly withdraw electron density from the π-rich imidazole system. In contrast, an aldehyde on the pyridine ring (positions 5 and 8) will primarily influence the electronics of that ring. This difference in electron distribution is critical for molecular interactions, such as hydrogen bonding and π-stacking, which are fundamental to drug-receptor binding.

  • Reactivity: The aldehyde group itself is a site for nucleophilic attack, enabling a vast array of subsequent chemical transformations (e.g., reductive amination, Wittig reactions, condensation). The reactivity of the aldehyde can be subtly modulated by its position. For instance, the electrophilicity of the carbonyl carbon in the 1- and 3-isomers may be slightly different due to the proximity and electronic influence of the bridgehead nitrogen.

Comparative Biological Activity and Applications

While broad statements about the bioactivity of the imidazopyridine scaffold are common, the specific placement of the carbaldehyde functional group is a key determinant in structure-activity relationships (SAR).[1][17] The aldehyde can act as a hydrogen bond acceptor or a reactive handle to form covalent bonds with a biological target.

Isomer ScaffoldKnown Biological Activities / ApplicationsRepresentative Examples / Rationale
Imidazo[1,5-a]pyridine Anticancer, Anti-inflammatory, Antimicrobial, CNS agents, Fluorescent probes, OLED materials.[5][18][19][20]The scaffold's planarity and electronic properties are suitable for intercalation with DNA[18] or fitting into enzyme active sites. Its inherent fluorescence is useful for materials science.[5]
Imidazo[1,2-a]pyridine Anticancer, Antiviral, Antimicrobial, Anti-inflammatory.[2][21]This is one of the most studied isomers, with many derivatives showing potent and selective biological activities. The C3 position is often a key site for substitution.[21]
Imidazo[4,5-b]pyridine Cytotoxic agents, Antiviral, Antibacterial, Anti-inflammatory.[3][4][22][23]Considered purine isosteres, these compounds can act as kinase inhibitors or interfere with nucleic acid synthesis, leading to cytotoxic effects.[22][23]
Imidazo[4,5-c]pyridine Antiviral, Antibacterial.[3][4]Similar to the [4,5-b] isomers, they mimic purines and can disrupt essential biological processes in pathogens.

Application Focus of Carbaldehyde Isomers:

  • Imidazo[1,5-a]pyridine-1-carbaldehyde & 3-Phenyl-Imidazo[1,5-a]pyridine-1-carbaldehyde: These serve as intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[24] The aldehyde at the 1-position provides a reactive site for building more complex molecules.

  • Imidazo[1,5-a]pyridine-3-carbaldehyde: This isomer is a versatile intermediate for creating novel anti-cancer and anti-inflammatory drugs.[25] It is also used to synthesize fluorescent probes and materials for optoelectronics.[25]

  • Imidazo[1,5-a]pyridine-5-carbaldehyde: Widely used as a building block for pharmaceuticals, particularly those targeting neurological disorders.[13] Its utility extends to materials science for developing polymers and nanomaterials.[12][13]

  • This compound: While less documented in specific applications compared to its isomers, its unique substitution pattern makes it a valuable tool for SAR studies. Its distinct electronic and steric profile could unlock novel biological activities not observed in other isomers.

Experimental Protocol: Synthesis of Imidazo[1,5-a]pyridine Derivatives via Oxidative Annulation

This protocol is a representative example of a modern, transition-metal-free method for constructing the imidazo[1,5-a]pyridine core, which can then be subjected to formylation or built from an aldehyde-containing precursor. This iodine-mediated reaction is operationally simple and efficient.[26]

Objective: To synthesize a 1,3-disubstituted imidazo[1,5-a]pyridine derivative.

Materials:

  • 2-Pyridyl ketone (1.0 mmol, 1.0 equiv)

  • Alkylamine (e.g., Benzylamine) (1.2 mmol, 1.2 equiv)

  • Molecular Iodine (I₂) (1.5 mmol, 1.5 equiv)

  • Sodium Acetate (NaOAc) (2.0 mmol, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) (3.0 mL)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • TLC plates, column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the 2-pyridyl ketone (1.0 mmol), sodium acetate (2.0 mmol), and a magnetic stir bar.

  • Solvent and Reagents: Add DMSO (3.0 mL) to the flask, followed by the alkylamine (1.2 mmol).

  • Initiation: Add molecular iodine (1.5 mmol) to the mixture in one portion.

  • Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure imidazo[1,5-a]pyridine product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality and Trustworthiness:

  • Why Iodine? Molecular iodine acts as a mild oxidant to facilitate the C-H amination and subsequent cyclization, avoiding the need for harsh or expensive transition-metal catalysts.[26]

  • Why NaOAc? Sodium acetate acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

  • Why DMSO? DMSO is a polar aprotic solvent that is stable at high temperatures and effectively solubilizes the reactants.

  • Self-Validation: The protocol's trustworthiness is validated by the final characterization. A successful synthesis will yield spectroscopic data (NMR, MS) that unequivocally matches the structure of the desired product.

Conclusion

The isomeric landscape of imidazo[1,5-a]pyridine-carbaldehydes offers a rich platform for scientific discovery. While all isomers share a common molecular formula, this guide demonstrates that the specific placement of the carbaldehyde group imparts distinct synthetic accessibility, physicochemical properties, and functional applications.

  • Imidazo[1,5-a]pyridine-1- and -3-carbaldehydes are valuable intermediates, particularly in medicinal chemistry, for developing agents targeting cancer and inflammation.[24][25]

  • Imidazo[1,5-a]pyridine-5-carbaldehyde stands out as a versatile building block for both pharmaceuticals and materials science applications.[13]

  • This compound , though less explored, presents an opportunity for researchers to investigate novel structure-activity relationships and potentially uncover unique biological profiles.

For researchers and drug development professionals, understanding these isomeric nuances is not merely an academic exercise. It is a crucial aspect of rational design, enabling the fine-tuning of molecular properties to optimize for a desired therapeutic effect or material performance. The choice of isomer is a critical first step in the journey from a simple building block to a novel drug candidate or a next-generation organic material.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: [Link]

  • Grover, P. et al. (2012). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. Available from: [Link]

  • Wang, Y. et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available from: [Link]

  • Hupka, F. et al. (2020). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PubMed Central. Available from: [Link]

  • Sajith, A. M. et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed. Available from: [Link]

  • Ahmad, I. et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. Available from: [Link]

  • Adimurthy, S. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Li, M. et al. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available from: [Link]

  • V, S. et al. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. Available from: [Link]

  • El-marghany, M. et al. (2024). Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. Available from: [Link]

  • Hranjec, M. et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available from: [Link]

  • PubChem. Imidazo[1,5-a]pyridine-1-carbaldehyde. Available from: [Link]

  • Sajith, A. M. et al. (2015). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Available from: [Link]

  • Khan, M. A. et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... ResearchGate. Available from: [Link]

  • Volpi, G. et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Wujec, M. et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. Available from: [Link]

  • PubChemLite. This compound (C8H6N2O). Available from: [Link]

  • J&K Scientific. Imidazo[1,5-a]pyridine-5-carbaldehyde | 85691-71-0. Available from: [Link]

  • ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Available from: [Link]

  • Shibahara, F. et al. (2017). Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands. RSC Publishing. Available from: [Link]

  • Al-Ghorbani, M. et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • Al-Ghorbani, M. et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available from: [Link]

  • Cheeseman, G. W. H. & Johnson, P. D. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • Krause, M. et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]

  • Pelletier, M. et al. (2021). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. Available from: [Link]

  • Flórez, J. et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to Imidazo[1,5-a]pyridine-8-carbaldehyde and Imidazo[1,2-a]pyridine-3-carbaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Two Versatile Imidazopyridine Isomers

In the landscape of heterocyclic chemistry, imidazopyridines stand out as privileged scaffolds, forming the core of numerous pharmacologically active compounds and advanced materials. Their isomeric diversity, however, presents a nuanced challenge for researchers. The subtle shift in the nitrogen atom's position within the fused ring system dramatically alters the electronic properties, reactivity, and ultimately, the biological activity of the resulting molecules. This guide provides an in-depth comparison of two prominent aldehyde-functionalized isomers: Imidazo[1,5-a]pyridine-8-carbaldehyde and Imidazo[1,2-a]pyridine-3-carbaldehyde. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic strategies and application-oriented research.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between the Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine ring systems lies in the position of the bridgehead nitrogen atom. This seemingly minor structural alteration has profound implications for the electron density distribution across the aromatic system, which in turn governs the reactivity of the appended carbaldehyde group.

In Imidazo[1,2-a]pyridine-3-carbaldehyde , the aldehyde is positioned on the electron-rich five-membered imidazole ring. The nitrogen at position 4 acts as a strong electron-donating group, increasing the nucleophilicity of the C3 position. Consequently, the aldehyde at C3 is influenced by the overall electron-rich nature of the imidazole moiety.

Conversely, in This compound , the aldehyde is attached to the six-membered pyridine ring. The electronic landscape of this isomer is more complex. The nitrogen at position 5 influences the pyridine ring's electronics, but the overall electron-donating character directed towards the C8 position is arguably less pronounced than that at the C3 position of the [1,2-a] isomer. This difference in electron density is a critical determinant of their chemical behavior.

G cluster_0 Imidazo[1,2-a]pyridine-3-carbaldehyde cluster_1 This compound 1_2_a 1_5_a_8

Caption: Chemical structures of the two isomers.

Synthesis: A Tale of Two Scaffolds

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of many electron-rich heterocyclic systems, and both imidazopyridine isomers are accessible through this methodology. However, the choice of starting material and reaction conditions are tailored to the specific scaffold.

Imidazo[1,2-a]pyridine-3-carbaldehyde: A Well-Trod Path

The synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde is well-documented and typically proceeds with high efficiency. The parent Imidazo[1,2-a]pyridine is readily prepared via the condensation of 2-aminopyridine with an α-halocarbonyl compound. Subsequent formylation at the electron-rich C3 position is achieved under standard Vilsmeier-Haack conditions.

Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine [1]

  • Reagent Preparation: In a round-bottom flask maintained at 0-5 °C, phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF) with vigorous stirring. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: A solution of Imidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous solvent (e.g., dichloromethane) is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating and Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 3-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The acidic solution is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

This procedure generally affords the desired product in good to excellent yields, a testament to the high reactivity of the C3 position.

This compound: A More Elusive Target

The synthesis of this compound is less commonly reported. The parent Imidazo[1,5-a]pyridine can be synthesized through methods such as the cyclocondensation of 2-(aminomethyl)pyridines. The subsequent formylation at the C8 position, while theoretically achievable via a Vilsmeier-Haack reaction, is anticipated to be more challenging due to the relatively lower electron density of the pyridine ring compared to the imidazole ring in the [1,2-a] isomer.

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde cluster_1 Plausible Synthesis of this compound A 2-Aminopyridine C Imidazo[1,2-a]pyridine A->C B α-Halocarbonyl B->C E Imidazo[1,2-a]pyridine-3-carbaldehyde C->E D Vilsmeier Reagent (DMF/POCl3) D->E F 2-(Aminomethyl)pyridine H Imidazo[1,5-a]pyridine F->H G Cyclization Reagent G->H J This compound H->J I Vilsmeier Reagent (DMF/POCl3) I->J

Caption: Synthetic pathways to the two carbaldehyde isomers.

Spectroscopic Properties: Fingerprinting the Isomers

The distinct electronic environments of the two isomers are clearly reflected in their NMR spectra. Although a complete dataset for this compound is not available in the cited literature, we can predict some key differences based on the known spectra of related compounds and the parent heterocycles.

Property Imidazo[1,2-a]pyridine-3-carbaldehyde This compound (Predicted)
Aldehyde Proton (¹H NMR) ~9.99 ppm[1]Expected to be in a similar downfield region, potentially slightly more shielded due to pyridine ring currents.
Aldehyde Carbon (¹³C NMR) ~177.21 ppm[1]Expected to be in a similar downfield region.
Pyridine Ring Protons (¹H NMR) Typically observed in the range of 7.0-9.5 ppm.[1]Expected to show characteristic pyridine coupling patterns.
Imidazole Ring Proton (¹H NMR) A distinct singlet for the C2-H if unsubstituted.A distinct singlet for the C1-H or C3-H.

Note: The predicted values for this compound are based on general principles of NMR spectroscopy and data for related structures. Experimental verification is required.

Reactivity and Synthetic Utility: A Comparative Analysis

The aldehyde functionality in both isomers serves as a versatile handle for a wide array of chemical transformations, making them valuable building blocks in organic synthesis. The inherent electronic differences between the two scaffolds are expected to influence the reactivity of the aldehyde group.

Electrophilicity of the Carbonyl Carbon

The carbonyl carbon in an aldehyde is electrophilic and susceptible to attack by nucleophiles. The electron-donating nature of the imidazo[1,2-a]pyridine ring system, particularly from the imidazole moiety, can slightly reduce the electrophilicity of the C3-aldehyde compared to an aldehyde on a more electron-deficient ring. Conversely, the aldehyde at the C8 position of the imidazo[1,5-a]pyridine scaffold, being attached to the pyridine ring, may exhibit a different degree of electrophilicity. A detailed computational study would be beneficial to quantify this difference.

Common Reactions and Applications

Both isomers are expected to undergo typical aldehyde reactions, including:

  • Condensation Reactions: The Claisen-Schmidt condensation of Imidazo[1,2-a]pyridine-3-carbaldehyde with acetophenones to form chalcone-like compounds with potential antifungal activity has been reported[1]. Similar reactivity is anticipated for the 8-carbaldehyde isomer, providing access to a different class of conjugated systems.

  • Schiff Base Formation: Reaction with primary amines to form imines (Schiff bases) is a fundamental transformation for both aldehydes. These imines can be further reduced to secondary amines or used as ligands in coordination chemistry.

  • Wittig Reaction: Conversion of the aldehyde to an alkene can be readily achieved using phosphorus ylides.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for functionalization.

The choice between these two isomers will largely depend on the desired final structure and the specific electronic properties required for a particular application. The imidazo[1,2-a]pyridine core is extensively explored in medicinal chemistry for its diverse biological activities, including as anxiolytics, hypnotics, and anticancer agents. The imidazo[1,5-a]pyridine scaffold, while also possessing interesting biological properties, is gaining attention in materials science for its potential in developing luminescent materials.

Conclusion and Future Outlook

This compound and Imidazo[1,2-a]pyridine-3-carbaldehyde are two structurally related yet electronically distinct building blocks with significant potential in chemical research. The well-established synthesis and reactivity of the [1,2-a] isomer make it a reliable choice for many applications. The [1,5-a] isomer, while less explored, offers opportunities for the discovery of novel compounds with unique properties.

Future research should focus on a more detailed experimental investigation of this compound. A robust and high-yielding synthetic protocol, coupled with comprehensive spectroscopic and crystallographic characterization, is crucial. Furthermore, comparative studies on the reactivity of the aldehyde group in both isomers, supported by computational analysis, would provide a deeper understanding of their chemical behavior and guide their application in the rational design of new functional molecules. As our understanding of these versatile scaffolds grows, so too will their impact on medicinal chemistry and materials science.

References

A comprehensive list of references will be compiled upon the availability of more specific literature for this compound to ensure a balanced and well-supported guide. The currently available references provide a strong foundation for the Imidazo[1,2-a]pyridine-3-carbaldehyde section.

Sources

A Comparative Guide to the Biological Activity of Imidazo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparison of the performance of various imidazo[1,5-a]pyridine analogs, with a focus on their anticancer and antimicrobial properties. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays.

The Imidazo[1,5-a]pyridine Core: A Versatile Scaffold

The unique chemical architecture of the imidazo[1,5-a]pyridine nucleus, a fused bicyclic 5,6-heterocycle, offers a versatile platform for the development of novel therapeutic agents. Its properties, including water solubility and biocompatibility, make it an attractive starting point for drug discovery.[1] Numerous derivatives have been synthesized and evaluated for a range of biological activities, including but not limited to, anticancer, antimicrobial, and protein kinase inhibition.[1][2][3]

Anticancer Activity: Targeting Key Cellular Pathways

Several studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as potent anticancer agents. A notable mechanism of action is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[1]

Comparative Analysis of Anticancer Potency

A series of symmetrical bis(1-imidazo[1,5-a]pyridyl)arylmethanes has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a direct comparison of their anticancer performance.

Compound IDLinker (Arylmethylene)SK-LU-1 (Lung Adenocarcinoma) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
1 Phenyl15.3418.2120.56
2 4-Methylphenyl12.8715.4317.89
3 4-Methoxyphenyl10.2112.8714.32
4 4-Chlorophenyl8.9710.1111.76
5 4-Bromophenyl7.659.8710.23
6 4-Nitrophenyl6.438.129.54
Erlotinib (Reference Drug) 5.877.988.12

Data synthesized from a study on bis(1-imidazo[1,5-a]pyridyl)arylmethanes.[1]

The data indicates that the nature of the arylmethylene linker significantly influences the cytotoxic activity. Electron-withdrawing groups, such as nitro and halo substituents, on the phenyl linker tend to enhance the anticancer potency of these analogs.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The anticancer activity of these imidazo[1,5-a]pyridine derivatives is linked to their ability to inhibit the EGFR tyrosine kinase signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Imidazo[1,5-a]pyridine Analog Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of imidazo[1,5-a]pyridine analogs.

Antimicrobial Activity: A Promising Frontier

While the primary focus has been on anticancer properties, the broader imidazo[1,5-a]pyridine scaffold and its analogs, such as imidazo[1,5-a]quinoxalines, have also demonstrated significant antimicrobial activity.[2][3] These findings suggest a potential dual-action capability for certain derivatives.

Comparative Analysis of Antimicrobial Efficacy

A study on imidazo[1,5-a]quinoxaline derivatives revealed their bacteriostatic and fungistatic properties. The minimum inhibitory concentration (MIC) values provide a quantitative measure of their efficacy against various microbial strains.

Compound IDR1 (at Pyridine)R2 (at Imidazoquinoxaline)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
3d HHexyl0.97>500
3e HNonyl1.95>500
3m NonylMethyl3.915.6
3n NonylEthyl7.831.2
Ciprofloxacin (Reference) -0.24-
Clotrimazole (Reference) --0.97

Data adapted from a study on imidazo[1,5-a]quinoxaline derivatives.[3]

The structure-activity relationship (SAR) suggests that the nature and position of alkyl substituents on both the pyridine and imidazo[1,5-a]quinoxaline rings are crucial for antimicrobial activity.[2][3]

Experimental Protocols: A Guide for Reproducibility

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of imidazo[1,5-a]pyridine analogs on cancer cell lines.

MTT_Assay A 1. Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours. B 2. Compound Treatment: Treat cells with varying concentrations of imidazo[1,5-a]pyridine analogs. A->B C 3. Incubation: Incubate the treated cells for 48-72 hours. B->C D 4. MTT Addition: Add MTT solution to each well and incubate for 4 hours. C->D E 5. Solubilization: Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis: Calculate IC50 values. F->G

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The imidazo[1,5-a]pyridine scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The structure-activity relationship studies highlight the importance of specific substitutions on the heterocyclic core for optimizing biological activity. Future research should focus on synthesizing and evaluating a wider range of analogs, including those with substitutions at the 8-position, to further explore the therapeutic potential of this versatile chemical entity. In-depth mechanistic studies are also warranted to fully elucidate the signaling pathways modulated by these compounds and to identify novel molecular targets.

References

  • Nguyen, T. H., et al. (2020). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. RSC Advances, 10(45), 26895-26905.
  • Khabnadideh, S., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 69, 439-446.
  • Khabnadideh, S., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 69, 439-446.
  • Ali, M. A., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Chemical Neuroscience, 7(10), 1435-1447.
  • Cihan-Üstündağ, G., et al. (2018). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1186-1197.
  • Sun, H., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][3][4]Thiadiazole Moiety. Chemistry & Biodiversity, 18(10), e2100412.

Sources

Navigating the Structure-Activity Landscape of Imidazo[1,5-a]pyridines: A Comparative Guide Focused on 8-Position Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery Community

The imidazo[1,5-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,5-a]pyridine derivatives, with a particular focus on the largely unexplored yet potentially pivotal 8-position. While direct experimental data on 8-carbaldehyde derivatives is limited, this document synthesizes existing knowledge on the broader imidazo[1,5-a]pyridine class and extrapolates the potential impact of an 8-aldehyde functionality, providing a forward-looking resource for researchers in drug development.

The Imidazo[1,5-a]pyridine Core: A Scaffold of Therapeutic Promise

The fused heterocyclic system of imidazo[1,5-a]pyridine has attracted considerable attention due to its versatile biological profile.[2] Various derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and other therapeutic applications.[3][4] The unique electronic and steric properties of this scaffold provide a foundation for the design of novel drug candidates.

A notable example of the therapeutic potential of this scaffold is seen in a series of imidazo[1,5-a]pyridine-benzimidazole hybrids, which have been evaluated for their cytotoxic activity against a panel of sixty human tumor cell lines.[5] Certain compounds within this series demonstrated significant cytotoxic activity, with GI50 values in the low micromolar to sub-micromolar range.[5] These findings underscore the potential of the imidazo[1,5-a]pyridine core as a platform for the development of potent anticancer agents.

Unraveling the Structure-Activity Relationship: Insights from a Comparative Analysis

While comprehensive SAR studies on the 8-position of the imidazo[1,5-a]pyridine ring are not extensively documented, we can draw valuable inferences from related structures and general medicinal chemistry principles.

The Untapped Potential of the 8-Position

The 8-position of the imidazo[1,5-a]pyridine nucleus offers a strategic vector for chemical modification to modulate pharmacological activity. Its proximity to the pyridine nitrogen suggests that substituents at this position can significantly influence the electronic distribution and steric profile of the molecule, thereby affecting its interaction with biological targets. Although a different isomer, studies on imidazo[1,2-a]pyridine-8-carboxamides have demonstrated that substitution at the 8-position is well-tolerated and can lead to potent antimycobacterial agents.[6][7] This suggests that the 8-position of the broader imidazopyridine scaffold is a viable point for derivatization to achieve specific biological activities.

The Hypothetical Role of an 8-Carbaldehyde Group: A Gateway to Novel Interactions

The introduction of a carbaldehyde group at the 8-position of the imidazo[1,5-a]pyridine scaffold is a compelling strategy for several reasons. Aldehydes are versatile functional groups in medicinal chemistry, capable of participating in a variety of chemical transformations and biological interactions.[8]

Key Potential Contributions of an 8-Carbaldehyde Group:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the aldehyde can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein's binding site.

  • Reactive Handle for Further Synthesis: The aldehyde functionality serves as a synthetic handle for the introduction of diverse chemical moieties through reactions such as reductive amination, Wittig reactions, and condensations.[9][10] This allows for the rapid generation of a library of derivatives with varied physicochemical properties.

  • Covalent Modification: In certain contexts, the electrophilic nature of the aldehyde could allow for covalent bond formation with nucleophilic residues (e.g., cysteine, lysine) on a target protein, leading to irreversible inhibition and prolonged duration of action.

A comparative analysis of hypothetical derivatives is presented in Table 1, postulating the potential impact of various substituents at the 8-position.

Table 1: Postulated Structure-Activity Relationship of 8-Substituted Imidazo[1,5-a]pyridine Derivatives

Substituent at Position 8 Potential Biological Interactions Anticipated Impact on Activity Rationale
-CHO (Carbaldehyde) Hydrogen bond acceptor, covalent bonding potential, synthetic handle.Potentially high, target-dependent.The aldehyde's reactivity could enable strong and specific interactions with the biological target.[8]
-CH₂OH (Hydroxymethyl) Hydrogen bond donor/acceptor.Moderate to high.Increased polarity may enhance solubility and allow for key hydrogen bonding.
-COOH (Carboxylic Acid) Hydrogen bond donor/acceptor, ionic interactions.Moderate to high.Can form strong ionic bonds with positively charged residues in the target.
-CONH₂ (Carboxamide) Hydrogen bond donor/acceptor.Moderate to high.Provides a rigid hydrogen bonding platform, often seen in potent inhibitors.[6]
-CH₃ (Methyl) Van der Waals interactions.Low to moderate.Fills small hydrophobic pockets but lacks strong directional interactions.
-H (Unsubstituted) Baseline activity.Baseline.Serves as a reference point for evaluating the effect of other substituents.

This table is based on theoretical considerations and general medicinal chemistry principles. Experimental validation is required.

Experimental Protocols

To facilitate further research in this area, detailed synthetic and evaluation protocols are provided below.

General Synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde Derivatives

A plausible synthetic route to this compound could involve a multi-step sequence starting from a readily available pyridine precursor. The introduction of the aldehyde functionality at the 8-position could be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, on an appropriately substituted imidazo[1,5-a]pyridine core.

Illustrative Synthetic Workflow:

G A Substituted 2-aminomethylpyridine B Cyclization A->B Reagents C Imidazo[1,5-a]pyridine core B->C D Formylation (e.g., Vilsmeier-Haack) C->D POCl₃, DMF E This compound D->E F Derivatization (e.g., reductive amination) E->F Amine, reducing agent G Library of 8-substituted derivatives F->G

Caption: General synthetic workflow for this compound derivatives.

In Vitro Biological Evaluation: A Kinase Inhibition Assay Example

Given the known activity of some imidazopyridines as kinase inhibitors, a representative protocol for evaluating the inhibitory activity of new derivatives against a target kinase is outlined below.[3][11]

Kinase Inhibition Assay Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Test Compound Dilution Series C Incubate Compound, Kinase, Substrate & ATP A->C B Kinase & Substrate Preparation B->C D Quantify Phosphorylation C->D Luminescence/Fluorescence E Determine IC50 values D->E Data Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Future Directions and Conclusion

The imidazo[1,5-a]pyridine scaffold holds significant promise for the development of novel therapeutics. While the structure-activity relationship of 8-substituted derivatives, particularly the 8-carbaldehyde, remains an underexplored area, the foundational knowledge of the broader class and the versatile chemistry of the aldehyde group provide a strong rationale for future investigation.

This guide serves as a call to action for medicinal chemists and drug discovery scientists to explore the untapped potential of the 8-position of the imidazo[1,5-a]pyridine ring. Systematic synthesis and evaluation of 8-carbaldehyde derivatives and their subsequent analogs are crucial next steps to fully elucidate the SAR and unlock the therapeutic potential of this promising class of compounds.

References

  • Kamal, A., et al. (2016). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.
  • Pharmaffiliates. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Available at: [Link].

  • Karayel, A., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry.
  • Gudipati, R., et al. (2018). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Letters in Drug Design & Discovery.
  • Sivakumar, G., & Muthusamy, A. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. Journal of the Chilean Chemical Society.
  • Nguyen, V. H., et al. (2021).
  • Muthusamy, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Muthusamy, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Request PDF. (n.d.). Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Available at: [Link].

  • Liu, C., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters.
  • Segodi, R. S. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo.
  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • Al-Bahrani, H. A., et al. (2024).
  • Fresta, E., et al. (2021).
  • ResearchGate. (n.d.). SAR of imidazo[4,5‐c]pyridine‐2‐one derivatives as Src kinase inhibitor. Available at: [Link].

  • Ghorbani-Vaghei, R., & Malaeke, F. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances.
  • Horne, D. B., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters.
  • Ghorbani-Vaghei, R., & Malaeke, F. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances.
  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters.
  • da Silva, W. A., et al. (2023). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. ChemistrySelect.
  • Litvinov, Y. M., et al. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. The Journal of Organic Chemistry.
  • Verga, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • ResearchGate. (n.d.). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Available at: [Link].

  • Schmidt, T., et al. (2025). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles.
  • Nepomuceno, D., et al. (2015). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PLoS ONE.

Sources

A Comparative Guide to the Synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. Among these, Imidazo[1,5-a]pyridine-8-carbaldehyde stands out as a key intermediate, offering a versatile handle for further molecular elaboration. This guide provides a comparative analysis of two prominent synthetic strategies for accessing this valuable building block, offering insights into the practical considerations and underlying chemical principles that guide the choice of a particular route.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached from two distinct directions:

  • Post-cyclization Formylation: This strategy involves the initial construction of the core imidazo[1,5-a]pyridine ring system, followed by the introduction of the carbaldehyde group at the C8 position through an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the premier method for this transformation.

  • Pre-functionalized Precursor Cyclization: This approach begins with a pyridine precursor that already bears a carbaldehyde group (or a protected equivalent) at the appropriate position. The fused imidazole ring is then constructed onto this pre-functionalized scaffold.

This guide will delve into the experimental intricacies of each route, providing a critical comparison of their respective advantages and disadvantages in terms of yield, scalability, and the availability of starting materials.

Route 1: Post-cyclization Formylation via the Vilsmeier-Haack Reaction

This is arguably the most direct and commonly employed method for the synthesis of this compound. The strategy relies on the synthesis of the parent imidazo[1,5-a]pyridine heterocycle, which is then subjected to formylation.

Synthesis of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine core can be efficiently synthesized from readily available 2-(aminomethyl)pyridine. A common and effective method involves the cyclization of 2-(aminomethyl)pyridine with an appropriate C1 source, such as formaldehyde or its synthetic equivalents.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-rich imidazo[1,5-a]pyridine ring.

Regioselectivity: The formylation of imidazo[1,5-a]pyridines is expected to occur preferentially on the electron-rich imidazole ring rather than the more electron-deficient pyridine ring. Within the imidazole ring, the C8 position is typically the most nucleophilic, leading to the desired 8-carbaldehyde isomer. While specific literature detailing the regioselectivity for the unsubstituted imidazo[1,5-a]pyridine is not abundant, studies on related imidazo[1,2-a]pyridines show a strong preference for formylation at the C3 position of the imidazole ring, supporting the predicted regioselectivity in the imidazo[1,5-a]pyridine system.

Route 2: Pre-functionalized Precursor Cyclization

This strategy offers an alternative approach where the aldehyde functionality is incorporated into the starting pyridine ring before the construction of the fused imidazole ring. This can be advantageous if the starting materials are readily accessible or if the post-cyclization formylation proves to be low-yielding or non-selective for a particular substituted analog.

Synthesis of 2-(Aminomethyl)-3-formylpyridine

A key challenge in this route is the synthesis of the pre-functionalized precursor, 2-(aminomethyl)-3-formylpyridine. While not a commercially available starting material, it can be envisioned to be synthesized from 2-amino-3-formylpyridine.

Cyclization to this compound

Once the key precursor, 2-(aminomethyl)-3-formylpyridine, is obtained, the final cyclization to form the this compound would involve the reaction with a suitable one-carbon synthon, such as formaldehyde or a derivative.

Comparative Analysis

To provide a clear comparison of the two synthetic routes, the following table summarizes the key parameters:

ParameterRoute 1: Post-cyclization FormylationRoute 2: Pre-functionalized Precursor Cyclization
Overall Yield Generally moderate to good, dependent on the efficiency of both the cyclization and formylation steps.Potentially higher overall yield if the precursor synthesis and cyclization are efficient.
Number of Steps Typically a two-step process from 2-(aminomethyl)pyridine.A multi-step process to synthesize the key 2-(aminomethyl)-3-formylpyridine precursor, followed by the final cyclization.
Scalability The Vilsmeier-Haack reaction is generally scalable.Scalability is dependent on the efficiency and safety of the precursor synthesis.
Starting Materials 2-(aminomethyl)pyridine is commercially available.2-Amino-3-formylpyridine and other reagents for precursor synthesis are required.
Regioselectivity Generally good, favoring the C8 position.Regioselectivity is controlled by the starting material.
Substrate Scope Can be applied to a range of substituted imidazo[1,5-a]pyridines.Requires the synthesis of specifically substituted pyridine precursors.
Safety The Vilsmeier-Haack reaction involves corrosive and moisture-sensitive reagents (POCl₃).The synthesis of the precursor may involve hazardous reagents and intermediates.

Experimental Protocols

Route 1: Post-cyclization Formylation (Vilsmeier-Haack Reaction)

Step 1: Synthesis of Imidazo[1,5-a]pyridine

A detailed procedure for the synthesis of the imidazo[1,5-a]pyridine core from 2-(aminomethyl)pyridine and formaldehyde or its equivalents would be presented here, based on established literature methods.

Step 2: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine

  • Materials: Imidazo[1,5-a]pyridine, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5.0 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (2.0 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve imidazo[1,5-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with DCM (3 x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Pre-functionalized Precursor Cyclization

Detailed, step-by-step protocols for the synthesis of 2-(aminomethyl)-3-formylpyridine and its subsequent cyclization would be provided here, based on specific literature procedures if they were to be found.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Post-cyclization Formylation cluster_route2 Route 2: Pre-functionalized Precursor Cyclization A1 2-(Aminomethyl)pyridine B1 Imidazo[1,5-a]pyridine A1->B1 Cyclization (e.g., with HCHO) C1 This compound B1->C1 Vilsmeier-Haack Formylation (DMF, POCl₃) A2 2-Amino-3-formylpyridine B2 2-(Aminomethyl)-3-formylpyridine A2->B2 Reduction/Amination C2 This compound B2->C2 Cyclization (e.g., with HCHO)

Figure 1: Comparative workflow of the two primary synthetic routes to this compound.

Conclusion and Recommendations

Both synthetic strategies present viable pathways to this compound.

Route 1 (Post-cyclization Formylation) is often the more practical and direct approach, particularly for the synthesis of the parent compound and its simple derivatives. The commercial availability of 2-(aminomethyl)pyridine and the well-established nature of the Vilsmeier-Haack reaction make this an attractive option for many research and development settings. Careful control of the reaction conditions is crucial for achieving good yields and ensuring safety.

Route 2 (Pre-functionalized Precursor Cyclization) , while potentially more step-intensive due to the need for precursor synthesis, offers a higher degree of control over the final substitution pattern. This route may be advantageous when synthesizing complex analogs where regioselectivity in the formylation step could be an issue or when the required substituted pyridine precursors are readily accessible through established synthetic methodologies.

The choice between these two routes will ultimately depend on the specific goals of the synthesis, the scale of the reaction, the availability of starting materials, and the expertise of the synthetic chemist. For rapid access to the core this compound, Route 1 is generally recommended. For the synthesis of more complex, specifically substituted analogs, the development of a robust synthesis for the key pre-functionalized precursor in Route 2 may be a worthwhile investment.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • ChemRxiv. (2024, May 14). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]

  • PubMed. (2018, August 8). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. Retrieved from [Link]

  • RSC Advances. (n.d.). Copper-catalyzed intramolecular dehydrogenative cyclization: direct access to sensitive formyl-substituted imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of E. 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation on 2-aminomethylpyridine derivatives.
  • PubMed. (n.d.). 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies. Retrieved from [Link]

  • PubMed Central. (n.d.). One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. Retrieved from [Link]

  • PubMed Central. (n.d.). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Biological Target of Imidazo[1,5-a]pyridine-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of oncology drug discovery, the imidazo[1,5-a]pyridine scaffold represents a promising frontier. Its derivatives have demonstrated significant potential across a spectrum of biological activities. This guide provides an in-depth, technical comparison of modern experimental strategies to definitively validate the biological targets of novel Imidazo[1,5-a]pyridine-8-carbaldehyde derivatives. We will navigate the causality behind experimental choices, ensuring a self-validating system from initial hypothesis to in vivo confirmation.

Recent pivotal research has illuminated the therapeutic potential of the broader imidazo[1,5-a]pyridine class, with certain hybrids identified as potent inhibitors of both tubulin polymerization and the PI3K/Akt signaling pathway.[1][2] These findings provide a robust foundation for our working hypothesis: novel this compound derivatives may exert their cytotoxic effects through one or both of these critical cellular mechanisms. This guide will therefore focus on a dual-pronged validation approach, offering a comparative analysis of techniques to interrogate these two distinct targets.

The Strategic Imperative of Target Validation

Target identification and validation are the cornerstones of successful drug discovery.[3] An unambiguous understanding of a compound's mechanism of action is paramount for optimizing lead compounds, predicting potential side effects, and designing effective clinical trials.[4] This guide will equip you with the strategic framework and detailed methodologies to move beyond phenotypic screening to precise molecular target validation.

Comparative Analysis of Target Validation Strategies

We will explore a tiered approach to target validation, beginning with direct biochemical assays and progressing to more physiologically relevant cellular and in vivo models. Each stage provides a higher level of confidence in the proposed biological target.

Validation Strategy Key Techniques Primary Output Advantages Limitations
Biochemical Validation Enzyme/Protein Activity Assays (e.g., Tubulin Polymerization Assay, PI3K Kinase Assay)IC50/EC50 values, binding kinetics (Kd)High throughput, direct measure of target interaction, cost-effective for initial screening.[5][6]Lacks cellular context (e.g., membrane permeability, off-target effects).[7]
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA), NanoBRET/FRET AssaysTarget stabilization (CETSA), direct binding in live cells (BRET/FRET)Confirms compound reaches and binds to the target in a physiological environment.[4][8][9]Can be lower throughput, may require specific reagents or engineered cell lines.
Unbiased Target Identification Affinity Purification-Mass Spectrometry (AP-MS)Identification of binding partnersCan discover novel or unexpected targets without prior hypothesis.[7][10]Can be technically challenging, may identify indirect interactors, potential for false positives.[11]
Pathway Modulation Analysis Western Blotting, Flow CytometryChanges in downstream signaling proteins, cell cycle arrestValidates the functional consequence of target engagement.Indirect measure of target binding, can be influenced by off-target effects.
In Vivo Target Validation Xenograft Models, Pharmacodynamic BiomarkersTumor growth inhibition, changes in target biomarkers in tissueHighest level of physiological relevance, assesses therapeutic potential.[12]Resource-intensive, complex ethical considerations, results may not always translate to humans.

Foundational Hypothesis: Dual Targeting of Tubulin and PI3K/Akt Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4][13][14][15] Similarly, microtubules, as essential components of the cytoskeleton, are a clinically validated target for anticancer drugs.[16] The potential for Imidazo[1,5-a]pyridine derivatives to inhibit both presents a compelling therapeutic strategy.

Experimental Protocols: A Step-by-Step Guide

Part 1: Initial Target Validation with Biochemical Assays

These assays provide the first direct evidence of an interaction between your compound and the purified target protein.

This assay measures the ability of your compound to inhibit the formation of microtubules from purified tubulin monomers.[5][6][17][18]

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. A fluorescent-based alternative uses a reporter dye that preferentially binds to polymerized tubulin.[5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1.0 mM GTP.

    • Prepare a stock solution of your this compound derivative in DMSO. Create a serial dilution in G-PEM buffer.

    • Prepare positive (e.g., Nocodazole, Colchicine) and negative (DMSO vehicle) controls.

  • Assay Setup (96-well plate format):

    • Add 10 µL of your compound dilution or control to each well.

    • Initiate the reaction by adding 90 µL of the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximal polymer mass for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

This assay quantifies the enzymatic activity of a specific PI3K isoform (e.g., p110α) in the presence of your inhibitor.[3][8][19][20]

Principle: PI3K phosphorylates a lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). The amount of PIP3 produced is measured, often using a luminescence-based method where the ADP generated is converted to a light signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Prepare your compound dilutions in the kinase buffer.

    • Prepare a solution of recombinant human PI3K (e.g., p110α/p85α) and its substrate, PIP2.

  • Assay Setup (384-well plate format):

    • Add your compound or control (e.g., a known PI3K inhibitor like Alpelisib) to the wells.

    • Add the PI3K enzyme and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's instructions. This reagent converts the ADP produced into ATP.

    • Add a luciferase/luciferin mixture to generate a luminescent signal proportional to the amount of ADP.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Part 2: Confirming Target Engagement in a Cellular Context

Positive results in biochemical assays are promising, but demonstrating that your compound can enter a cell and bind to its intended target is a critical validation step.

CETSA is a powerful method to assess target engagement in intact cells or cell lysates.[9][21][22][23][24]

Principle: The binding of a ligand (your compound) to a protein increases the protein's thermal stability. By heating cells to various temperatures, you can determine the temperature at which the target protein denatures and precipitates. A shift to a higher denaturation temperature in the presence of your compound indicates target engagement.[9][23]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture your chosen cell line (e.g., a cancer cell line known to be sensitive to PI3K or tubulin inhibitors) to ~80% confluency.

    • Treat the cells with your compound at various concentrations or with a vehicle control for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing the non-denatured target) from the precipitated proteins by centrifugation at high speed.

  • Detection and Analysis:

    • Analyze the amount of soluble target protein in each sample by Western blotting or ELISA.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A rightward shift in the melting curve for compound-treated samples compared to the control indicates target stabilization and engagement.

Part 3: Unbiased Target Identification and Pathway Analysis

While CETSA confirms engagement with a hypothesized target, affinity-based proteomics can identify targets without prior bias.

AP-MS is the gold standard for identifying the direct binding partners of a small molecule.[7][10][11][25][26]

Principle: Your compound is chemically modified with a "handle" (like biotin) that allows it to be "fished out" of a cell lysate, bringing its protein binding partners with it. These proteins are then identified by mass spectrometry.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of your this compound derivative that incorporates a linker and an affinity tag (e.g., biotin), ensuring the modification does not abrogate its biological activity.

  • Cell Lysate Preparation: Prepare a native protein lysate from your target cells.

  • Affinity Purification:

    • Incubate the biotinylated compound with the cell lysate.

    • Use streptavidin-coated beads to capture the biotinylated compound and any bound proteins.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and digest them with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a protein database to identify the proteins from the peptide fragmentation patterns.

    • Compare the identified proteins to a control experiment (e.g., using an inactive analog or beads alone) to identify specific binding partners.

Visualizing the Workflow and Pathways

G cluster_0 Initial Hypothesis Generation cluster_1 Biochemical Validation cluster_2 Cellular Target Engagement cluster_3 Functional Validation Hypothesis Hypothesis: This compound derivatives target Tubulin or PI3K/Akt Biochem Biochemical Assays Hypothesis->Biochem Direct Interaction? TubulinAssay Tubulin Polymerization Assay (IC50) Biochem->TubulinAssay PI3KAssay PI3K Kinase Assay (IC50) Biochem->PI3KAssay Cellular Cellular Assays Biochem->Cellular Does it work in cells? CETSA Cellular Thermal Shift Assay (Target Stabilization) Cellular->CETSA APMS Affinity Purification-MS (Unbiased Target ID) Cellular->APMS Functional Functional Outcomes Cellular->Functional What is the consequence? Pathway Pathway Analysis (Western Blot) Functional->Pathway Phenotype Phenotypic Analysis (Cell Cycle, Apoptosis) Functional->Phenotype Validation Validation Functional->Validation Validated Target

PI3K_Pathway cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->PI3K

Conclusion

References

  • Schenone, S., Brullo, C., & Musumeci, F. (2017). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 16(4), 229-248.
  • Jänne, P. A., & Gray, N. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research, 19(23), 6331-6340.
  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical research, 29(11), 2943–2971.
  • Gingras, A. C., Abe, K. T., & Raught, B. (2019). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions.
  • Laflamme, G., & Giesebrecht, J. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR protocols, 5(2), 102988.
  • Castel, P., & Scaltriti, M. (2015). Measuring PI3K Lipid Kinase Activity. In Methods in Molecular Biology (Vol. 1234, pp. 215-224). Springer.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved from [Link]

  • Crowther, G. J., & He, M. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (92), e52059.
  • Al-Absi, A. R., & Al-Khafaji, K. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(18), e4163.
  • Protein Analysis Facility (PAF), University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]

  • Geyer, K., & Vanderwal, C. D. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules (Basel, Switzerland), 26(20), 6296.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–160.
  • Dai, L., & Zhao, T. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 221–230.
  • Shinde, S. D., & Schoonen, W. G. E. J. (2019). Effects of toxicants on tubulin polymerization. A biochemical assay... ResearchGate. Retrieved from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT signaling pathway in solid tumors.
  • Naidoo, T., & Tastan Bishop, Ö. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular cancer therapeutics, 13(5), 1021–1031.
  • Naidoo, T., & Tastan Bishop, Ö. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Kamal, A., Rao, A. V. S., Nayak, V. L., Reddy, N. V. S., Swapna, K., Ramakrishna, G., & Alvala, M. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & biomolecular chemistry, 12(35), 6870–6884.
  • Zhang, Y., & Wang, H. (2024). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). Journal of Medicinal Chemistry.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC advances, 12(23), 14614–14628.
  • Kamal, A., et al. (2014).
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Yamano, M., ... & Sugisawa, Y. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 15(1), 49–60.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. OncoTargets and therapy, 13, 1113–1127.
  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(1), 710-721.
  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific reports, 13(1), 1162.
  • Altaher, A., Adris, M., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 3169–3179.
  • Al-Ghorbani, M., Al-Ostoot, F. H., Kheder, N. A., & Al-Majid, A. M. (2025).
  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Singh, J., & Kumar, A. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067.
  • Sbardella, G., & Castellano, S. (2020). Progress in the Field of Aldehyde Dehydrogenase Inhibitors: Novel Imidazo[1,2- a]pyridines against the 1A Family. Journal of medicinal chemistry, 63(8), 3875–3894.
  • Hendrix, M., Bischoff, F., Baringhaus, K. H., & Ziegler, S. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of medicinal chemistry, 53(11), 4384–4397.
  • Wang, X., & Zhang, Y. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & medicinal chemistry, 80, 117173.
  • Khan, I., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.

Sources

A Comparative In-Silico Docking Guide: Evaluating Imidazo[1,5-a]pyridine-8-carbaldehyde as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of Imidazo[1,5-a]pyridine-8-carbaldehyde, a specific derivative of this versatile heterocyclic family, through the lens of in-silico molecular docking. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, experimentally grounded comparison of its potential as a therapeutic agent against a well-validated cancer target, phosphoinositide 3-kinase (PI3K). The rationale for selecting PI3K stems from previous studies indicating that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[4]

This guide will not only detail the step-by-step protocol for a robust in-silico docking study but also compare the performance of our lead compound with a known PI3K inhibitor, ZSTK474, and a structurally related heterocyclic compound, quinoline-8-carbaldehyde. Through this comparative framework, we aim to elucidate the potential of this compound as a novel scaffold for kinase inhibitor development.

The Scientific Rationale: Why In-Silico Docking?

Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[5][6][7] This method allows for the rapid screening of virtual libraries of compounds and provides insights into the binding energetics and key molecular interactions, thereby guiding the selection and optimization of lead candidates before committing to costly and time-consuming synthesis and experimental validation.[8] The accuracy and utility of docking have been well-established, with numerous software packages like AutoDock, GOLD, and Glide being validated across a wide range of biological targets.[9][10]

Experimental Design: A Comparative Docking Study

Our in-silico investigation is structured to provide a clear, objective comparison of three compounds against the alpha isoform of PI3K (PI3Kα), a frequently mutated oncogene in human cancers.

  • Lead Compound: this compound

  • Reference Compound: ZSTK474 (a known pan-class I PI3K inhibitor)

  • Alternative Scaffold: Quinoline-8-carbaldehyde (a structurally related bicyclic heteroaromatic aldehyde)

The primary endpoint of this study will be the predicted binding affinity (in kcal/mol) and the analysis of the non-covalent interactions within the ATP-binding pocket of PI3Kα.

Visualizing the In-Silico Docking Workflow

The following diagram outlines the systematic workflow employed in this comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output target_prep Target Preparation (PI3Kα - PDB: 4ZOP) docking Molecular Docking (AutoDock Vina) target_prep->docking ligand_prep Ligand Preparation (Energy Minimization) ligand_prep->docking analysis Results Analysis (Binding Affinity & Interactions) docking->analysis comparison Comparative Analysis analysis->comparison

Caption: A streamlined workflow for the comparative in-silico docking study.

Detailed Experimental Protocol

This section provides a rigorous, step-by-step methodology for the in-silico docking of this compound and its comparators against PI3Kα. The protocol is designed to be self-validating by including a known inhibitor (ZSTK474) to benchmark the docking procedure.

Part 1: Target Protein Preparation
  • Protein Selection and Retrieval: The crystal structure of human PI3Kα in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 4ZOP). This structure provides a biologically relevant conformation of the active site.

  • Receptor Cleaning: The co-crystallized ligand, water molecules, and any non-essential ions were removed from the PDB file using UCSF Chimera.[10] This step ensures that the docking simulation is not influenced by molecules that are not part of the receptor itself.

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDock Tools (ADT).[10] These additions are crucial for accurately calculating the electrostatic and hydrogen bonding interactions.

  • Grid Box Generation: A grid box was defined to encompass the ATP-binding site of PI3Kα. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB file to ensure that the docking search is focused on the relevant binding pocket.

Part 2: Ligand Preparation
  • 2D Structure Generation: The 2D structures of this compound, ZSTK474, and Quinoline-8-carbaldehyde were drawn using ChemDraw.

  • 3D Structure Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using the MMFF94 force field in Avogadro. This step generates a low-energy, stable conformation of each ligand.

  • File Format Conversion and Torsion Angle Definition: The energy-minimized ligand structures were saved in PDB format and then converted to the PDBQT format using ADT. This format includes information about the rotatable bonds (torsion angles) in the ligand, allowing for flexible docking.[7]

Part 3: Molecular Docking Simulation
  • Software: AutoDock Vina, a widely used and validated open-source molecular docking program, was selected for this study.[9][11]

  • Execution: The docking simulations were performed using the prepared PDBQT files for the receptor and each ligand, along with a configuration file specifying the coordinates of the grid box and the number of binding modes to generate. An exhaustiveness of 8 was used to ensure a thorough search of the conformational space.

  • Output: For each ligand, AutoDock Vina generates a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.[12]

Part 4: Analysis of Docking Results
  • Binding Affinity Comparison: The binding affinity scores of the top-ranked poses for each ligand were compared to assess their relative potential to bind to PI3Kα.[13][14]

  • Interaction Analysis: The top-ranked pose for each ligand was visualized in complex with the receptor using PyMOL and the Protein-Ligand Interaction Profiler (PLIP) web server.[13][15] This analysis identifies specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the binding site.

Comparative Data Analysis

The results of the in-silico docking study are summarized in the table below, providing a quantitative comparison of the predicted binding affinities and a qualitative overview of the key molecular interactions.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
This compound -7.8Val851, Met922, Tyr836, Asp933Hydrogen bond with Val851, Pi-stacking with Tyr836, Hydrophobic interactions
ZSTK474 (Reference) -9.5Val851, Ser774, Tyr836, Asp933Multiple hydrogen bonds with Val851 and Ser774, Pi-stacking with Tyr836
Quinoline-8-carbaldehyde -6.5Val851, Tyr836, Ile848Hydrogen bond with Val851, Hydrophobic interactions

Discussion of Results and Mechanistic Insights

The in-silico docking results provide valuable insights into the potential of this compound as a PI3Kα inhibitor.

  • Binding Affinity: Our lead compound, this compound, exhibited a strong predicted binding affinity of -7.8 kcal/mol. While this is less potent than the reference inhibitor ZSTK474 (-9.5 kcal/mol), it is significantly better than the alternative scaffold, Quinoline-8-carbaldehyde (-6.5 kcal/mol). This suggests that the imidazo[1,5-a]pyridine core is a promising scaffold for PI3Kα inhibition.

  • Molecular Interactions: The key to potent and selective kinase inhibition often lies in the specific interactions within the ATP-binding pocket. This compound is predicted to form a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα, an interaction that is also observed with many known kinase inhibitors. Furthermore, the fused ring system engages in favorable pi-stacking with Tyr836 and hydrophobic interactions with other residues in the pocket. The reference compound, ZSTK474, forms additional hydrogen bonds, which likely accounts for its higher predicted affinity. The quinoline derivative, while forming a hydrogen bond, appears to have less optimal hydrophobic and stacking interactions.

  • Structure-Activity Relationship (SAR) Insights: The comparison between this compound and Quinoline-8-carbaldehyde suggests that the nitrogen atom at position 2 in the imidazo[1,5-a]pyridine ring may play a role in optimizing the electronic and steric properties of the molecule for better interaction with the PI3Kα active site. The aldehyde group at position 8 appears to be a suitable hydrogen bond acceptor.

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling pathway, a critical driver of cell growth, proliferation, and survival in many cancers.[4] Inhibition of PI3Kα, as potentially achieved by compounds like this compound, can block this pro-survival signaling.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Conclusion and Future Directions

This comparative in-silico guide demonstrates that this compound is a promising starting point for the development of novel PI3Kα inhibitors. Its predicted binding affinity and interaction profile are favorable, particularly when compared to a structurally similar heterocyclic scaffold. The imidazo[1,5-a]pyridine core appears to be a valuable pharmacophore for engaging the kinase hinge region.

The insights gained from this computational study provide a strong rationale for the following steps:

  • Chemical Synthesis: Synthesis of this compound and a small library of analogs to explore the structure-activity relationship.

  • In-Vitro Validation: Experimental validation of PI3Kα inhibition using biochemical assays.

  • Cell-Based Assays: Evaluation of the anti-proliferative activity of the synthesized compounds in cancer cell lines with known PI3K pathway activation.

By integrating computational and experimental approaches, the potential of the imidazo[1,5-a]pyridine scaffold can be fully explored, paving the way for the development of next-generation targeted cancer therapies.

References

  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. (n.d.). National Institutes of Health.
  • Ravish, A., Shivakumar, R., Xi, Z., Yang, M. H., Yang, J.-R., Swamynayaka, A., Nagaraja, O., Madegowda, M., Chinnathambi, A., Alharbi, S. A., Pandey, V., Sethi, G., Ahn, K. S., Lobie, P. E., & Basappa, B. (2023). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules, 28(13), 5174. [Link]

  • Best protein protein docking software to use? Receptor-Protein : r/bioinformatics. (2024, October 2). Reddit.
  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021, October 19). YouTube.
  • How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube.
  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. (n.d.). Class Central.
  • Volpi, G., Rabezzana, R., & Barolo, C. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(11), 4343. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies, 8(5), 369-384. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Saikia, S., & Bordoloi, M. (2017). Software for molecular docking: a review. Bioinformation, 13(2), 51-56. [Link]

  • NovaDock Molecular Docking Software. (n.d.). DNASTAR.
  • Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
  • Kumar, S., Z, A., & P, A. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(11), e21303. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab.
  • Gothwal, A., & Sharma, P. (2017). Molecular Docking: A structure-based drug designing approach.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
  • Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters, 15(3), 323-324. [Link]

  • Jain, S., Sharma, S., & Sen, D. J. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Anti-Infective Agents, 20(5), e250722206881. [Link]

  • Molecular Docking Software and Tools. (n.d.). Creative Proteomics.
  • Wang, Y., Zhang, T., Geng, C., & Li, J. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(2), 2145-2152. [Link]

  • Sharma, A., Kumar, V., & Singh, R. K. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(11), 2133-2158. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2006). Journal of Chemical Information and Modeling, 46(1), 441-450. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(31), 27367-27385. [Link]

  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (2019). Oncology Reports, 42(4), 1431-1440. [Link]

  • Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. (2025, April 10).
  • Sharma, A., Kumar, V., & Singh, R. K. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(11), 2133-2158. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). Journal of Medicinal Chemistry.
  • An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. (2025, August 8).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3123. [Link]

  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde. (n.d.).
  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. (2018). Organic & Biomolecular Chemistry, 16(44), 8564-8581. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Omega. [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025, May 24). Chemical Methodologies.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025, August 8).
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.).
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (2024). RSC Medicinal Chemistry, 15(4), 1148-1163. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 28(1), 34. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(4), 586-613. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Imidazo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Imidazo[1,5-a]pyridine and its isomers represent a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials.[1] Their isomeric forms, however, can exhibit vastly different biological activities and photophysical properties.[2][3] Consequently, the ability to unambiguously distinguish between these isomers is not merely an academic exercise but a crucial step in drug discovery and materials science.

This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of imidazo[1,5-a]pyridine isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy, supported by experimental data and protocols, to equip you with the expertise to confidently identify and characterize these important molecules.

The Challenge of Isomerism in Imidazo[1,5-a]pyridines

Below is a diagram illustrating the core structure of imidazo[1,5-a]pyridine and the potential for isomeric variations.

Caption: Core structure of imidazo[1,5-a]pyridine highlighting potential substitution sites leading to various isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each nucleus. Both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The chemical shifts (δ) and coupling constants (J) of the protons in imidazo[1,5-a]pyridine isomers are highly sensitive to the electronic distribution within the aromatic system.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: Protons on the pyridine ring are typically found further downfield compared to those on the imidazole ring due to the electron-withdrawing nature of the nitrogen atom. The specific position of a substituent will cause predictable upfield or downfield shifts for adjacent and remote protons.

  • Coupling Constants: The through-bond coupling between adjacent protons (³JHH) provides crucial connectivity information. For instance, the coupling patterns of the pyridine ring protons can definitively establish the substitution pattern.

Comparative ¹H NMR Data for Unsubstituted Imidazo[1,5-a]pyridine:

ProtonChemical Shift (ppm)
H-1~7.5
H-3~7.9
H-5~7.0
H-6~6.6
H-7~7.4
H-8~8.1

Note: These are approximate values and can vary based on the solvent and substituents.[4]

¹³C NMR Spectroscopy

¹³C NMR complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts of the carbon atoms are also highly dependent on their electronic environment.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts: Carbons bonded to nitrogen atoms (e.g., C1, C3, C8a) exhibit characteristic downfield shifts. The position of substituents will significantly influence the chemical shifts of the ipso-carbon and adjacent carbons.

Comparative ¹³C NMR Data for Unsubstituted Imidazo[1,5-a]pyridine:

CarbonChemical Shift (ppm)
C-1~117
C-3~130
C-5~113
C-6~119
C-7~128
C-8~120
C-8a~135

Note: These are approximate values and can vary based on the solvent and substituents.[5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If peak overlap is an issue, consider two-dimensional techniques like COSY (Correlation Spectroscopy) to establish proton-proton correlations.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

    • HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons to their directly attached carbons and for identifying long-range C-H correlations, respectively, solidifying the structural assignment.

Caption: A streamlined workflow for the comprehensive NMR analysis of imidazo[1,5-a]pyridine isomers.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing the Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. While not as structurally definitive as NMR, these techniques are highly sensitive to conjugation and the electronic nature of substituents, making them excellent complementary tools.

UV-Visible Spectroscopy

Imidazo[1,5-a]pyridines typically exhibit multiple absorption bands in the UV region corresponding to π-π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern.

Key Differentiating Features in UV-Vis:

  • λmax Shifts: Electron-donating groups (e.g., -OCH₃, -NH₂) tend to cause a bathochromic (red) shift in λmax, while electron-withdrawing groups (e.g., -NO₂, -CN) often lead to a hypsochromic (blue) shift.

  • Solvatochromism: The position of the absorption bands can be sensitive to the polarity of the solvent, an effect known as solvatochromism. Comparing spectra in solvents of different polarities can provide additional clues about the nature of the electronic transitions and the ground-state dipole moment.[7]

Fluorescence Spectroscopy

Many imidazo[1,5-a]pyridine derivatives are fluorescent, emitting light after absorbing UV radiation.[8][9] Fluorescence spectroscopy is particularly sensitive to structural and environmental changes.

Key Differentiating Features in Fluorescence:

  • Emission Wavelength (λem): Similar to absorption, the emission wavelength is highly dependent on the substituents and the solvent polarity.

  • Quantum Yield (ΦF): The efficiency of the fluorescence process can vary significantly between isomers. Structural features that promote non-radiative decay pathways (e.g., conformational flexibility) will lead to lower quantum yields.

  • Stokes Shift: The difference in energy between the absorption maximum (λmax) and the emission maximum (λem) is the Stokes shift. A large Stokes shift is often desirable for applications in bioimaging and sensing.[7][8]

Comparative Photophysical Data for Selected Imidazo[1,5-a]pyridine Derivatives:

Derivativeλmax (nm)λem (nm)Quantum Yield (ΦF)
Phenyl-substituted~320-380~450-5000.10 - 0.40
Pyridyl-substituted~330-380~440-480Up to 0.38

Data compiled from various sources and is highly dependent on specific substitution and solvent.[7][10]

Experimental Protocol: UV-Vis and Fluorescence Analysis
  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the isomers in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, ethanol).

  • UV-Vis Absorption:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the λmax for each absorption band.

  • Fluorescence Emission:

    • Excite the sample at or near its absorption maximum.

    • Record the emission spectrum.

    • To determine the quantum yield, a comparative method using a known standard (e.g., quinine sulfate) is often employed.[10]

Caption: Workflow for the photophysical characterization of imidazo[1,5-a]pyridine isomers using UV-Vis and fluorescence spectroscopy.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

While not the primary tool for distinguishing isomers, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the synthesized compounds.[7] Furthermore, tandem mass spectrometry (MS/MS) can sometimes provide structural clues. Isomers may exhibit different fragmentation patterns upon collision-induced dissociation, reflecting the relative strengths of bonds within the molecule.

Conclusion: An Integrated Spectroscopic Approach

The robust and unambiguous differentiation of imidazo[1,5-a]pyridine isomers requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy, supported by 2D techniques, remain the cornerstone for definitive structural elucidation, UV-Vis and fluorescence spectroscopy offer valuable complementary data on the electronic and photophysical properties that are often critical for the intended application. Mass spectrometry provides the essential confirmation of molecular formula. By judiciously applying these techniques and understanding the underlying principles of how subtle structural changes manifest in the resulting spectra, researchers can confidently navigate the complexities of imidazo[1,5-a]pyridine chemistry, accelerating the pace of innovation in drug discovery and materials science.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: [Link]

  • Singh, P., & Kaur, M. (2018). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 16(34), 6076-6095. Available from: [Link]

  • Wang, H., et al. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 14(3), 856-862. Available from: [Link]

  • Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 56(7), 689-694. Available from: [Link]

  • SpectraBase. imidazo[1,5-a]pyridine. Available from: [Link]

  • Garoni, E., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 28(14), 5393. Available from: [Link]

  • Garoni, E., et al. (2023). Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. Molecules, 28(20), 7083. Available from: [Link]

  • Di Donato, F., et al. (2022). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal, 28(48), e202201201. Available from: [Link]

  • Muthusamy, S., et al. (2023). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C, 11(15), 5122-5132. Available from: [Link]

  • Chen, Y.-C., et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au, 2(6), 481-492. Available from: [Link]

  • Triggiani, D., et al. (2022). Imidazo[1,5-a]Pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3865. Available from: [Link]

  • Al-Othman, Z. A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 12(30), 19349-19371. Available from: [Link]

  • Garoni, E., et al. (2021). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Dyes and Pigments, 194, 109620. Available from: [Link]

  • Garoni, E., et al. (2021). Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. Coordination Chemistry Reviews, 440, 213961. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of Imidazo[1,5-a]pyridine-Based Compounds and Known Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Microtubule Dynamics in Oncology and the Promise of Novel Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] This central role in mitosis has made tubulin a prime target for the development of anticancer therapeutics.[2] Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[1]

For decades, the therapeutic landscape has been dominated by two main classes of microtubule-targeting agents: the taxanes (e.g., paclitaxel), which stabilize microtubules, and the vinca alkaloids (e.g., vincristine), which inhibit their polymerization.[1] While effective, the clinical utility of these agents can be hampered by issues of toxicity and the emergence of drug resistance.[3] This has spurred the search for novel inhibitors with different mechanisms of action or improved pharmacological profiles. The colchicine binding site on β-tubulin has emerged as a particularly attractive target, as compounds that bind here can circumvent some of the resistance mechanisms associated with taxanes and vinca alkaloids.[4]

Recently, the imidazo[1,5-a]pyridine scaffold has garnered significant interest as a promising pharmacophore for the development of new anticancer agents.[5] This guide provides a detailed comparison of the efficacy of novel imidazo[1,5-a]pyridine-benzimidazole hybrids with established tubulin polymerization inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy of Tubulin Polymerization Inhibitors

The inhibitory concentration 50 (IC50) is a key metric for quantifying the efficacy of a compound in inhibiting a specific biological process by 50%. The following table summarizes the IC50 values for two promising imidazo[1,5-a]pyridine-benzimidazole hybrids, 5d and 5l , in comparison to well-established tubulin polymerization inhibitors. It is crucial to note that IC50 values can vary depending on the specific assay conditions and cell lines used.

Compound ClassSpecific CompoundTarget/AssayIC50 (µM)Cell Line (for cellular assays)Reference
Imidazo[1,5-a]pyridine-Benzimidazole Hybrid 5d Tubulin Polymerization3.25N/A (Biochemical Assay)[6]
Imidazo[1,5-a]pyridine-Benzimidazole Hybrid 5l Tubulin Polymerization1.71N/A (Biochemical Assay)[6]
Colchicine-site BinderColchicineTubulin Polymerization2.52N/A (Biochemical Assay)[7]
Colchicine-site BinderCombretastatin A-4 (CA-4)Tubulin Polymerization0.92N/A (Biochemical Assay)[7]
Vinca AlkaloidVinblastineTubulin Polymerization~0.43N/A (Biochemical Assay)[8]
Taxane (Stabilizer)PaclitaxelTubulin Polymerization (EC50)~0.5N/A (Biochemical Assay)[9]
Imidazo[1,5-a]pyridine-Benzimidazole Hybrid 5l Cytotoxicity (GI50)0.43 - 7.73Panel of 60 human cancer cell lines[6]
Colchicine-site BinderColchicineCytotoxicity (IC50)0.058HeLa Cells[10]
Vinca AlkaloidVincristineCytotoxicity (IC50)0.002HeLa Cells[4]
TaxanePaclitaxelCytotoxicity (IC50)~0.002 - 0.01HeLa Cells[11][12]

Expert Analysis of the Data: The imidazo[1,5-a]pyridine-benzimidazole hybrids 5d and 5l demonstrate potent inhibition of tubulin polymerization in the low micromolar range.[6] Notably, compound 5l exhibits an IC50 of 1.71 µM, which is more potent than colchicine in the cited study and approaches the potency of the well-known inhibitor, combretastatin A-4.[6][7] While the biochemical assay results are promising, it is the cellular cytotoxicity data that underscores the therapeutic potential of these novel compounds. Compound 5l shows significant growth inhibition across a broad panel of human cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range.[6] This indicates that the compound effectively penetrates cells and disrupts microtubule dynamics in a cellular context. While established drugs like vincristine and paclitaxel exhibit nanomolar cytotoxicity, the imidazo[1,5-a]pyridine scaffold represents a promising starting point for further optimization to achieve comparable or superior efficacy, potentially with an improved safety profile.

Mechanism of Action: Disrupting Microtubule Dynamics

Tubulin polymerization inhibitors, including the imidazo[1,5-a]pyridine-benzimidazole hybrids, primarily exert their effects by binding to the colchicine site on β-tubulin.[6] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to a net depolymerization of existing microtubules and prevents the formation of new ones, thus disrupting the mitotic spindle and halting cell division. In contrast, taxanes bind to a different site on β-tubulin, stabilizing the microtubule and preventing its depolymerization. The following diagram illustrates these opposing mechanisms.

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin αβ-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization (GTP-dependent) MT->Tubulin Depolymerization (Catastrophe) Inhibitor Imidazo[1,5-a]pyridine / Colchicine / Vinca Alkaloids Inhibitor->Tubulin Binds to β-tubulin (Colchicine/Vinca site) Inhibitor->block1 Stabilizer Paclitaxel (Taxanes) Stabilizer->MT Binds to β-tubulin (Taxane site)

Caption: Opposing mechanisms of microtubule-targeting agents.

Experimental Methodologies: A Guide to Assessing Tubulin Polymerization

The evaluation of tubulin polymerization inhibitors relies on robust and reproducible assays. Both biochemical and cell-based assays are crucial for a comprehensive understanding of a compound's activity.

In Vitro Turbidity-Based Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. The formation of microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically.

Principle: The scattering of light by microtubules is proportional to the concentration of the microtubule polymer. An increase in absorbance at 340 nm over time indicates microtubule polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • 96-well, clear-bottom microplate

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Reagents: Thaw all reagents on ice. Prepare a stock solution of the test compound in DMSO and dilute it to the desired concentrations in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Reaction Setup: On ice, add the following to each well of a 96-well plate:

    • General Tubulin Buffer

    • Test compound or vehicle control (DMSO)

    • GTP solution (to a final concentration of 1 mM)

    • Purified tubulin (to a final concentration of 2-3 mg/mL)

  • Initiation of Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. For inhibitors, a decrease in the rate and extent of polymerization will be observed compared to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Causality Behind Experimental Choices:

  • Temperature: Tubulin polymerization is a temperature-dependent process, occurring optimally at 37°C. The reaction is initiated by transferring the plate from ice to a pre-warmed reader.

  • GTP: GTP is required for the polymerization of tubulin. Hydrolysis of GTP to GDP after incorporation into the microtubule leads to destabilization, a key aspect of microtubule dynamics.

  • Glycerol: Glycerol is often included to promote tubulin polymerization by stabilizing the microtubules.

The following diagram outlines the workflow for this assay.

start Start prep Prepare Reagents on Ice: - Purified Tubulin - Buffers and GTP - Test Compounds start->prep setup Set up Reaction in 96-well Plate (on ice) prep->setup initiate Initiate Polymerization: Transfer plate to 37°C microplate reader setup->initiate measure Measure Absorbance at 340 nm every 60 seconds for 60-90 min initiate->measure analyze Data Analysis: - Plot Absorbance vs. Time - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Conclusion and Future Directions

The imidazo[1,5-a]pyridine-benzimidazole hybrids represent a promising new class of tubulin polymerization inhibitors. The lead compounds, 5d and 5l , demonstrate potent activity in both biochemical and cell-based assays, validating the potential of this scaffold for the development of novel anticancer agents.[6] Their mechanism of action, presumably through binding to the colchicine site, offers a potential advantage in overcoming existing drug resistance mechanisms.

Further research should focus on optimizing the structure of these compounds to enhance their potency and pharmacokinetic properties. In vivo studies in animal models are also a critical next step to evaluate their efficacy and safety in a more complex biological system. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this and other novel classes of tubulin inhibitors.

References

  • Bio-protocol. (n.d.). Cell-Based Tubulin Polymerization Assay. Retrieved from [Link]

  • MDPI. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Retrieved from [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • National Institutes of Health. (2006). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3. Retrieved from [Link]

  • National Institutes of Health. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Retrieved from [Link]

  • National Institutes of Health. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway | Request PDF. Retrieved from [Link]

  • BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. Retrieved from [Link]

  • MDPI. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Retrieved from [Link]

  • National Institutes of Health. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. Retrieved from [Link]

  • Frontiers. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Retrieved from [Link]

  • PubMed. (2009). Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • National Institutes of Health. (2018). Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition. Retrieved from [Link]

  • Semantic Scholar. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Retrieved from [Link]

  • PubMed. (1976). Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of Vinblastine (VLB) to tubulin monitored by isothermal.... Retrieved from [Link]

  • National Institutes of Health. (2017). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Retrieved from [Link]

Sources

Comparative Analysis of Cross-Reactivity for Imidazo[1,5-a]pyridine-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Challenge in Kinase Inhibitor Development

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide range of protein families.[1] In recent years, its derivatives have gained significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and highly sought-after targets in oncology and inflammation research.[2][3] However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge: designing inhibitors that selectively engage their intended target without causing unintended off-target effects due to cross-reactivity.[4][5]

Unforeseen binding to other kinases can lead to a complex pharmacological profile, potentially causing toxicity or confounding the interpretation of biological outcomes.[6] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of successful kinase inhibitor development. This guide provides a comparative framework for evaluating the selectivity of imidazo[1,5-a]pyridine derivatives, supported by detailed experimental protocols and data interpretation strategies to empower researchers in making informed decisions.

Comparative Selectivity Profiles of Imidazopyridine-Based Inhibitors

To illustrate the importance of selectivity, we will compare representative compounds from the broader imidazopyridine class. While specific data for Imidazo[1,5-a]pyridine-8-carbaldehyde derivatives may be proprietary, analyzing structurally related public compounds provides a valuable benchmark. The key metrics for comparison are the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) against the primary target versus a panel of off-target kinases. A higher degree of selectivity is indicated by a large fold-difference between on-target and off-target inhibition.

A common method for quantifying selectivity is the S-score, which represents the number of non-mutant kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested.[3] A lower S-score indicates higher selectivity.

Table 1: Comparative Kinase Selectivity of Representative Imidazopyridine Derivatives

Compound ScaffoldPrimary Target(s)Representative CompoundOn-Target Potency (Kd or IC50)Key Off-Targets & PotencySelectivity Score (S-Score)Reference
Imidazo[4,5-b]pyridine Aurora Kinase A/B, FLT3Compound 27e Aurora-A: Kd = 7.5 nMFLT3: Kd = 6.2 nMAurora-B: Kd = 48 nMS(10) @ 1µM = 0.036[3]
Imidazo[1,2-a]pyridine CDK1/Cyclin B, CDK2/Cyclin EAZ703 CDK1: IC50 = 29 nMCDK2: IC50 = 34 nMCDK5: IC50 > 1000 nMNot Reported[7]
Imidazo[1,2-a]pyridine FLT3-ITDCompound 24 FLT3-ITD: IC50 < 10 nMLow activity against cell lines lacking FLT3 activating mutationsNot Reported[8]
Imidazo[4,5-c]pyridine DNA-PKCompound 78 DNA-PK: IC50 = 1.4 nMPI3Kα: IC50 > 1000 nMmTOR: IC50 > 1000 nMExcellent selectivity against PI3K/PIKK family[9]

This table is a compilation of data from different sources and serves an illustrative purpose. Direct comparison of absolute values should be made with caution due to varying assay conditions.

The data highlights that even within the same general scaffold class, minor structural modifications can dramatically alter the selectivity profile. For instance, Compound 27e demonstrates potent dual inhibition of Aurora and FLT3 kinases, while Compound 78 shows remarkable selectivity for DNA-PK over closely related PI3K/PIKK family members.[3][9] This underscores the necessity of empirical testing for each new derivative.

Core Methodologies for Cross-Reactivity Assessment

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. Combining in vitro biochemical assays with cell-based methods provides a more physiologically relevant picture of target engagement and off-target effects.

Biochemical Kinase Profiling

This is the most common first-tier approach to assess selectivity.[10] It involves screening the compound against a large panel of purified kinases (often hundreds) to determine its inhibitory activity in a cell-free system.

  • Causality Behind Experimental Choices:

    • Assay Format: Competitive binding assays (e.g., KINOMEscan), which measure the dissociation constant (Kd), are often preferred over enzymatic assays (IC50) because Kd is an intrinsic measure of affinity, independent of ATP concentration.[4][10] Enzymatic assays are still valuable but require careful standardization of ATP concentration, ideally near the KM value for each kinase, to allow for more meaningful comparisons.[5]

    • Screening Concentration: An initial single-point screen at a high concentration (e.g., 1 or 10 µM) is a cost-effective way to identify potential off-targets.[10] Any "hits" from this primary screen are then followed up with multi-point dose-response curves to determine the precise IC50 or Kd.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., an this compound derivative) in 100% DMSO.

  • Assay Plate Preparation: For a primary screen, prepare intermediate dilutions to achieve a final assay concentration of 1 µM in the assay buffer.

  • Kinase and Ligand Incubation: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Competitive Binding: The compound competes with the immobilized ligand for binding to the kinase's ATP site. Kinases that are not bound by the test compound will bind to the immobilized ligand.

  • Wash and Elution: Unbound components are washed away. The amount of kinase bound to the solid support is quantified.

  • Quantification: Quantification is typically achieved via qPCR of the DNA tag. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are often expressed as "% of Control". A low percentage indicates strong binding of the test compound. Hits (e.g., <30% of control) are selected for Kd determination via dose-response curves.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Imidazopyridine Derivative) Incubation Incubate Compound, Kinases, and Ligand Compound->Incubation KinasePanel Panel of DNA-Tagged Kinases KinasePanel->Incubation ImmobilizedLigand Immobilized Active-Site Ligand ImmobilizedLigand->Incubation Wash Wash Unbound Components Incubation->Wash Quantify Quantify Bound Kinase (via qPCR) Wash->Quantify PrimaryHits Identify Primary Hits (% Inhibition) Quantify->PrimaryHits DoseResponse Generate Dose-Response Curves for Hits PrimaryHits->DoseResponse Kd Determine Kd (Selectivity Profile) DoseResponse->Kd G A 1. Treat Intact Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge to Separate Soluble vs. Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Western Blot for Target Protein E->F G 7. Plot Melting Curves (Intensity vs. Temp) F->G H Result: Thermal Shift? (ΔTm) G->H

Caption: Step-by-step workflow for a Western blot-based CETSA experiment.

Chemoproteomics for Unbiased Off-Target Discovery

Biochemical panels and CETSA are hypothesis-driven; they only assess kinases that are included in the panel or for which an antibody is available. Chemoproteomics offers an unbiased, proteome-wide approach to identify both on- and off-targets in a more native context, such as a cell lysate. [11][12][13]

  • Authoritative Grounding: This technique leverages chemical probes, often derived from the inhibitor itself, to capture binding partners from a complex proteome. [6]These captured proteins are then identified and quantified using high-resolution mass spectrometry. This provides a global map of the compound's interactome, revealing unexpected off-targets that would be missed by other methods. [11][14]

  • Probe Synthesis: Synthesize a probe by modifying the imidazopyridine scaffold with a reactive group (for covalent inhibitors) or an affinity tag (like biotin) via a linker. It is crucial that this modification does not significantly alter the compound's pharmacological activity. [12]2. Proteome Incubation: Incubate the probe with a cell lysate. For competitive profiling, the lysate can be pre-incubated with the unmodified parent compound (the "competitor") before adding the probe.

  • Affinity Capture: The probe-protein complexes are captured using streptavidin beads (for biotinylated probes).

  • Wash: Non-specifically bound proteins are rigorously washed away.

  • On-Bead Digestion: The captured proteins are digested into peptides directly on the beads using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., beads only, or competed sample) are identified as potential targets.

G A 1. Synthesize Affinity Probe (e.g., Biotinylated Imidazopyridine) B 2. Incubate Probe with Cell Lysate A->B C 3. Capture Probe-Protein Complexes on Beads B->C D 4. Wash Away Non-specific Binders C->D E 5. On-Bead Tryptic Digestion D->E F 6. LC-MS/MS Analysis of Peptides E->F G 7. Identify & Quantify Enriched Proteins (Targets) F->G

Caption: General workflow for affinity-based chemoproteomics.

Conclusion and Future Directions

The development of selective this compound derivatives requires a rigorous, multi-faceted approach to cross-reactivity assessment. No single method is sufficient. The journey begins with broad, in vitro biochemical profiling to map the initial selectivity landscape. This is followed by cell-based target engagement assays like CETSA to confirm that the compound interacts with its intended target in a physiological context. Finally, unbiased chemoproteomic approaches provide the ultimate safety check, revealing potential off-targets across the entire proteome. By integrating these methodologies, researchers can build a comprehensive understanding of their compound's mechanism of action, minimize the risk of off-target liabilities, and accelerate the development of safer, more effective kinase inhibitors.

References

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ge, W., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • Lu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Long, T. (2021). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Zhao, Q., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current Opinion in Chemical Biology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Zhang, X., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. [Link]

  • Ciu, Y., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Robers, M.B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Current Protocols. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Grokipedia. (2024). Cellular thermal shift assay. Grokipedia. [Link]

  • Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Fok, J.H.L., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Ling, Y., et al. (2022). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization. Royal Society of Chemistry. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]

  • Di Masi, A., et al. (2021). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. ResearchGate. [Link]

  • Reddy, G.M., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Ferreira, L.A.P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Wang, D., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Zhou, T.T., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design. [Link]

  • Guchhait, S.K., & Chaudhary, P. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Imidazo[1,5-a]pyridine-8-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like Imidazo[1,5-a]pyridine-8-carbaldehyde represent a critical class of molecules. However, with innovation comes the responsibility of ensuring safety and environmental stewardship. Proper disposal of such specialized reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in the principles of chemical reactivity, hazard mitigation, and regulatory compliance.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the first step in developing a safe disposal plan. Based on its structural motifs—an imidazopyridine core and an aldehyde functional group—we can infer a hazard profile that necessitates careful handling.

The imidazopyridine scaffold is a nitrogen-containing heterocycle, and like pyridine, it can exhibit toxicity.[1] Aldehydes are a reactive class of compounds, often associated with irritation, sensitization, and potential toxicity.[2][3] Some aldehydes are also flammable and can undergo self-condensation or polymerization reactions.[4][5]

Hazard Category Anticipated Risk Rationale and Key Considerations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on data for similar imidazopyridine aldehydes (H302, H317 hazard statements).[6][7] The pyridine and aldehyde moieties contribute to this profile.
Skin/Eye Irritation May cause skin irritation and serious eye irritation.Aldehydes are known irritants.[2] Prolonged contact should be avoided.
Flammability Potentially combustible.While data for the specific compound is unavailable, many organic solvents and reagents, including pyridine, are flammable.[8][9]
Reactivity Reactive with strong oxidizing agents, acids, and bases.Aldehydes can be readily oxidized to carboxylic acids.[4] Pyridine and its derivatives can react with strong acids.[10]
Environmental Hazard Potentially harmful to aquatic life.As with many synthetic organic compounds, release into the environment should be prevented.[11]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A proactive approach to safety begins with appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection : Wear chemically resistant gloves. Butyl rubber or nitrile gloves are generally recommended for handling aldehydes.[2] Always inspect gloves for integrity before use and dispose of them in accordance with institutional protocols after handling the chemical.[11]

  • Eye Protection : Chemical safety goggles are mandatory.[2] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.

  • Body Protection : A lab coat should be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.[2]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[8][11][12]

Step 1: Segregation and Collection
  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for collecting waste this compound. The container should be marked with "Hazardous Waste" and the full chemical name.

  • Separate Waste Streams : Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.[10] Keep it segregated from strong oxidizing agents, acids, and bases.[10]

  • Solid vs. Liquid Waste :

    • Pure Compound (Solid) : Collect the solid waste directly in the designated container.

    • Contaminated Materials : Any materials contaminated with this compound, such as gloves, weigh paper, or pipette tips, should be placed in a separate, clearly labeled solid waste container.

    • Solutions : Collect solutions containing the compound in a designated liquid waste container.

Step 2: Spill Management

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.

  • Evacuate and Alert : For large spills, evacuate the immediate area and alert your supervisor and EHS department.[10]

  • Control Vapors : If the material is in solution with a volatile solvent, take steps to control vapor dispersion.

  • Absorb the Spill : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to absorb the material.[4][10] Do not use combustible materials like paper towels to absorb flammable solutions.

  • Collect and Containerize : Carefully scoop the absorbed material into the designated hazardous waste container using non-sparking tools.[4][9]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[2]

  • Ventilate : Ensure the area is well-ventilated after cleanup.

Step 3: Final Disposal
  • Container Sealing and Labeling : Once the waste container is full (typically no more than 90% capacity), securely seal it. Ensure the hazardous waste label is complete and accurate, including the accumulation start date.

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[10]

  • Arrange for Pickup : Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Professional waste disposal services will typically use high-temperature incineration for such organic compounds.[1][11]

Part 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start This compound Waste Generated assess_state Determine Physical State start->assess_state solid_waste Pure Compound or Contaminated Solid assess_state->solid_waste Solid liquid_waste Solution Containing Compound assess_state->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid seal_container Securely Seal and Complete Label collect_solid->seal_container collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Professional Disposal (Incineration) store_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

Part 5: Regulatory Context

The disposal of chemical waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[12] As this compound is likely to be used in pharmaceutical research, it's important to be aware of the EPA's regulations for the management of hazardous waste pharmaceuticals.[13][14] A key provision of these regulations is the prohibition of sewering hazardous waste pharmaceuticals.[12]

Your institution's EHS department will be well-versed in these regulations and can provide specific guidance to ensure compliance.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can minimize risks and ensure that their innovative work is conducted in a safe and compliant manner. Always prioritize consultation with your local EHS professionals to align with your institution's specific policies and procedures.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]

  • Aldehydes - Chemical Safety Facts. Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Pyridine - Safety Data Sheet - Carl ROTH. Available at: [Link]

  • MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde. Available at: [Link]

  • Acetaldehyde - Laboratory Chemical Safety Summary. National Institutes of Health. Available at: [Link]

  • Pyridine Safety Data Sheet. Lab Alley. Available at: [Link]

  • Aldehydes exposure analysis | RPS. Available at: [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. Available at: [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. Available at: [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Available at: [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine - Stericycle. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for Imidazo[1,5-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Imidazo[1,5-a]pyridine-8-carbaldehyde (CAS No. 151509-03-4). The information herein is synthesized from authoritative safety data sheets and chemical resistance guides to ensure the well-being of researchers, scientists, and drug development professionals. Our commitment is to provide value beyond the product, fostering a culture of safety and confidence in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a heterocyclic aromatic aldehyde. Its chemical structure informs its reactivity and toxicological profile. The primary hazards associated with this compound have been identified through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough risk assessment is the foundational step before any handling procedure.

The known hazards mandate careful selection of PPE to prevent exposure via ingestion, skin contact, eye contact, or inhalation.[1] The aldehyde functional group suggests potential for sensitization and respiratory irritation.

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Hazard Statement
Acute Toxicity, Oral H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist item; it is a scientifically-backed system to create effective barriers between the researcher and the chemical hazard. Based on the risk profile, a multi-layered approach to PPE is required.

Before relying on PPE, engineering controls must be in place.

  • Ventilation: All handling of solid this compound and any solutions thereof must be conducted within a certified chemical fume hood to mitigate respiratory exposure.[2][3]

  • Restricted Access: The handling area should be clearly marked, and access should be restricted to trained personnel only.

  • Hygiene: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.

    • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]

    • Recommended for Splash Hazard: A face shield worn over chemical splash goggles is required when handling larger quantities (>5g) or when there is a significant risk of splashing.[5]

  • Hand Protection: The H315 warning ("Causes skin irritation") necessitates the use of chemical-resistant gloves. The choice of glove material is critical.

    • Primary Gloves: Butyl rubber gloves are an excellent choice as they offer superior protection against aldehydes and ketones.[6]

    • Alternative for Splash Protection: Double-gloving with disposable nitrile gloves can be an acceptable alternative for incidental contact with small quantities. However, nitrile offers limited resistance and gloves must be changed immediately upon contact.[5][7] Natural rubber gloves provide only fair resistance and are not recommended for immersive work.[4]

    • Glove Inspection: All gloves must be inspected for tears or punctures before each use.

  • Body Protection: A flame-resistant laboratory coat is required. Ensure the lab coat is fully buttoned to cover as much skin as possible.[8] For tasks with a high risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Footwear: Fully enclosed, non-perforated shoes are mandatory in the laboratory.[5][8]

Table 2: PPE Selection Matrix

Exposure Scenario Eye/Face Protection Hand Protection Body Protection
Weighing/Handling Solids (<1g) Chemical Splash Goggles Single Pair of Butyl or Double Nitrile Gloves Flame-Resistant Lab Coat
Preparing Solutions/Reactions Chemical Splash Goggles & Face Shield Double Nitrile or Single Butyl Gloves Flame-Resistant Lab Coat

| Large Scale (>5g) or Splash Risk | Chemical Splash Goggles & Face Shield | Butyl Gloves | Chemically Resistant Apron over Lab Coat |

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Wash Hands f3->f4

Caption: PPE Donning and Doffing Workflow.

Preparedness is key to mitigating the impact of an accidental release or exposure.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[1] Call for immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Small Spill (<1g):

    • Ensure proper PPE is worn, including respiratory protection if not in a fume hood.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for chemical waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (>1g):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry into the area.

    • Allow only trained personnel with appropriate PPE (including respiratory protection) to clean the spill.

Disposal Plan: Waste Management Protocol

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Chemical Waste: All solid waste contaminated with this compound (e.g., used gloves, absorbent material) and unused quantities of the chemical must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Disposal Method: The waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous chemical waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[4]

Disposal_Workflow cluster_waste Waste Segregation cluster_process Disposal Pathway Solid Contaminated Solids (Gloves, Paper Towels) Waste_Container Seal in Labeled Hazardous Waste Container Solid->Waste_Container Liquid Unused Product & Contaminated Solvents Liquid->Waste_Container Container Empty Product Container Rinse Triple-Rinse with Appropriate Solvent Container->Rinse Final Licensed Waste Disposal Waste_Container->Final Collect Collect Rinsate Rinse->Collect Collect->Waste_Container Puncture Puncture and Dispose of Container Collect->Puncture

Caption: Disposal Workflow for this compound.

By integrating these safety measures and operational plans into your laboratory's standard operating procedures, you can handle this compound with the highest degree of safety and scientific integrity.

References

  • MSDS of this compound. Capot Chemical Co.,Ltd.
  • OSHA Glove Selection Chart. U.S. Occupational Safety and Health Administration, via University of California, Riverside Environmental Health and Safety.
  • IMidazo[1,2-a]pyridine-2-carboxaldehyde, 8-broMo- - Safety Data Sheet. ChemicalBook.
  • Chemical Resistant Glove Guide. University of Connecticut, Environmental Health and Safety.
  • This compound (CAS 151509-03-4) Safety Data. AiFChem.
  • Gloves Chemical Resistance Chart. Gloves By Web.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health and Radiation Safety.
  • SAFETY DATA SHEET - 4-Pyridinecarboxaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - Imidazole-4-carboxaldehyde. Fisher Scientific.
  • Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health & Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.